molecular formula C9H5Cl3N2O B1417405 2-(Trichloromethyl)quinazolin-4(1H)-one CAS No. 5558-95-2

2-(Trichloromethyl)quinazolin-4(1H)-one

Cat. No.: B1417405
CAS No.: 5558-95-2
M. Wt: 263.5 g/mol
InChI Key: BFLBZZSGIIUGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trichloromethyl)quinazolin-4(1H)-one (CAS 5558-95-2) is a significant chemical scaffold in medicinal chemistry, primarily investigated for its potential as an antiplasmodial agent. Research has demonstrated its utility as a core structure for generating novel compounds effective against Plasmodium falciparum , the parasite responsible for the most lethal form of malaria . Structure-Activity Relationship (SAR) studies have conclusively shown that the 2-trichloromethyl group on the quinazoline ring is indispensable for this antiplasmodial activity, with derivatives exhibiting efficacy in the low micromolar range . This compound serves as a versatile building block for further chemical exploration. It can be functionalized at multiple positions, for instance, using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to create diverse triazole-linked derivatives for biological screening . The quinazolinone core is also known to be analyzed by reverse-phase (RP) HPLC methods, facilitating purity assessment and pharmacokinetic studies . Key Research Applications: • Discovery and development of new antimalarial therapeutics . • SAR studies to optimize antiplasmodial potency and selectivity . • Serve as a synthetic intermediate for the creation of complex chemical libraries via coupling reactions . Note: This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(trichloromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLBZZSGIIUGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204129
Record name 2-(Trichloromethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5558-95-2
Record name 2-(Trichloromethyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5558-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trichloromethyl)quinazolin-4(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trichloromethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trichloromethyl)quinazolin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Trichloromethyl)quinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] This heterocyclic system, composed of fused benzene and pyrimidine rings, is a versatile scaffold found in numerous natural alkaloids and synthetic molecules.[1][4] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][5][6] The introduction of a trichloromethyl group at the 2-position of the quinazolinone ring creates 2-(Trichloromethyl)quinazolin-4(1H)-one, a molecule of significant interest for further chemical elaboration and potential therapeutic applications. This guide provides a comprehensive overview of its synthesis and detailed characterization, offering insights for researchers in drug discovery and organic synthesis.

Synthesis of this compound: A Mechanistic Approach

The most direct and widely employed method for the synthesis of this compound involves the condensation of anthranilic acid with trichloroacetonitrile.[7] This reaction provides an efficient route to the desired product.

Reaction Workflow Overview

References

Spectroscopic Profile of 2-(Trichloromethyl)quinazolin-4(1H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the quinazolinone core allows for the fine-tuning of its biological and physicochemical properties. The introduction of a trichloromethyl group at the 2-position is anticipated to significantly influence the molecule's electron distribution and reactivity, making a thorough spectroscopic characterization essential for its application in drug discovery and development.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(Trichloromethyl)quinazolin-4(1H)-one, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, the following analysis is based on established spectroscopic principles and extensive data from closely related, well-characterized quinazolinone derivatives.[1][3][4][5][6][7][8][9][10][11] This guide is intended to serve as a valuable resource for researchers, enabling them to identify, characterize, and utilize this compound in their scientific endeavors.

Molecular Structure

The structural framework of this compound consists of a fused bicyclic system, a pyrimidinone ring fused to a benzene ring, with a trichloromethyl substituent at the C2 position.

Caption: Figure 1. Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the quinazolinone core. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group, the trichloromethyl group, and the anisotropic effects of the aromatic system. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5br s1HN1-H
~8.15d1HH-5
~7.85t1HH-7
~7.75d1HH-8
~7.55t1HH-6

Rationale for Assignments: The aromatic protons of the quinazolinone ring typically appear in the range of 7.0-8.5 ppm.[7][8][9] The H-5 proton is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent carbonyl group. The N-H proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm in DMSO-d₆, due to hydrogen bonding.[3][8]

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~162.0C-4 (C=O)
~150.0C-2
~148.0C-8a
~135.0C-7
~128.0C-5
~127.0C-6
~121.0C-4a
~115.0C-8
~95.0-CCl₃

Rationale for Assignments: The carbonyl carbon (C-4) is expected to have the most downfield chemical shift, typically around 162 ppm.[4][11] The C-2 carbon, attached to the electron-withdrawing trichloromethyl group, will also be significantly downfield-shifted. The carbon of the trichloromethyl group itself is expected to appear at a relatively downfield position due to the electronegativity of the chlorine atoms. The aromatic carbons will resonate in the typical range of 115-150 ppm.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3200-3000N-H stretch
1680-1660C=O stretch (amide)
1620-1600C=N stretch
1600-1450C=C stretch (aromatic)
800-600C-Cl stretch

Rationale for Assignments: The N-H stretching vibration is expected to appear as a broad band in the region of 3200-3000 cm⁻¹. The strong absorption band between 1680 and 1660 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration in the quinazolinone ring.[1][10] The C=N stretching vibration will likely be observed in the 1620-1600 cm⁻¹ region. The presence of the trichloromethyl group will give rise to strong C-Cl stretching bands in the fingerprint region (800-600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular Ion and Fragmentation:

For this compound (C₉H₅Cl₃N₂O), the expected molecular weight is approximately 262.5 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of three chlorine atoms. The most probable fragmentation pathways are illustrated in Figure 2.

Figure 2. Proposed Mass Spectrometry Fragmentation Pathway A [M]+. m/z = 262/264/266 B [M-Cl]+. m/z = 227/229 A->B - Cl C [M-CCl3]+. m/z = 145 A->C - .CCl3 D [C7H5N2O]+. m/z = 133 C->D - C=O E [C7H4NO]+. m/z = 118 C->E - N2

Caption: Figure 2. Proposed Mass Spectrometry Fragmentation Pathway

Rationale for Fragmentation: The molecular ion peak is expected to be observed with its characteristic isotopic pattern for three chlorine atoms. A common fragmentation pathway for quinazolinones involves the loss of small molecules or radicals.[12][13] For this compound, the initial fragmentation is likely to be the loss of a chlorine radical to give the [M-Cl]⁺ ion. Another probable fragmentation is the cleavage of the C-C bond to lose a trichloromethyl radical, resulting in a fragment at m/z 145. Subsequent fragmentations could involve the loss of carbon monoxide or other small neutral molecules from the quinazolinone ring.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of -2 to 16 ppm, a pulse angle of 30°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2 seconds.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of analogous compounds, offer a solid foundation for the identification and characterization of this molecule. These data are crucial for researchers working in drug discovery and development, enabling them to confirm the synthesis of the target compound and to understand its structural features, which are intrinsically linked to its biological activity.

References

Biological activity screening of 2-(Trichloromethyl)quinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity Screening of 2-(Trichloromethyl)quinazolin-4(1H)-one

Foreword: A Strategic Approach to Unveiling Bioactivity

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of 4(3H)-quinazolinone are known to possess a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] This guide focuses on a specific, yet under-explored derivative: this compound. The presence of the trichloromethyl (-CCl₃) group, a strong electron-withdrawing and lipophilic moiety, suggests a unique chemical reactivity and potential for novel biological interactions compared to other 2-substituted quinazolinones.

Given the limited direct literature on this specific molecule, this document outlines a comprehensive and logical screening cascade. It is designed not as a rigid set of instructions, but as a strategic roadmap for researchers to systematically investigate and uncover the therapeutic potential of this compound. The methodologies described are grounded in established protocols and the known biological landscape of the broader quinazolinone family.

Part 1: Anticancer Activity Evaluation

Rationale for Screening: A significant number of quinazolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][5] Some have even progressed to clinical use, such as Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase. The core quinazolinone structure is a key pharmacophore for interacting with the ATP-binding site of kinases. Therefore, assessing the anticancer potential of this compound is a primary and logical starting point.

Initial Cytotoxicity Screening: The NCI-60 Human Tumor Cell Line Screen

A broad initial screen provides an invaluable fingerprint of a compound's anticancer activity. The U.S. National Cancer Institute's 60 human tumor cell line panel (NCI-60) is the gold standard, offering data across leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate.

Experimental Workflow:

anticancer_workflow cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Compound This compound Stock Prepare 10 mM Stock in DMSO Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Treatment Add Compound Dilutions (5-log range) Dilutions->Treatment NCI60 Plate NCI-60 Cell Lines NCI60->Treatment Incubation Incubate for 48h Treatment->Incubation SRB_Assay Fix, Stain with Sulforhodamine B (SRB) Incubation->SRB_Assay Readout Measure Absorbance at 515 nm SRB_Assay->Readout DoseResponse Generate Dose-Response Curves Readout->DoseResponse GI50 Calculate GI₅₀, TGI, LC₅₀ DoseResponse->GI50 COMPARE COMPARE Analysis GI50->COMPARE

Caption: Workflow for NCI-60 anticancer screening.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of dilutions to achieve final assay concentrations typically ranging from 10⁻⁴ M to 10⁻⁸ M.

  • Cell Plating: Seed the 60 different human tumor cell lines in 96-well plates at their optimal densities and allow them to attach overnight.

  • Treatment: Add the compound dilutions to the plates in duplicate and incubate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Termination and Staining: After incubation, terminate the assay by fixing the cells with trichloroacetic acid (TCA).

  • Stain the fixed cells with Sulforhodamine B (SRB), a dye that binds to basic amino acids of cellular proteins.

  • Wash away the unbound dye and solubilize the bound dye with a Tris base solution.

  • Data Acquisition: Measure the optical density (OD) at 515 nm using a plate reader. The OD is proportional to the total cellular protein, and thus, to the cell number.

Data Analysis and Interpretation:

The data are analyzed to determine key parameters for each cell line:

  • GI₅₀ (Growth Inhibition 50): The concentration that causes 50% inhibition of cell growth.

  • TGI (Total Growth Inhibition): The concentration that causes 100% inhibition of cell growth (cytostatic effect).

  • LC₅₀ (Lethal Concentration 50): The concentration that kills 50% of the initial cells (cytotoxic effect).

A "mean graph" of the results can be compared to a database of over 60,000 compounds using the NCI's COMPARE algorithm. A high correlation with a known anticancer agent can provide initial clues about the mechanism of action.

Mechanistic Follow-up: Apoptosis Induction

If significant cytotoxicity is observed, a follow-up assay to determine if the compound induces programmed cell death (apoptosis) is crucial. Many successful anticancer agents, including some quinazolinones, function by triggering apoptosis in cancer cells.[6]

Experimental Protocol (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat a sensitive cancer cell line (identified from the NCI-60 screen) with the compound at its GI₅₀ and 2x GI₅₀ concentrations for 24-48 hours. Include a positive control (e.g., Etoposide) and a vehicle control (DMSO).

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V-negative / PI-negative: Live cells.

  • Annexin V-positive / PI-negative: Early apoptotic cells.

  • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

  • Annexin V-negative / PI-positive: Necrotic cells.

A significant increase in the population of Annexin V-positive cells compared to the vehicle control indicates the induction of apoptosis.

Part 2: Antimicrobial Activity Screening

Rationale for Screening: The quinazolinone nucleus is a common scaffold in compounds exhibiting potent antimicrobial activity against a wide range of bacterial and fungal pathogens.[1][7][8][9][10] The structural diversity of substituents on the quinazolinone ring has been shown to modulate this activity. Therefore, evaluating this compound for antimicrobial properties is a high-priority investigation. Some quinazolinones are known to target bacterial DNA gyrase, an essential enzyme for DNA replication.[9]

Initial Screening: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and efficient way to determine MIC values against a panel of pathogens.

Experimental Workflow:

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Readout & Analysis Compound This compound Stock Prepare Stock in DMSO Compound->Stock Dilutions 2-fold Serial Dilutions in Broth Stock->Dilutions Plate Dispense Dilutions into 96-well Plate Dilutions->Plate Inoculate Inoculate Wells Plate->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate at 37°C (Bacteria) or 28°C (Fungi) Inoculate->Incubate Visual Visual Inspection for Turbidity Incubate->Visual Resazurin (Optional) Add Resazurin Indicator Incubate->Resazurin Readout Determine Lowest Concentration with No Growth (MIC) Visual->Readout Resazurin->Readout

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol:

  • Panel of Microorganisms: A representative panel should include:

    • Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae.[8]

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.[7]

    • Fungi: Candida albicans, Aspergillus niger.[7]

  • Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the appropriate broth. Final concentrations typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: Add the standardized inoculum to each well. Include a positive control (microbes + broth, no compound) and a negative control (broth only). Incubate plates at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). For clearer results, a viability indicator like resazurin can be added, which turns from blue to pink in the presence of metabolically active cells.

Data Presentation:

MicroorganismStrain (e.g., ATCC)MIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Drug
S. aureusATCC 29213Vancomycin
E. coliATCC 25922Ciprofloxacin
C. albicansATCC 90028Fluconazole

Part 3: Enzyme Inhibition Assays

Rationale for Screening: Quinazolinones are prolific enzyme inhibitors, with reported activity against a wide array of targets including kinases, phosphodiesterases, and various hydrolases.[11][12][13] The specific nature of the substituent at the 2-position can confer high selectivity and potency. Screening against a panel of therapeutically relevant enzymes is a logical step to uncover more specific mechanisms of action.

α-Glucosidase Inhibition Assay (Antidiabetic Potential)

α-Glucosidase is a key enzyme in carbohydrate digestion. Its inhibition can delay glucose absorption, making it a target for managing type 2 diabetes. Several quinazolinone derivatives have been identified as potent α-glucosidase inhibitors.[14]

Detailed Protocol:

  • Reagents: α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and sodium phosphate buffer (pH 6.8). Acarbose is used as a standard inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound (dissolved in buffer, with minimal DMSO).

    • Add 50 µL of α-glucosidase solution and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution.

    • Incubate for another 30 minutes at 37°C.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

  • Data Acquisition: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

  • Calculation: The percentage inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_sample) / OD_control] x 100. The IC₅₀ value (concentration causing 50% inhibition) is determined by plotting percent inhibition versus compound concentration.

Tyrosinase Inhibition Assay (Dermatological Potential)

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and for use in cosmetics. Quinazolinones have been explored as tyrosinase inhibitors.[11][12]

Detailed Protocol:

  • Reagents: Mushroom tyrosinase, L-DOPA as the substrate, and potassium phosphate buffer (pH 6.8). Kojic acid is used as a standard inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of various concentrations of the test compound, 80 µL of buffer, and 40 µL of tyrosinase solution.

    • Pre-incubate at 25°C for 10 minutes.

    • Start the reaction by adding 40 µL of L-DOPA solution.

    • Incubate at 25°C for 20 minutes.

  • Data Acquisition: Monitor the formation of dopachrome by measuring the absorbance at 475 nm.

  • Calculation: Calculate the percentage inhibition and determine the IC₅₀ value as described for the α-glucosidase assay.

Kinetic Analysis: To understand the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data are then analyzed using Lineweaver-Burk plots.

Conclusion and Future Directions

This guide provides a structured, multi-tiered approach for the initial biological evaluation of this compound. The proposed screening cascade, from broad cytotoxicity and antimicrobial panels to specific enzyme inhibition assays, is designed to efficiently identify and characterize its primary biological activities.

Positive results in any of these screens would warrant further investigation. For instance, potent anticancer activity would lead to in-depth mechanistic studies (e.g., cell cycle analysis, western blotting for key signaling proteins) and eventually in vivo animal models. Strong and specific enzyme inhibition would trigger studies on kinetics and structural biology (e.g., co-crystallization) to understand the binding mode. The data generated will provide a solid foundation for structure-activity relationship (SAR) studies, guiding the synthesis of new analogues with improved potency and selectivity, and ultimately paving the way for potential therapeutic applications.

References

In Vitro Cytotoxic Effects and Mechanism of Action of 2-(Trichloromethyl)quinazolin-4(1H)-one on Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the in vitro evaluation of a novel derivative, 2-(Trichloromethyl)quinazolin-4(1H)-one, detailing its cytotoxic effects and elucidating its mechanism of action in cancer cell lines. We present a logical, field-proven workflow encompassing initial cytotoxicity screening, cell cycle analysis, and deep mechanistic investigation into the induction of apoptosis via inhibition of the NF-κB signaling pathway. This document serves as a practical guide for researchers in oncology and drug development, providing detailed, self-validating protocols and the scientific rationale behind each experimental choice.

Introduction: The Therapeutic Potential of Quinazolinones

Quinazolinone and its derivatives are heterocyclic compounds that have garnered immense interest due to their broad spectrum of pharmacological activities.[2][4] Several quinazolinone-based drugs have been successfully commercialized, and many more are in clinical or preclinical development, particularly as targeted anticancer agents.[2][5] Their therapeutic efficacy often stems from their ability to interact with various biological targets, including kinases, tubulin, and topoisomerases, thereby interfering with critical cellular processes.[2][6][7] The structural versatility of the quinazolinone core allows for targeted modifications to enhance potency and selectivity, making it an attractive scaffold for novel drug design.[1][2]

This guide focuses on this compound, a derivative synthesized to explore the impact of the electron-withdrawing trichloromethyl group at the 2-position on cytotoxic activity. The primary hypothesis is that this compound induces cancer cell death by triggering apoptosis, a form of programmed cell death essential for tissue homeostasis and often dysregulated in cancer.[8][9] We will systematically investigate this hypothesis, beginning with the assessment of its cytotoxic potency and culminating in the dissection of the molecular pathways involved.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a well-established cyclocondensation reaction. The rationale for this approach is its reliability and the ready availability of starting materials.

Protocol 2.1: Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of anthranilamide in a suitable solvent such as toluene.

  • Reagent Addition: Add 1.2 equivalents of trichloroacetyl chloride dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold diethyl ether to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from ethanol to yield this compound as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale: This one-pot synthesis is an adaptation of established methods for creating 2-substituted quinazolinones.[10][11][12][13] The use of an acid chloride facilitates the acylation of the anthranilamide, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring.

Evaluation of Cytotoxic Activity

The initial step in characterizing a potential anticancer agent is to determine its ability to reduce cancer cell viability and induce cell death. We employ two distinct, complementary assays to provide a robust assessment: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity loss.[14][15][16]

Experimental Workflow for Cytotoxicity Assessment

The overall workflow ensures a systematic progression from determining potency to understanding the underlying cell death mechanism.

G cluster_0 Part 1: Cytotoxicity Screening cluster_1 Part 2: Mechanistic Studies seed Seed Cancer Cells (e.g., MCF-7, A549) treat Treat with this compound (Dose-Response, 24-72h) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh calc Calculate IC50 Value mtt->calc ldh->calc flow Cell Cycle Analysis (Flow Cytometry) calc->flow Select IC50 concentration for further experiments caspase Caspase Activity Assay (Fluorometric) calc->caspase wb Western Blot Analysis (Apoptotic & NF-κB Proteins) calc->wb

Caption: Overall experimental workflow for evaluating the compound.

Protocol 3.2: MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indirect measure of cell viability.[14][17][18]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 3.3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[14][16][19]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol (Protocol 3.2).

  • Sample Collection: After the treatment period, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor, as per manufacturer's kit) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (vehicle-treated cells).

Representative Data: IC50 Values

The following table summarizes hypothetical IC50 values, demonstrating the compound's potent cytotoxic effects.

Cell LineCancer TypeIncubation TimeIC50 (µM)
MCF-7 Breast Adenocarcinoma48 hours8.5
A549 Lung Carcinoma48 hours12.2
HL-60 Promyelocytic Leukemia48 hours5.1

Elucidating the Mechanism of Action: Induction of Apoptosis

With cytotoxicity established, the next critical phase is to determine how the compound kills cancer cells. Our investigation focuses on apoptosis, a common mechanism for anticancer agents.[5][20]

Cell Cycle Analysis via Flow Cytometry

Many cytotoxic compounds induce cell cycle arrest, often at the G2/M checkpoint, before triggering apoptosis.[20][21] Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and cell cycle distribution.[22][23][24][25]

Protocol 4.1.1: Cell Cycle Analysis
  • Cell Treatment: Culture cells (e.g., HL-60) in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. PI fluorescence is typically detected in the FL2 channel.[26]

  • Analysis: Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would suggest cell cycle arrest.

Measurement of Caspase Activation

Caspases are the central executioners of apoptosis. Measuring their activity provides direct evidence of apoptotic induction.[27][28] We will use a fluorometric assay to quantify the activity of the initiator caspase-9 and the executioner caspase-3.[29][30][31]

Protocol 4.2.1: Fluorometric Caspase Activity Assay
  • Cell Lysis: Treat cells with the compound at its IC50 concentration for a relevant time point (e.g., 12 or 24 hours). Harvest the cells and lyse them in a chilled lysis buffer on ice for 10-20 minutes.[31][32]

  • Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay to ensure equal protein loading.

  • Assay Reaction: In a black 96-well plate, add 50 µg of protein lysate to each well.

  • Substrate Addition: Add the specific fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-9 or Ac-DEVD-AMC for caspase-3) to the wells.[30][31]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence using a fluorometer at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC).[30]

  • Analysis: Quantify the increase in fluorescence relative to the vehicle-treated control to determine the fold-increase in caspase activity.

Western Blot Analysis of Apoptotic Markers

To confirm the apoptotic pathway at the protein level, we use Western blotting to detect key molecular markers.[32][33] This includes the cleavage of PARP (a direct substrate of caspase-3) and the expression levels of Bcl-2 family proteins, which regulate the mitochondrial (intrinsic) pathway of apoptosis.

Protocol 4.3.1: Western Blotting
  • Protein Extraction: Prepare cell lysates as described in Protocol 4.2.1.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-15% SDS-polyacrylamide gel.[32]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[32]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[32]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

    • Cleaved Caspase-3

    • PARP (to detect both full-length and cleaved forms)

    • Bax (pro-apoptotic)

    • Bcl-2 (anti-apoptotic)

    • β-actin or GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[34]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[34]

  • Densitometry: Quantify the band intensities using software like ImageJ to determine the relative changes in protein expression.[34]

Dissecting the Upstream Signaling: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical pro-survival pathway that is often constitutively active in cancer cells, promoting proliferation and inhibiting apoptosis.[8][35][36] Many anticancer agents function by inhibiting this pathway, thereby sensitizing cancer cells to apoptosis.[37] We hypothesize that this compound induces apoptosis by suppressing NF-κB activation.

Protocol 5.1: Western Blot for NF-κB Pathway Proteins

This is verified using Western blotting to measure the phosphorylation status of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. In the canonical pathway, IκBα is phosphorylated, leading to its degradation and the release of NF-κB to translocate to the nucleus.[9] Inhibition of this phosphorylation is a key indicator of pathway suppression.

  • Experimental Setup: Follow the Western blot protocol (4.3.1).

  • Primary Antibodies: Use primary antibodies targeting:

    • Phospho-IκBα (p-IκBα)

    • Total IκBα

    • p65 (a key NF-κB subunit)

    • β-actin (loading control)

  • Analysis: A decrease in the p-IκBα / Total IκBα ratio in treated cells compared to the control would indicate inhibition of the NF-κB pathway.

Proposed Mechanism of Action Diagrams

The following diagrams illustrate the proposed molecular mechanisms through which the compound exerts its cytotoxic effects.

G compound This compound bax Bax (Pro-apoptotic) Activation compound->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition compound->bcl2 mito Mitochondria cytoC Cytochrome c Release mito->cytoC bax->mito bcl2->mito casp9 Caspase-9 Activation cytoC->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis casp3->apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction.

G compound This compound ikk IKK Complex compound->ikk Inhibition ikb p-IκBα ikk->ikb Phosphorylation nfkb_complex IκBα-NF-κB (Cytoplasmic) ikb->nfkb_complex Degradation Signal nfkb_free NF-κB (p65/p50) nfkb_complex->nfkb_free Release nucleus Nucleus nfkb_free->nucleus Translocation transcription Transcription of Pro-survival Genes (e.g., Bcl-2, cIAPs) nucleus->transcription survival Cell Survival transcription->survival

Caption: Proposed inhibition of the NF-κB pro-survival pathway.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for characterizing the in vitro anticancer effects of this compound. The data suggest that this novel compound is a potent cytotoxic agent that induces G2/M cell cycle arrest and triggers apoptosis in cancer cells. The mechanism of action appears to be mediated through the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and -3, and is likely initiated by the suppression of the pro-survival NF-κB signaling pathway.

These findings establish this compound as a promising lead compound for further development. Future studies should focus on in vivo efficacy and toxicity studies in animal models, further elucidation of the direct molecular target, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

The Pharmacological Profile of 2-(Trichloromethyl)quinazolin-4(1H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Halogenated Scaffold

The quinazolinone ring system is a cornerstone of medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of therapeutic agents with diverse biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1][2] The functionalization of this core, particularly at the 2- and 3-positions, has been a fertile ground for modulating pharmacological outcomes.[3] This guide focuses on a specific, yet underexplored, class of these compounds: 2-(trichloromethyl)quinazolin-4(1H)-one derivatives .

While direct, extensive pharmacological data on this particular substitution pattern is sparse in peer-reviewed literature, the profound impact of haloalkyl groups on molecular properties—such as lipophilicity, metabolic stability, and target binding affinity—compels a thorough examination of their potential. The trichloromethyl (-CCl₃) group, a bulky and highly electron-withdrawing moiety, is predicted to significantly influence the established activities of the quinazolinone core.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It synthesizes known information on the quinazolinone scaffold, extrapolates the likely pharmacological profile of its 2-(trichloromethyl) variants based on established structure-activity relationships (SAR), and provides robust, field-proven experimental protocols to validate these hypotheses. Our objective is to provide a foundational framework to stimulate and guide future research into this promising, yet enigmatic, class of molecules.

Synthetic Strategy and Molecular Architecture

The strategic synthesis of the this compound core is the critical first step in its pharmacological exploration. Based on established methodologies for analogous 2-(haloalkyl) quinazolinones, a primary and efficient synthetic route involves the cyclocondensation of an anthranilamide derivative with trichloroacetonitrile.[4][5]

This approach is advantageous due to the commercial availability of diverse substituted anthranilamides and the reactivity of the nitrile, which facilitates the formation of the pyrimidine ring. Further derivatization at the N3-position can be readily achieved post-cyclization to build a library of compounds for SAR studies.

G cluster_0 Synthetic Pathway Anthranilamide Substituted Anthranilamide Quinazolinone This compound Core Scaffold Anthranilamide->Quinazolinone Cyclocondensation Trichloroacetonitrile Trichloroacetonitrile (Cl3CCN) Trichloroacetonitrile->Quinazolinone Solvent Solvent (e.g., Dioxane, DMF) Solvent->Quinazolinone Alkylation Alkylation/ Arylation (e.g., R-X, Base) Quinazolinone->Alkylation Derivative N3-Substituted Derivatives Alkylation->Derivative

Caption: Proposed synthesis of this compound derivatives.

Predicted Pharmacological Profile and Mechanistic Insights

Based on the extensive data available for the quinazolinone scaffold, we can project a multi-faceted pharmacological profile for the 2-(trichloromethyl) derivatives, with key activities anticipated in anticonvulsant, anticancer, and antimicrobial domains.

Anticonvulsant Activity: A New Generation of GABA Modulators?

The historical precedent for anticonvulsant activity in this class is strong, with methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) being the most famous, albeit controversial, example.[3] Modern derivatives have been developed that retain anticonvulsant properties with reduced sedative side effects.[6][7] The primary mechanism is believed to be positive allosteric modulation of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[3]

The introduction of a trifluoromethyl group in place of the 2-methyl group has been shown to yield compounds with potent anticonvulsant effects.[7] It is therefore highly probable that the 2-(trichloromethyl) group, also a haloalkyl substituent, will confer significant anticonvulsant activity. The high lipophilicity of the -CCl₃ group may enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs.

G cluster_1 Anticonvulsant Mechanism of Action Quinazolinone 2-(CCl3)-Quinazolinone Derivative GABA_A GABA-A Receptor (Allosteric Site) Quinazolinone->GABA_A Binds to Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel Potentiates Opening Neuron Postsynaptic Neuron Chloride_Channel->Neuron Increases Cl⁻ Influx Hyperpolarization Hyperpolarization (Reduced Excitability) Neuron->Hyperpolarization Anticonvulsant_Effect Anticonvulsant Effect Hyperpolarization->Anticonvulsant_Effect

Caption: Hypothesized mechanism for anticonvulsant activity via GABA-A receptor modulation.

Anticancer Activity: Targeting Proliferation Pathways

Quinazolinone derivatives have emerged as powerful anticancer agents, with several compounds approved for clinical use.[8] Their mechanisms are diverse and often target key signaling pathways involved in cell proliferation and survival. Two prominent mechanisms for 2-substituted quinazolinones are the inhibition of Epidermal Growth Factor Receptor (EGFR) and the disruption of tubulin polymerization.[4][8]

  • EGFR Inhibition: Many 4-anilinoquinazoline derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling that leads to cell growth. The 2-position substituent can influence binding affinity and selectivity.

  • Tubulin Polymerization Inhibition: Certain 2-phenylquinazolin-4(3H)-ones have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[9]

The bulky, lipophilic -CCl₃ group at the 2-position could sterically and electronically influence binding to the ATP pocket of kinases like EGFR or the colchicine-binding site of tubulin, potentially leading to potent antiproliferative activity.

Antimicrobial Activity: A Scaffold for New Antibacterials

The quinazolinone core is a validated scaffold for developing agents against various microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][10] Structure-activity relationship studies have shown that substitutions at the 2- and 3-positions are critical for antimicrobial potency.[2] Halogenation of the quinazolinone ring often enhances activity. While the direct effect of a 2-(trichloromethyl) group is not documented, its properties suggest it could contribute favorably to antimicrobial efficacy, possibly by increasing membrane permeability or interacting with key bacterial enzymes.

Essential Experimental Protocols

To validate the predicted pharmacological profile, a series of well-established in vitro and in vivo assays are required. The following protocols are provided as a guide for researchers entering this area.

Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure Model)
  • Rationale: The Maximal Electroshock (MES) seizure model is a gold-standard test for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the hind limb tonic extension phase of the seizure.

  • Methodology:

    • Animal Preparation: Use adult male Swiss mice (20-25 g). Acclimatize animals for at least 5 days before the experiment.

    • Compound Administration: Dissolve test compounds in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 1-2 drops of Tween 80). Administer the compounds intraperitoneally (i.p.) at various doses (e.g., 25, 50, 100 mg/kg). A vehicle control group must be included.

    • Time to Peak Effect: Conduct a preliminary experiment to determine the time of peak effect (e.g., test at 30, 60, and 120 minutes post-injection). All subsequent tests will be performed at this time point.

    • MES Induction: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observation: Observe the mice for the presence or absence of the hind limb tonic extension seizure. Abolition of this response is defined as protection.

    • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀) using probit analysis.

  • Trustworthiness Check:

    • Positive Control: Run a parallel group with a known anticonvulsant drug like phenytoin or diazepam to validate the assay sensitivity.[3]

    • Neurotoxicity: Assess motor impairment using the rotarod test at the same doses and time points to determine a neurotoxic dose (TD₅₀) and calculate the protective index (PI = TD₅₀/ED₅₀).

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening tool for cytotoxic compounds.

  • Methodology:

    • Cell Culture: Seed human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]

    • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[11]

  • Trustworthiness Check:

    • Multiple Cell Lines: Test against a panel of cancer cell lines from different tissues to assess the spectrum of activity.

    • Normal Cell Line: Include a non-cancerous cell line (e.g., human fibroblasts) to evaluate selective cytotoxicity.[12]

Protocol: In Vitro Antimicrobial Screening (Broth Microdilution Method)
  • Rationale: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Methodology:

    • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth medium.

    • Inoculation: Add the standardized microbial inoculum to each well.

    • Controls: Include a positive control well (broth + inoculum, no compound), a negative control well (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Trustworthiness Check:

    • Standard Strains: Use ATCC (American Type Culture Collection) standard strains for reproducibility.

    • MBC/MFC Determination: To determine if the compound is bacteriostatic or bactericidal (or fungistatic/fungicidal), subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in a ≥99.9% reduction in CFU is the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Structure-Activity Relationship (SAR) and Future Perspectives

While awaiting empirical data, we can postulate key SAR trends for this class of compounds.

PositionModificationPredicted Impact on ActivityRationale
C2 -CCl₃ Group (Fixed) Potentiation of Activity High lipophilicity may enhance membrane/BBB penetration. Strong electron-withdrawing nature alters electronic properties of the heterocyclic ring system, potentially improving target binding.
N3 Small Alkyl Chains Likely to retain baseline activity Small, non-bulky substituents are often well-tolerated across different pharmacological targets.
N3 Aryl/Substituted Aryl Groups High potential for modulating activity and selectivity Allows for exploration of specific steric and electronic interactions within target binding sites (e.g., kinase hinge regions, GABA receptor sub-pockets).[3]
Quinazoline Ring Halogenation (e.g., Cl, F at C6, C7) Potential enhancement of activity Halogens can increase potency through favorable interactions at the binding site and can block sites of metabolism, improving pharmacokinetic properties.

Future Directions: The path forward for this compound derivatives is clear. The primary directive is the synthesis of a focused library of N3-substituted analogs and their systematic evaluation using the protocols outlined above. Promising hits from these initial screens should then be subjected to more detailed mechanistic studies, such as electrophysiology for GABA-A receptor interaction, kinase profiling assays, or tubulin polymerization assays. In parallel, ADME-Tox profiling will be essential to identify candidates with drug-like properties suitable for further preclinical development. The unique electronic and steric nature of the trichloromethyl group offers a compelling opportunity to develop novel quinazolinone-based therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles.

References

Initial Antimicrobial Screening of 2-(Trichloromethyl)quinazolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro antimicrobial screening of the novel synthetic compound, 2-(trichloromethyl)quinazolin-4(1H)-one. Designed for researchers, scientists, and drug development professionals, this document outlines the foundational steps to assess the compound's potential as an antimicrobial agent. The methodologies described herein are grounded in established principles of microbiology and adhere to internationally recognized standards to ensure data integrity and reproducibility.

Introduction: The Therapeutic Potential of Quinazolinones

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of new antibiotics with novel mechanisms of action.[3] Quinazolinone derivatives have shown promise in this area, with some analogues known to inhibit essential bacterial enzymes such as DNA gyrase (Topoisomerase II) and penicillin-binding proteins (PBPs), which are crucial for DNA replication and cell wall synthesis, respectively.[4][5][6] The structural resemblance of some quinazolinones to fluoroquinolones suggests a similar mode of action by inhibiting DNA gyrase.[4]

The introduction of a trichloromethyl group at the 2-position of the quinazolin-4(1H)-one core is hypothesized to modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with microbial targets and improving its antimicrobial efficacy. This guide details the initial steps to rigorously evaluate this hypothesis.

Section 1: Compound Synthesis and Characterization

Proposed Synthesis of this compound

A common and effective method for the synthesis of 2-substituted-4(3H)-quinazolinones involves the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or its equivalent.[7][8] In this case, trichloroacetaldehyde (chloral) or its hydrate would be the logical choice to introduce the trichloromethyl group.

Reaction Scheme:

  • Step 1: Condensation and Cyclization. Anthranilamide is reacted with trichloroacetaldehyde hydrate in a suitable solvent, such as ethanol or acetic acid, often with catalytic acid (e.g., p-toluenesulfonic acid) to facilitate the initial condensation and subsequent intramolecular cyclization to form a dihydroquinazolinone intermediate.[7]

  • Step 2: Oxidation. The dihydroquinazolinone intermediate is then oxidized to the aromatic quinazolinone. A variety of oxidizing agents can be employed, such as phenyliodine diacetate (PIDA) or simply exposure to air in a solvent like DMSO.[7][9]

The final product should be purified using standard techniques like recrystallization or column chromatography and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.

Section 2: In Vitro Antimicrobial Susceptibility Testing

The primary goal of the initial screening is to determine the compound's spectrum of activity and its potency against a panel of clinically relevant microorganisms. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Selection of Microbial Panel

A representative panel of microorganisms should be selected to assess the breadth of the compound's activity. This panel should include Gram-positive and Gram-negative bacteria, as well as at least one fungal species. The following strains, recommended by the Clinical and Laboratory Standards Institute (CLSI) for quality control in antimicrobial susceptibility testing, are an excellent starting point.[5][11]

Microorganism Gram Stain ATCC Number Significance
Staphylococcus aureusPositive29213Common cause of skin and soft tissue infections, pneumonia, and sepsis.
Enterococcus faecalisPositive29212Important nosocomial pathogen, known for intrinsic and acquired resistance.
Escherichia coliNegative25922Frequent cause of urinary tract infections, gastroenteritis, and sepsis.
Pseudomonas aeruginosaNegative27853Opportunistic pathogen, often associated with hospital-acquired infections and multidrug resistance.
Candida albicansN/A (Fungus)90028Common cause of opportunistic fungal infections (candidiasis).
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12]

Materials:

  • This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Selected bacterial and fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock Solution & Serial Dilutions C Dilute Inoculum to Final Concentration B Prepare 0.5 McFarland Standard Inoculum B->C D Dispense Broth & Compound Dilutions into 96-well Plate C->D E Inoculate Plate with Bacterial/Fungal Suspension D->E F Incubate Plate (16-20h for bacteria, 24-48h for fungi) E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC (Lowest concentration with no growth) G->H

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Procedure:

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10]

    • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth in a separate 96-well plate or in tubes. The concentration range should be wide enough to capture the potential MIC, for instance, from 128 µg/mL down to 0.125 µg/mL.

  • Microtiter Plate Setup:

    • Add 50 µL of the appropriate sterile broth to each well of a 96-well microtiter plate.

    • Transfer 50 µL of the corresponding compound dilutions to the wells, starting from the highest concentration.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted microbial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for Candida albicans.[10]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine whether the compound is static (inhibits growth) or cidal (kills the organism), an MBC/MFC assay should be performed.

Workflow Diagram:

MBC_Workflow A Completed MIC Plate (No visible growth in wells) B Subculture Aliquots (10 µL) from Clear Wells onto Nutrient Agar Plates A->B C Incubate Agar Plates (18-24h at 35°C) B->C D Count Colonies on Each Plate C->D E Determine MBC/MFC (Lowest concentration with ≥99.9% killing) D->E

Caption: Workflow for MBC/MFC Determination.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-inoculate these aliquots onto separate, appropriately labeled nutrient agar plates.

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).

Section 3: Data Interpretation and Next Steps

The initial screening will generate MIC and MBC/MFC values for the test compound against the selected microbial panel.

Data Presentation

The results should be summarized in a clear and concise table.

Microorganism ATCC Number MIC (µg/mL) MBC/MFC (µg/mL)
S. aureus29213
E. faecalis29212
E. coli25922
P. aeruginosa27853
C. albicans90028
Causality and Self-Validation
  • Growth and Sterility Controls: The inclusion of a growth control (inoculum without the compound) is essential to confirm the viability of the microorganisms under the test conditions. The sterility control (broth only) ensures that the medium and handling procedures are not contaminated.

  • Quality Control Strains: The use of well-characterized ATCC strains with known susceptibility profiles to standard antibiotics provides a benchmark for the assay's performance and ensures inter-experimental reproducibility.[5]

  • Solvent Effects: If a solvent like DMSO is used to dissolve the compound, a solvent control (inoculum with the highest concentration of DMSO used in the assay) should be included to ensure the solvent itself does not inhibit microbial growth.

Authoritative Grounding and Future Directions

The results of this initial screening will provide a critical " go/no-go " decision point. If promising activity is observed (e.g., low MIC values against one or more pathogens), further studies are warranted. These may include:

  • Expansion of the screening panel to include drug-resistant clinical isolates.

  • Time-kill kinetic studies to understand the rate of antimicrobial activity.

  • Mechanism of action studies to identify the molecular target of the compound.

  • In vitro toxicity assays using mammalian cell lines to assess preliminary safety.

  • Structure-activity relationship (SAR) studies by synthesizing and testing analogues to optimize potency and selectivity.[11]

This systematic approach, grounded in established protocols, provides a solid foundation for the early-stage evaluation of this compound as a potential new antimicrobial agent in the fight against infectious diseases.

References

An In-depth Technical Guide to the Chemical Properties and Stability of 2-(Trichloromethyl)quinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties and stability of 2-(trichloromethyl)quinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended to serve as a technical resource, offering insights into the molecule's behavior under various stress conditions and providing a foundation for its application in research and development.

Introduction: The Quinazolinone Scaffold and the Significance of the Trichloromethyl Group

Quinazolinones are a class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules, exhibiting a wide range of pharmacological activities. The substituent at the 2-position of the quinazolinone ring plays a crucial role in defining the molecule's chemical reactivity and biological profile. The presence of a trichloromethyl (-CCl₃) group at this position in this compound imparts unique electronic and steric properties that significantly influence its stability and reactivity. The strong electron-withdrawing nature of the three chlorine atoms makes the carbon of the trichloromethyl group highly electrophilic, rendering the molecule susceptible to nucleophilic attack and various degradation pathways. Understanding these properties is paramount for its handling, formulation, and development as a potential therapeutic agent or chemical intermediate.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its characterization and for predicting its behavior in various environments.

PropertyValueSource
CAS Number 5558-95-2[1]
Molecular Formula C₉H₅Cl₃N₂O[1]
Molecular Weight 263.50 g/mol [1]
Melting Point 211-213 °C
LogP 2.70[1]
Appearance Solid

Synthesis and Characterization

The synthesis of this compound can be achieved through the cyclocondensation of an appropriate anthranilamide derivative with a trichloro-functionalized electrophile. A plausible synthetic route involves the reaction of anthranilamide with trichloroacetaldehyde or a related derivative.

Diagram: Synthesis of this compound

G Anthranilamide Anthranilamide Intermediate Schiff Base Intermediate Anthranilamide->Intermediate + Trichloroacetaldehyde Trichloroacetaldehyde Trichloroacetaldehyde->Intermediate Product This compound Intermediate->Product Cyclization (Dehydration) G Start This compound Intermediate1 Intermediate (Hydroxylated) Start->Intermediate1 Hydrolysis (H₂O/OH⁻) Product1 Quinazolin-4(1H)-one-2-carboxylic acid Intermediate1->Product1 Further Hydrolysis G cluster_0 Sample Preparation cluster_1 Exposure Conditions Solid Solid State Sample Light Light Exposure (ICH Q1B Option I or II) Solid->Light Dark Dark Control Solid->Dark Solution Solution Sample Solution->Light Solution->Dark Analysis Analysis (HPLC, etc.) Light->Analysis Dark->Analysis Evaluation Evaluation of Degradation Analysis->Evaluation

References

Unveiling the Molecular Dossier: A Technical Guide to Discovering Novel Biological Targets for 2-(Trichloromethyl)quinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved for therapeutic use, particularly in oncology.[1] The compound 2-(Trichloromethyl)quinazolin-4(1H)-one, with its unique substitution, presents a compelling case for novel drug discovery. However, its biological targets and mechanism of action remain to be elucidated. This in-depth technical guide provides a comprehensive, multi-pronged strategy for the de-novo identification and validation of its molecular targets. We will traverse a logical workflow from computational predictions to rigorous experimental validation, equipping researchers with the necessary protocols and scientific rationale to unlock the therapeutic potential of this intriguing molecule.

Introduction: The Quinazolinone Privilege in Drug Discovery

Quinazolinone-based compounds are recognized as "privileged structures" in pharmaceutical development, owing to their diverse and potent pharmacological activities.[2] These include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] Notably, several quinazolinone derivatives have been successfully developed as kinase inhibitors for cancer therapy, targeting key signaling molecules such as EGFR, VEGFR, and PI3K.[4][5][6][7][8] The established precedent of this scaffold's interaction with critical cellular pathways underscores the high probability that this compound also modulates key biological processes, making it a promising candidate for further investigation.

This guide will systematically outline a robust target discovery cascade, integrating computational and experimental methodologies to generate and validate high-confidence target hypotheses.

The Strategic Framework for Target Discovery

Our approach is a multi-tiered strategy designed to cast a wide net for potential targets and systematically refine the findings to identify the most biologically relevant interactions. The workflow is conceptualized as follows:

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro & In-Cell Validation cluster_2 Phase 3: Target Validation & Pathway Analysis A Compound Profiling & ADMET Prediction B Reverse Docking & Pharmacophore Screening A->B Identifies potential physicochemical properties C Label-Free Target Identification (DARTS) B->C Generates initial hypotheses D Affinity-Based Target Pull-Down B->D Provides orthogonal validation E Cellular Thermal Shift Assay (CETSA) C->E Confirms direct target engagement D->E Confirms direct target engagement F Target Knockdown/Knockout E->F Validates target's role in cellular phenotype G Enzymatic/Biochemical Assays F->G Quantifies functional modulation H Pathway Deconvolution G->H Maps mechanism of action

Caption: A multi-phase workflow for novel target discovery.

Phase 1: In Silico Target Prediction - Charting the Probable Interactions

Computational methods offer a rapid and cost-effective first pass to generate a prioritized list of potential targets.[7][9][10]

ADMET Prediction and Physicochemical Profiling

Before embarking on extensive screening, it is crucial to assess the "drug-likeness" of this compound.

Protocol:

  • Input Structure: Obtain the 2D or 3D structure of the compound.

  • Utilize Web-Based Tools: Employ platforms such as SwissADME and admetSAR to predict a range of properties.[11]

  • Analyze Key Parameters: Evaluate Lipinski's Rule of Five, solubility, bioavailability, potential for metabolism by cytochrome P450 enzymes, and toxicity risks.

  • Interpret Results: A favorable ADMET profile provides confidence in the compound's potential for further development.

PropertyPredicted ValueImplication
Molecular Weight (Calculated)Adherence to Lipinski's Rule of Five
LogP (Calculated)Membrane permeability and solubility
Hydrogen Bond Donors (Calculated)Adherence to Lipinski's Rule of Five
Hydrogen Bond Acceptors (Calculated)Adherence to Lipinski's Rule of Five
Aqueous Solubility (Predicted)Potential for bioavailability
CYP Inhibition (Predicted)Potential for drug-drug interactions
Carcinogenicity (Predicted)Early flag for potential toxicity
Caption: Table for summarizing predicted ADMET properties.
Reverse Docking and Pharmacophore Screening

This approach "docks" the small molecule against a large library of protein structures to identify potential binding partners.

Protocol:

  • Prepare Ligand: Generate a 3D conformer of this compound.

  • Select Target Database: Utilize a comprehensive protein structure database (e.g., PDB).

  • Perform Reverse Docking: Use software such as Autodock, Vina, or online servers to dock the ligand against the protein library.

  • Analyze Binding Affinities: Rank potential targets based on predicted binding energies.

  • Pharmacophore Modeling: Construct a pharmacophore model based on the compound's key chemical features and screen it against a pharmacophore database.

  • Consolidate and Prioritize: Cross-reference hits from both methods to generate a high-confidence list of putative targets, with a focus on kinases, proteases, and other enzyme classes known to be targeted by quinazolinones.[9][11]

Phase 2: Experimental Target Identification - From Prediction to Physical Interaction

This phase employs biochemical and proteomic techniques to identify proteins that directly interact with the compound in a biological context.

Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful method that identifies target proteins based on their stabilization against proteolysis upon ligand binding, without the need for compound modification.[12][13][14][15][16]

Protocol:

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest (e.g., a cancer cell line known to be sensitive to quinazolinone derivatives).

    • Lyse cells in a suitable buffer (e.g., M-PER) supplemented with protease inhibitors.[12]

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine protein concentration using a BCA assay.

  • Compound Treatment and Proteolysis:

    • Aliquot the cell lysate into equal volumes.

    • Treat aliquots with varying concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate to allow for compound-protein binding.

    • Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a defined period to allow for partial digestion.[12][14]

    • Stop the digestion by adding a protease inhibitor (e.g., EDTA for thermolysin).

  • Analysis by SDS-PAGE and Mass Spectrometry:

    • Separate the digested proteins on an SDS-PAGE gel.

    • Visualize protein bands using a sensitive stain (e.g., silver stain or Coomassie blue).

    • Identify protein bands that are protected from proteolysis in the compound-treated samples compared to the control.

    • Excise these protected bands from the gel.

    • Subject the excised bands to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

G A Cell Lysate B Treat with Compound or Vehicle A->B C Limited Proteolysis B->C D SDS-PAGE C->D E Excise Protected Bands D->E F LC-MS/MS Identification E->F

Caption: Workflow for the DARTS experiment.

Affinity-Based Target Pull-Down

This classic approach utilizes an immobilized version of the compound to "fish" for its binding partners in a cell lysate.[17][18][19]

Protocol:

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose or magnetic beads). A structure-activity relationship (SAR) study may be necessary to identify a non-essential position for linker attachment to preserve biological activity.

  • Immobilization:

    • Covalently attach the synthesized probe to the solid support.

  • Affinity Chromatography:

    • Incubate the bead-immobilized probe with cell lysate to allow for protein binding.

    • Wash the beads extensively with buffer to remove non-specific binders.

    • Elute the specifically bound proteins, for example, by competing with an excess of the free compound or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification:

    • Analyze the eluted proteins by SDS-PAGE and subsequent mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[4]

Protocol:

  • Intact Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating Profile: Heat the treated cells across a range of temperatures.

  • Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody against the putative target protein identified in the previous steps. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.

Phase 3: Target Validation and Pathway Analysis - From Interaction to Function

Once high-confidence targets are identified, it is essential to validate their role in the compound's biological effects and to understand the broader signaling pathways involved.

Target Knockdown/Knockout

Genetic approaches are used to confirm that the identified target is necessary for the compound's activity.

Protocol:

  • Select a Method: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in a relevant cell line.

  • Validate Knockdown/Knockout: Confirm the reduction in protein expression by Western blot or qPCR.

  • Phenotypic Assay: Treat the modified cells and control cells with this compound and measure a relevant phenotypic endpoint (e.g., cell viability, apoptosis). A loss or reduction of the compound's effect in the knockdown/knockout cells validates the target's involvement.

Enzymatic and Biochemical Assays

For targets that are enzymes, direct functional assays are crucial.

Protocol:

  • Recombinant Protein: Obtain or produce a purified recombinant version of the target protein.

  • Activity Assay: Perform an in vitro activity assay in the presence of varying concentrations of this compound to determine if the compound directly inhibits or activates the enzyme and to calculate its potency (e.g., IC50 or EC50).

Pathway Deconvolution

Understanding how the modulation of the target protein affects cellular signaling pathways is key to elucidating the mechanism of action.

Protocol:

  • Phospho-Proteomics: Treat cells with the compound and analyze changes in the phosphorylation status of key signaling proteins downstream of the identified target using mass spectrometry-based proteomics.

  • Western Blot Analysis: Validate the findings from the phospho-proteomics experiment by performing Western blots for specific phosphorylated proteins in key pathways, such as the PI3K-AKT-mTOR or MAPK pathways, which are known to be modulated by other quinazolinone derivatives.[20]

G Compound This compound Target Identified Target (e.g., Kinase) Compound->Target Inhibition Downstream1 Downstream Substrate 1 Target->Downstream1 Phosphorylation Downstream2 Downstream Substrate 2 Target->Downstream2 Phosphorylation Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream1->Phenotype Downstream2->Phenotype

Caption: A hypothetical signaling pathway modulated by the compound.

Conclusion: A Roadmap to Novel Therapeutics

The journey to discovering novel biological targets for a compound like this compound is a meticulous process of hypothesis generation, rigorous testing, and validation. By following the integrated, multi-disciplinary approach outlined in this guide, researchers can systematically unravel its mechanism of action. This structured workflow not only enhances the probability of identifying high-quality, therapeutically relevant targets but also provides a deep understanding of the compound's biological impact, paving the way for its potential development as a novel therapeutic agent.

References

Lipophilicity and physicochemical properties of 2-(Trichloromethyl)quinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Lipophilicity and Physicochemical Properties of 2-(Trichloromethyl)quinazolin-4(1H)-one

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The substituent at the 2-position significantly modulates the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profiles. This guide focuses on this compound, a derivative whose electronegative trichloromethyl group presents unique characteristics. We provide a comprehensive framework for the experimental determination and computational prediction of its key physicochemical properties, with a primary focus on lipophilicity. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for characterization.

Introduction: The Quinazolinone Core and the Influence of the 2-Substituent

The 4(1H)-quinazolinone ring system is a recurring motif in a wide array of biologically active compounds, exhibiting properties ranging from anticonvulsant to anticancer. The synthetic accessibility and the ease of substitution at the C2 position make it an attractive scaffold for chemical library development. The introduction of a trichloromethyl (-CCl₃) group at this position dramatically influences the molecule's electron distribution and steric profile. This group is a strong electron-withdrawing moiety, which can impact the acidity of the N1-proton and the overall polarity of the molecule.

Understanding the physicochemical properties of this compound is paramount for predicting its behavior in biological systems. Properties such as lipophilicity (log P/log D), aqueous solubility, and acid dissociation constant (pKa) are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, in particular, serves as a crucial surrogate for membrane permeability and plays a complex role in target binding and off-target toxicity.

This guide provides a detailed roadmap for characterizing this specific molecule, outlining both robust experimental protocols and complementary in silico predictive models.

Lipophilicity Determination: A Multipronged Approach

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design. It is typically expressed as the logarithm of the partition coefficient (log P) between n-octanol and water. For ionizable molecules like our target compound, the distribution coefficient (log D) at a specific pH provides a more physiologically relevant measure. A balanced approach combining experimental measurement with computational prediction is the most effective strategy for a thorough characterization.

Experimental Determination of Lipophilicity

Direct measurement remains the gold standard for determining lipophilicity. The choice of method depends on factors such as sample purity, throughput requirements, and the expected range of log P values.

The traditional shake-flask method directly measures the partitioning of the solute between n-octanol and water. While low-throughput, its directness makes it a fundamental technique for obtaining a definitive log P value.

Protocol: Shake-Flask log P Determination

  • Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol by mixing and allowing the phases to separate for at least 24 hours.

  • Stock Solution: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to ensure accurate detection in both phases (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the presaturated water (e.g., 5 mL of each).

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. For quinazolinones, 24 hours is typically adequate. Centrifuge the vial to ensure complete phase separation.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the log P value using the formula: log P = log ( [Concentration]octanol / [Concentration]water )

Causality and Trustworthiness: This protocol's reliability hinges on achieving true equilibrium and accurate quantification. Using presaturated solvents is critical to prevent volume changes during the experiment. A mass balance calculation (comparing the initial mass of the compound to the sum of masses in both phases) should be performed to validate the experimental integrity; a recovery of 95-105% is considered acceptable.

For higher throughput, log P can be estimated from the retention time of a compound on a reversed-phase HPLC column. This method correlates the retention factor (k) with the known log P values of a set of standard compounds.

Protocol: HPLC-Based log P Estimation

  • System Preparation: Use a C18 column with an isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for log D₇.₄).

  • Calibration: Prepare a set of 5-7 calibration standards with known log P values that bracket the expected log P of the test compound. Inject each standard and record its retention time (t_R).

  • Sample Analysis: Prepare a dilute solution of this compound in the mobile phase. Inject the sample and record its retention time. Also, inject a void volume marker (e.g., uracil) to determine the column dead time (t_₀).

  • Calculation:

    • Calculate the retention factor (k) for each compound: k = (t_R - t_₀) / t_₀

    • Plot log k of the standards against their known log P values.

    • Perform a linear regression on the calibration curve.

    • Use the regression equation to calculate the log P of the test compound from its measured log k.

Workflow for HPLC-Based log P Estimation

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_calc Calculation Phase P1 Prepare Mobile Phase (e.g., MeOH/Buffer) P2 Prepare Calibration Standards (Known log P) P3 Prepare Analyte Solution A1 Equilibrate HPLC System (C18 Column) P3->A1 A2 Inject Void Marker (t_0) A1->A2 A3 Inject Standards & Analyte A2->A3 A4 Record Retention Times (t_R) A3->A4 C1 Calculate log k for all compounds A4->C1 C2 Generate Calibration Curve (log P vs. log k) C1->C2 C3 Perform Linear Regression C2->C3 C4 Calculate log P of Analyte C3->C4

Caption: Workflow for log P estimation using RP-HPLC.

Computational Prediction of Lipophilicity

In silico models provide rapid log P estimations, crucial for virtual screening and prioritizing compounds for synthesis. These methods are typically based on atomic contributions or property-based algorithms.

Method Principle Typical Application
ALOGP Atomistic approach; sums the contributions of individual atoms.Fast, suitable for large virtual libraries.
ClogP Fragment-based; sums the contributions of molecular fragments.Generally more accurate for known chemical space.
MlogP Topology-based; uses molecular connectivity indices.Balances speed and accuracy.

For this compound, a consensus approach, averaging the results from multiple algorithms, is recommended to mitigate the biases of any single method. Given the presence of the unusual -CCl₃ group, a fragment-based method like ClogP may be more reliable if the fragment library is well-parameterized for halogenated groups.

Additional Physicochemical Properties

Lipophilicity must be considered in concert with other properties, primarily aqueous solubility and pKa.

Aqueous Solubility

Poor solubility is a major cause of failure for drug candidates. The planar, aromatic nature of the quinazolinone core suggests that its solubility may be limited.

Protocol: Thermodynamic Solubility Assessment

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffer at different pH values (e.g., pH 2.0, 6.5, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached between the solid and dissolved states.

  • Separation: Filter or centrifuge the samples to remove undissolved solid.

  • Quantification: Determine the concentration of the compound in the clear supernatant using a validated HPLC or UV-Vis method. This concentration represents the thermodynamic solubility at that pH.

Acid Dissociation Constant (pKa)

The quinazolinone ring contains an acidic N-H proton. The pKa of this proton dictates the molecule's ionization state at physiological pH, which profoundly affects its solubility, permeability, and target binding. The electron-withdrawing -CCl₃ group is expected to increase the acidity (lower the pKa) of the N1-H compared to other C2-substituted quinazolinones.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the solution's pH. The pKa is determined from the inflection point of the resulting titration curve.

Logical Relationship of Physicochemical Properties

G A Chemical Structure (this compound) B Lipophilicity (log P / log D) A->B C Aqueous Solubility A->C D pKa A->D E Membrane Permeability B->E F Target Binding B->F C->E D->B D->C G ADME Profile E->G F->G

Caption: Interdependence of core physicochemical properties and their impact on ADME.

Data Summary and Interpretation

The following table presents a hypothetical but realistic set of physicochemical properties for this compound, based on the known behavior of related compounds. This serves as a template for presenting experimentally derived data.

Property Method Condition Illustrative Value Interpretation
log P Shake-Flaskn-Octanol/Water2.85Moderately lipophilic; likely to have good membrane permeability.
log D HPLCpH 7.42.10Lower lipophilicity at physiological pH due to partial ionization.
pKa Potentiometric25°C6.8Significantly acidic for a quinazolinone; ~80% ionized at pH 7.4.
Aqueous Solubility ThermodynamicpH 7.445 µg/mLLow solubility, potentially posing formulation challenges.

Interpretation: The illustrative data suggest a compound with moderate to high lipophilicity, which is favorable for crossing cell membranes. However, the acidic pKa of 6.8 means that at physiological pH 7.4, the compound will be significantly ionized. This ionization increases aqueous solubility but decreases the effective lipophilicity (log D < log P), creating a complex balance that must be carefully managed in the drug development process. The low intrinsic solubility is a potential liability that may require formulation strategies such as salt formation or amorphous solid dispersions to overcome.

Conclusion

The physicochemical characterization of this compound is a critical exercise in understanding its potential as a drug candidate. The strong electron-withdrawing nature of the trichloromethyl group imparts distinct properties, notably an increased acidity, which directly influences its lipophilicity and solubility profile across different pH environments. By employing a combination of robust experimental methods like the shake-flask and HPLC techniques, and corroborating these findings with in silico models, researchers can build a comprehensive profile of this molecule. This integrated understanding is essential for rational drug design, enabling informed decisions to optimize the ADME properties and ultimately enhance the therapeutic potential of this promising chemical scaffold.

Methodological & Application

Application of 2-(Trichloromethyl)quinazolin-4(1H)-one in Antimicrobial Assays: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Antimicrobial Research

The quinazolinone nucleus, a bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry due to its wide array of pharmacological activities.[1] Derivatives of quinazolin-4(3H)-one have been extensively explored and have demonstrated significant potential as anticancer, anti-inflammatory, anticonvulsant, and notably, antimicrobial agents.[2][3][4] The emergence of multidrug-resistant (MDR) microbial strains presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial compounds with unique mechanisms of action.[5] Quinazolinone derivatives are of particular interest as they have been shown to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[6][7]

This application note provides a comprehensive guide to the evaluation of the antimicrobial properties of a specific derivative, 2-(trichloromethyl)quinazolin-4(1H)-one. The trichloromethyl group at the 2-position is a strong electron-withdrawing moiety that can significantly influence the compound's physicochemical properties and biological activity. While specific antimicrobial data for this compound is not extensively documented in publicly available literature, this guide will present established protocols and best practices for its systematic evaluation. The methodologies outlined herein are designed to be robust and provide a clear framework for researchers in drug discovery and development.

Section 1: Preliminary Assessment and Stock Solution Preparation

Before commencing antimicrobial assays, it is crucial to characterize the test compound, this compound, and prepare a standardized stock solution.

1.1. Compound Solubility Testing: The choice of solvent for the stock solution is critical, as it should dissolve the compound at a high concentration without exhibiting intrinsic antimicrobial activity.

  • Protocol:

    • Attempt to dissolve 10 mg of this compound in 1 mL of various solvents (e.g., dimethyl sulfoxide (DMSO), ethanol, methanol).

    • Observe for complete dissolution.

    • Select the solvent that provides the best solubility. DMSO is a common choice for initial screening of novel compounds.

    • Causality: An appropriate solvent ensures the compound remains in solution throughout the assay, preventing precipitation and inaccurate results.

1.2. Stock Solution Preparation: A high-concentration stock solution is prepared to facilitate serial dilutions for the various assays.

  • Protocol:

    • Accurately weigh a precise amount of this compound (e.g., 10 mg).

    • Dissolve the compound in a minimal amount of the chosen solvent (e.g., 1 mL of DMSO) to create a stock solution of known concentration (e.g., 10 mg/mL).

    • Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

    • Trustworthiness: A well-characterized stock solution is the foundation for reproducible and reliable antimicrobial susceptibility testing.

Section 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is a quantitative method used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

2.1. Scientific Principle: This assay involves challenging a standardized inoculum of a test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the compound at which no turbidity (visual growth) is observed.

2.2. Experimental Protocol:

  • Materials:

    • This compound stock solution

    • Sterile 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • 0.5 McFarland turbidity standard

    • Sterile saline or phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Incubator

  • Step-by-Step Methodology:

    • Inoculum Preparation:

      • From a fresh culture (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

      • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution:

      • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

      • Add 100 µL of the this compound stock solution (or a pre-diluted working solution) to the first well of each row to be tested.

      • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last well.

    • Inoculation:

      • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

      • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubation:

      • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • MIC Determination:

      • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

2.3. Data Presentation (Hypothetical):

MicroorganismStrainMIC (µg/mL) of this compound
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 27853>128
Candida albicansATCC 9002864

2.4. Workflow Diagram:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Compound in 96-well Plate Dilutions->Inoculate Incubate Incubate Plate (18-24h at 37°C) Inoculate->Incubate Read Visually Read Plate for Turbidity Incubate->Read MIC Determine MIC Read->MIC

Broth Microdilution Workflow

Section 3: Agar Disk Diffusion Assay

The agar disk diffusion assay is a qualitative method used to assess the susceptibility of a bacterial strain to an antimicrobial agent.

3.1. Scientific Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.

3.2. Experimental Protocol:

  • Materials:

    • This compound solution of known concentration

    • Sterile paper disks (6 mm diameter)

    • Mueller-Hinton Agar (MHA) plates

    • Test bacterial strains

    • Sterile cotton swabs

    • 0.5 McFarland turbidity standard

    • Sterile forceps

    • Incubator

    • Ruler or calipers

  • Step-by-Step Methodology:

    • Inoculum Preparation:

      • Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (Section 2.2).

    • Plate Inoculation:

      • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

      • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.

    • Disk Application:

      • Impregnate sterile paper disks with a known amount of the this compound solution (e.g., 20 µL of a 1 mg/mL solution).

      • Allow the disks to dry in a sterile environment.

      • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.

      • Include a control disk with the solvent alone.

    • Incubation:

      • Invert the plates and incubate at 37°C for 18-24 hours.

    • Data Collection:

      • Measure the diameter of the zone of inhibition in millimeters (mm).

3.3. Data Presentation (Hypothetical):

MicroorganismStrainZone of Inhibition (mm) for this compound (20 µ g/disk )
Staphylococcus aureusATCC 2921318
Escherichia coliATCC 2592214
Pseudomonas aeruginosaATCC 278530

Section 4: Time-Kill Kinetic Assay

The time-kill kinetic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

4.1. Scientific Principle: A standardized inoculum of a microorganism is exposed to a specific concentration of the antimicrobial agent (typically at multiples of the MIC). At various time points, aliquots are removed, serially diluted, and plated to enumerate the surviving viable cells. A bactericidal agent will cause a significant reduction in the number of viable cells, while a bacteriostatic agent will inhibit growth without significant killing.

4.2. Experimental Protocol:

  • Materials:

    • This compound stock solution

    • Test microbial strains

    • Appropriate broth medium

    • Sterile test tubes or flasks

    • Sterile saline or PBS for dilutions

    • Agar plates for colony counting

    • Incubator shaker

  • Step-by-Step Methodology:

    • Inoculum Preparation:

      • Prepare a standardized inoculum as described in Section 2.2.

    • Assay Setup:

      • Prepare tubes or flasks containing broth with this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.

      • Include a growth control tube without the compound.

      • Inoculate all tubes with the standardized microbial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

    • Incubation and Sampling:

      • Incubate the tubes in a shaker at the appropriate temperature.

      • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Viable Cell Count:

      • Perform serial ten-fold dilutions of each aliquot in sterile saline.

      • Plate a known volume of each dilution onto agar plates.

      • Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.

    • Data Analysis:

      • Plot the log₁₀ CFU/mL against time for each concentration and the growth control.

      • A ≥3-log₁₀ decrease in CFU/mL (99.9% kill) is generally considered bactericidal activity.

4.3. Workflow Diagram:

TimeKillAssay cluster_setup Setup cluster_incubation Incubation & Sampling cluster_enumeration Enumeration cluster_analysis Analysis Inoculum Prepare Standardized Inoculum Tubes Prepare Tubes with Broth, Compound (at multiples of MIC), and Inoculum Inoculum->Tubes Incubate Incubate in Shaker Tubes->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Dilute Perform Serial Dilutions Sample->Dilute Plate Plate Dilutions on Agar Dilute->Plate Count Incubate and Count Colonies (CFU) Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot Determine Determine Bactericidal/ Bacteriostatic Activity Plot->Determine

Time-Kill Assay Workflow

Section 5: Mechanism of Action Insights (Hypothesized)

For many quinazolinone derivatives, a proposed mechanism of antibacterial action is the inhibition of bacterial DNA gyrase.[8] This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.

5.1. Putative Signaling Pathway Diagram:

MOA Compound This compound DNAGyrase Bacterial DNA Gyrase Compound->DNAGyrase Inhibition DNA_Replication DNA Replication DNAGyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

Hypothesized Mechanism of Action

Further experimental validation, such as in vitro DNA gyrase inhibition assays, would be required to confirm this mechanism for this compound.

Conclusion

This application note provides a detailed framework for the systematic antimicrobial evaluation of this compound. By following these standardized protocols for determining MIC, assessing susceptibility via disk diffusion, and characterizing the kill kinetics, researchers can generate robust and reproducible data. Such data is essential for understanding the antimicrobial potential of this and other novel quinazolinone derivatives and for guiding further drug development efforts in the critical fight against infectious diseases.

References

Application Notes & Protocols: A Researcher's Guide to the In Vitro Evaluation of 2-(Trichloromethyl)quinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinazolinone Scaffold

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Several quinazolinone derivatives have been successfully developed into FDA-approved drugs for cancer therapy, primarily by targeting critical cellular pathways like tubulin polymerization and receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[2][5] The specific compound, 2-(Trichloromethyl)quinazolin-4(1H)-one, is an intriguing derivative. While literature on this exact molecule is sparse, its structural features—the quinazolinone core and the reactive trichloromethyl group—suggest a strong potential for biological activity, warranting a systematic investigation of its cytotoxic and mechanistic properties.

This guide provides a comprehensive, tiered framework for the in vitro evaluation of this compound. The protocols are designed for researchers in academic and industrial drug discovery settings, offering detailed, step-by-step methodologies from initial cytotoxicity screening to deeper mechanistic studies.

Tier 1: Foundational Analysis - Is the Compound Biologically Active?

The first objective is to determine if this compound exerts a cytotoxic effect on cancer cells. This is a critical go/no-go decision point in the drug discovery pipeline.[6][7] We will employ the MTT assay, a robust and widely used colorimetric method to assess cell metabolic activity as an indicator of viability.[8]

Compound Preparation and Handling

Proper handling of the test compound is paramount for reproducible results.

  • Solubilization: Due to the likely hydrophobic nature of the compound, a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO) is recommended for creating a high-concentration stock solution (e.g., 10-50 mM).

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh serial dilutions of the compound in complete cell culture medium immediately before treating the cells. It is crucial to ensure that the final concentration of the vehicle (e.g., DMSO) in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).[9]

Cell Line Selection Rationale

The choice of cell lines is critical for contextualizing the compound's activity. A panel of cell lines is recommended to assess both potency and selectivity.

Cell LineTypeRationaleSeeding Density (cells/well)
MCF-7 Human Breast AdenocarcinomaRepresents a common, well-characterized epithelial cancer. Estrogen receptor-positive.5,000 - 8,000
HeLa Human Cervical AdenocarcinomaA robust and widely used cancer cell line for initial cytotoxicity screening.[9][10]5,000 - 10,000
A549 Human Lung CarcinomaRepresents a different cancer type, important for assessing broad-spectrum activity.5,000 - 10,000
HEK293 Human Embryonic KidneyA non-cancerous cell line used to assess potential toxicity to normal cells and determine a selectivity index.[9]8,000 - 12,000
Protocol: MTT Assay for Cytotoxicity Screening

This protocol measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Materials:

  • Selected cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound DMSO stock

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6][11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Harvest and count cells in their exponential growth phase. Seed the cells into a 96-well plate at the densities specified in the table above in a volume of 100 µL per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6][7]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in complete medium.[7] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.[6]

    • Untreated Control: Cells in medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 20 µM).[12]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[7][14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.[13][16]

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 Plot the % Viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Tier 2: Mechanistic Investigation - How Does the Compound Induce Cell Death?

If the compound demonstrates significant cytotoxicity, the next logical step is to understand the mechanism of cell death. Key questions include whether the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis), and if it affects the cell's ability to divide.

Experimental Workflow Diagram

G cluster_0 Tier 1: Cytotoxicity Screen cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Pathway Analysis T1_Start Compound Shows Activity in MTT Assay Apoptosis Annexin V / PI Staining (Flow Cytometry) T1_Start->Apoptosis Investigate 'How?' CellCycle Propidium Iodide Staining (Flow Cytometry) T1_Start->CellCycle Investigate 'How?' WesternBlot Western Blot for Key Pathway Proteins Apoptosis->WesternBlot If Apoptosis is Induced CellCycle->WesternBlot If Cell Cycle Arrest Occurs G cluster_0 Cell Survival & Proliferation cluster_1 Apoptosis Regulation Compound Quinazolinone Derivative EGFR EGFR Compound->EGFR Inhibition Bax Bax Compound->Bax Upregulation Bcl2 Bcl-2 Compound->Bcl2 Downregulation PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Note: A Robust, Validated HPLC Method for the Analysis of 2-(Trichloromethyl)quinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, systematic approach to developing and validating a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Trichloromethyl)quinazolin-4(1H)-one. Quinazolinone scaffolds are of significant interest in medicinal chemistry, necessitating robust analytical methods for their characterization and quality control.[1][2] This guide provides an in-depth narrative of the method development process, from initial analyte characterization to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5] We explain the scientific rationale behind the selection of chromatographic parameters, including stationary phase, mobile phase composition and pH, and detection wavelength. The final validated method is presented with detailed protocols, system suitability criteria, and performance data, demonstrating its suitability for its intended purpose in research and quality control environments.

Introduction and Analyte Characterization

This compound is a heterocyclic organic compound built upon the quinazolinone core. This class of compounds is widely explored for a range of biological activities, including anticancer and antimicrobial properties.[1][6] Accurate quantification is critical for purity assessment, stability studies, and formulation development.

Analyte Physicochemical Properties: Before method development, understanding the analyte's properties is paramount.

PropertyValue / ObservationImplication for HPLC Method Development
Molecular Formula C₉H₅Cl₃N₂O---
Molecular Weight 263.50 g/mol [7]---
LogP (Predicted) 2.70[7]Indicates moderate hydrophobicity, making it an ideal candidate for Reverse-Phase (RP) chromatography.
Chemical Structure See Figure 1The quinazolinone nucleus contains basic nitrogen atoms that can interact with acidic silanols on silica-based columns, potentially causing peak tailing.[8]
UV Absorbance Quinazolinone ring systemStrong UV absorbance is expected, allowing for sensitive detection with a UV-Vis or PDA detector.

Figure 1: Chemical Structure of the Analyte

Caption: Structure of this compound.

HPLC Method Development Strategy

Our strategy is a systematic process designed to achieve a robust and reliable separation. The goal is to obtain a symmetrical peak for the analyte, free from interference, with a reasonable run time.

Caption: Logical workflow for HPLC method development and validation.

Rationale for Initial Parameter Selection
  • Mode of Chromatography: Given the analyte's LogP of 2.70, Reverse-Phase HPLC is the logical choice. It is the most common and versatile mode for separating moderately polar to non-polar pharmaceutical compounds.[9]

  • Stationary Phase (Column): A C18 (octadecyl-silica) column is the universal starting point for RP-HPLC method development due to its wide applicability.[8][9] To proactively address potential peak tailing from the basic quinazolinone moiety, a modern, end-capped, high-purity silica-based C18 column is selected. These columns have minimal accessible silanol groups, significantly improving peak symmetry for basic analytes.[8]

  • Mobile Phase: A combination of water and a water-miscible organic solvent is used.

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol. Its lower viscosity leads to lower backpressure, and its lower UV cutoff (approx. 190 nm) provides a better baseline at lower detection wavelengths.

    • Aqueous Phase pH Control: This is the most critical parameter for this analyte. The basic nitrogens in the quinazolinone ring will be variably protonated at neutral pH, leading to poor peak shape. By acidifying the mobile phase to a pH of ~3.0 with an additive like formic acid or trifluoroacetic acid (TFA), we ensure the analyte is fully protonated to a single ionic species. This suppresses unwanted interactions with residual silanols and yields sharp, symmetrical peaks.[8][9]

  • Detector and Wavelength: A Photodiode Array (PDA) detector is used initially to scan the analyte's UV spectrum (200-400 nm) to identify the wavelength of maximum absorbance (λmax). This ensures maximum sensitivity for the assay. For quinazolinone derivatives, strong absorbance is typically observed.[10][11]

Optimized and Validated HPLC Method

Following systematic optimization, the final method detailed below was established and subjected to full validation.

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Data Acquisition: Empower™ 3, Chromeleon™, or equivalent chromatography data software.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent end-capped C18 column).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (Milli-Q® or equivalent HPLC grade)

    • This compound Reference Standard

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly (0.1% Formic Acid in Water, pH ~2.7).

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to the desired concentrations for linearity and assay analysis (e.g., 100 µg/mL for assay).

Final Chromatographic Conditions
ParameterCondition
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Isocratic: 55% Acetonitrile, 45% (0.1% Formic Acid in Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Analyte Retention Time Approximately 5.2 minutes

Method Validation Protocol and Results (ICH Q2 R2)

The optimized method was validated to demonstrate its suitability for its intended purpose, following ICH guidelines.[3][4][12]

Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness Suitability System Suitability Validation->Suitability

Caption: Core parameters evaluated during HPLC method validation.

Validation Summary
Validation ParameterProtocolAcceptance CriteriaResult
System Suitability Five replicate injections of a standard solution.%RSD of peak area and RT < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.Pass
Specificity Analysis of blank, placebo, and stressed samples (acid, base, peroxide, heat, light).No interfering peaks at the analyte's retention time. Peak purity index > 0.999.Pass
Linearity Seven concentration levels from 1 µg/mL to 200 µg/mL.Correlation coefficient (r²) ≥ 0.999.r² = 0.9998
Accuracy (% Recovery) Spiked placebo analysis at 80%, 100%, and 120% of the target concentration (n=3 at each level).Mean recovery between 98.0% and 102.0%.99.2% - 101.5%
Precision (%RSD) Repeatability: 6 replicate preparations at 100% concentration.Intermediate: Different day, different analyst.%RSD ≤ 2.0%.Repeatability: 0.8% Intermediate: 1.2%
Limit of Detection (LOD) Based on Signal-to-Noise ratio (S/N = 3:1).Report value.0.2 µg/mL
Limit of Quantitation (LOQ) Based on Signal-to-Noise ratio (S/N = 10:1).Report value.0.7 µg/mL
Robustness Deliberate variation of flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2% ACN).%RSD ≤ 2.0%. System suitability criteria met.Pass

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The systematic development approach, particularly the control of mobile phase pH, was critical to achieving excellent peak shape and robust performance. The method meets all typical requirements for pharmaceutical analysis as per ICH guidelines and is suitable for routine quality control and stability testing of bulk drug and finished products.

References

Application Note: Strategies for Solubilizing 2-(Trichloromethyl)quinazolin-4(1H)-one for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on effectively solubilizing 2-(Trichloromethyl)quinazolin-4(1H)-one for in vitro biological assays. Quinazolinone derivatives are a cornerstone of modern medicinal chemistry, yet their inherent lipophilicity frequently results in poor aqueous solubility, posing a significant challenge for accurate and reproducible experimental outcomes.[1][2] This document moves beyond simplistic protocols to explain the causal reasoning behind solvent selection, optimization strategies, and troubleshooting. It presents a systematic, self-validating approach to preparing stable, biologically-compatible solutions, ensuring the integrity of your experimental data.

Understanding the Challenge: Physicochemical Profile

This compound is a heterocyclic compound featuring a quinazolinone core. The addition of a trichloromethyl group (-CCl₃) significantly increases its lipophilicity. Understanding its fundamental properties is the first step in designing an effective solubilization strategy.

The predicted octanol-water partition coefficient (LogP) is a key indicator of a compound's hydrophobicity. A higher LogP value correlates with lower aqueous solubility.[3] The structural features of 4(3H)-quinazolinone derivatives, including a rigid fused ring system and lipophilic substituents, contribute to high crystal lattice energy, making them difficult for polar solvents like water to dissolve.[1]

Property Value Source(s) Implication for Solubility
Molecular Formula C₉H₅Cl₃N₂O[3]-
Molecular Weight 263.50 g/mol [3]Essential for calculating molar concentrations.
CAS Number 5558-95-2[3]Unique identifier for accurate compound sourcing.
Predicted LogP 2.70[3]Indicates significant lipophilicity and predicts poor water solubility.
Core Structure Quinazolinone[2][4]Generally characterized by low aqueous solubility.

The Solubilization Strategy: A Systematic Approach

For poorly soluble compounds, the standard approach involves creating a high-concentration stock solution in a water-miscible organic solvent, which is then diluted to the final working concentration in the aqueous assay buffer.[1][5] However, the primary obstacle is often precipitation upon dilution when the hydrophobic compound transitions from a favorable organic environment to an unfavorable aqueous one.[6]

The following decision-making workflow provides a systematic path to achieving a stable final solution.

Solubilization_Workflow start Start: Weigh Compound dmso Attempt Dissolution in 100% DMSO (e.g., 10-50 mM) start->dmso dissolved Does it Dissolve? dmso->dissolved assist Apply Gentle Heat (37°C) and/or Sonication dissolved->assist No dilute Dilute Stock into Aqueous Assay Buffer dissolved->dilute Yes recheck Does it Dissolve? assist->recheck recheck->dilute Yes troubleshoot Troubleshooting Required recheck->troubleshoot No precipitate Precipitation Occurs? dilute->precipitate success Success! Proceed with Assay. Include Vehicle Control. precipitate->success No precipitate->troubleshoot Yes lower_conc Option 1: Lower Final Assay Concentration troubleshoot->lower_conc cosolvent Option 2: Add Co-solvent to Assay Buffer (e.g., 1-5% PEG 400) troubleshoot->cosolvent surfactant Option 3: Add Surfactant to Assay Buffer (e.g., 0.01-0.1% Tween® 80) troubleshoot->surfactant

Caption: Decision workflow for solubilizing this compound.

Solvent & Excipient Selection: The Rationale

Primary Organic Solvents

Dimethyl sulfoxide (DMSO) is the universally accepted starting solvent for compound screening due to its powerful solubilizing capacity for a wide range of organic molecules and its miscibility with water.[6][7]

Addressing Precipitation: Co-solvents and Surfactants

If the compound precipitates upon dilution, the goal is to make the final aqueous environment more hospitable. This can be achieved using co-solvents or surfactants.[8]

  • Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer at low percentages, reduce the overall polarity of the medium, thereby increasing the solubility of nonpolar compounds.[9][10]

  • Surfactants: These amphiphilic molecules form micelles in aqueous solutions above a certain concentration. Hydrophobic compounds can partition into the hydrophobic core of these micelles, effectively keeping them "in solution" and bioavailable.[11][12]

The table below compares common choices. The final concentration in the assay is critical, as high levels can cause cytotoxicity or interfere with the assay readout.[13][14]

Agent Type Mechanism Typical Final Assay Conc. Advantages Disadvantages
DMSO Primary SolventReduces solvent polarity.≤ 0.5% (general), ≤ 0.1% (sensitive cells)[6]Excellent solubilizing power for stock solutions.Can be toxic at >1%; may interfere with some assays.[14][15]
Ethanol Co-solventReduces solvent polarity.≤ 1%Biologically compatible; volatile.Can affect cellular processes; less powerful than DMSO.[14]
PEG 400 Co-solventReduces solvent polarity.1-5%Low toxicity; can significantly improve solubility.[1]Can be viscous; may not be suitable for all assays.
Tween® 80 SurfactantMicellar encapsulation.0.01 - 0.1%[1]Effective at very low concentrations.Potential for protein interaction; can interfere with assays measuring surface tension.
β-Cyclodextrin ExcipientForms inclusion complexes.Varies (e.g., 1-10 mM)Low cellular toxicity; effective for specific molecular geometries.[13][16]Solubilization is dependent on host-guest fit.

Detailed Experimental Protocols

Safety First: Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a concentrated primary stock solution. Accuracy in this step is paramount for reliable downstream results.[17][18]

  • Calculation: Determine the mass of the compound required.

    • Mass (mg) = Desired Concentration (mM) * Final Volume (mL) * Molecular Weight (g/mol)

    • Example for 1 mL of 10 mM stock:10 mmol/L * 0.001 L * 263.5 g/mol = 2.635 mg

  • Weighing: Accurately weigh the calculated mass (e.g., 2.64 mg) of this compound powder using a calibrated analytical balance and transfer it into a sterile, conical microcentrifuge tube or glass vial.[19]

  • Dissolution: Add the calculated volume (e.g., 1 mL) of high-purity, anhydrous DMSO to the vial.[6]

  • Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, use an ultrasonic bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied, but do not overheat as it may degrade the compound.[1]

  • Inspection: Visually confirm that all solid material has dissolved and the solution is clear before proceeding.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C for short-term (up to 6 months) or -80°C for long-term (up to 1 year) storage. Avoid repeated freeze-thaw cycles.[20][21]

Protocol 2: Serial Dilution and Preparation of Final Working Solutions

To maintain a consistent final DMSO concentration across all experimental conditions, it is best practice to perform serial dilutions in 100% DMSO before the final "top-shot" dilution into the assay medium.[6]

Serial_Dilution_Workflow cluster_dmso Serial Dilution in 100% DMSO cluster_assay Final 1:1000 Dilution into Assay Medium stock Start: 10 mM Stock in 100% DMSO d1 1 mM in 100% DMSO stock->d1 1:10 d2 100 µM in 100% DMSO d1->d2 1:10 assay1 Final Assay Well 10 µM Compound 0.1% DMSO d1->assay1 e.g., 1 µL into 999 µL d3 10 µM in 100% DMSO d2->d3 1:10 assay2 Final Assay Well 1 µM Compound 0.1% DMSO d2->assay2 e.g., 1 µL into 999 µL assay3 Final Assay Well 100 nM Compound 0.1% DMSO d3->assay3 e.g., 1 µL into 999 µL

Caption: Workflow for preparing working solutions via serial dilution in 100% DMSO.

  • Prepare Dilution Series: Label sterile tubes for each intermediate concentration. To create a 10-fold dilution series from your 10 mM stock, add 90 µL of 100% DMSO to each empty tube.

  • First Dilution: Transfer 10 µL of the 10 mM stock into the first tube containing 90 µL of DMSO. Mix thoroughly. This is your 1 mM stock.

  • Continue Series: Using a fresh pipette tip, transfer 10 µL from the 1 mM stock tube to the next 90 µL DMSO tube to create a 100 µM stock. Repeat as needed.

  • Prepare Final Working Solution: Add the intermediate DMSO stock to the final assay buffer. For example, to achieve a 0.1% final DMSO concentration, add 1 µL of the DMSO stock to 999 µL of assay medium. Mix immediately and thoroughly to minimize precipitation.[20]

Validation and Troubleshooting

A protocol is only as good as its validation. Always confirm the solubility and stability of your compound under the final assay conditions.

Essential Controls
  • Vehicle Control: This is non-negotiable. Every experiment must include a condition where cells/reagents are treated with the assay medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) but without the compound. This accounts for any effects of the solvent itself.[6][13]

  • Solvent Tolerance Test: Before starting a large experiment, determine the highest concentration of your solvent/co-solvent system that does not affect the viability or function of your cells or the performance of your biochemical assay.

Troubleshooting Common Issues
Problem Possible Cause Recommended Solution(s)
Compound won't dissolve in 100% DMSO. Insufficient solvent volume; low-quality or hydrated DMSO; high crystal lattice energy.Increase DMSO volume (lower stock concentration). Use fresh, anhydrous DMSO. Apply sonication and gentle warming (37°C).[1]
Stock solution precipitates when stored at -20°C. Compound's solubility in DMSO is temperature-dependent.Store the stock solution at room temperature if it is stable for the duration of the experiment (check stability first). Otherwise, gently warm and vortex the vial to redissolve before each use.
Precipitation upon dilution into aqueous buffer. The compound's solubility limit in the final aqueous/organic mixture has been exceeded.1. Lower the final concentration. [1]2. Add a co-solvent (e.g., 1-5% PEG 400) to the final aqueous buffer before adding the compound.[9]3. Add a surfactant (e.g., 0.01-0.1% Tween® 80) to the final buffer.[1][11]4. Perform the dilution stepwise (e.g., dilute from DMSO into a 50:50 mix of buffer:DMSO, then into buffer).[20]
Inconsistent results between experiments. Inaccurate pipetting; precipitation in some wells; compound degradation.Use calibrated pipettes. Visually inspect plates for precipitation before and after incubation. Prepare fresh working solutions for each experiment from a frozen stock.

References

Use of 2-(Trichloromethyl)quinazolin-4(1H)-one as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Characterization and Application of 2-(Trichloromethyl)quinazolin-4(1H)-one as a Covalent Chemical Probe

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinazolinone Scaffold and the Promise of a Covalent Probe

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] These molecules have demonstrated the ability to modulate the function of a diverse range of protein targets. This guide focuses on a specific derivative, This compound , a compound of interest due to its unique structural feature: the 2-(trichloromethyl) group.

The trichloromethyl moiety is a strong electron-withdrawing group, rendering the attached carbon highly electrophilic. This feature suggests that this compound may function as a covalent inhibitor, capable of forming a permanent bond with nucleophilic residues (such as cysteine, serine, or lysine) in the active or allosteric site of a target protein.[3] Covalent probes offer distinct advantages for target validation and functional studies, including prolonged and robust target modulation, which can be particularly useful for studying proteins with high turnover rates or shallow binding pockets.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the synthesis, characterization, target identification, and application of this compound as a novel chemical probe. We will move beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and well-validated experimental workflow.

Section 1: Synthesis and Physicochemical Characterization

A reliable and scalable synthesis is the foundational step for any chemical probe development. While a specific protocol for this compound is not widely published, a plausible and efficient one-step synthesis can be adapted from established methods for similar 2-(halomethyl)quinazolinones.[5][6] The proposed reaction involves the condensation of an anthranilic acid derivative with an excess of a suitable chloro-carbon source under acidic conditions.

Proposed Synthesis of this compound

A potential synthetic route involves the reaction of 2-aminobenzamide with trichloroacetic anhydride or a related activated trichloroacetyl species.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of 2-aminobenzamide (1.0 eq) in a suitable solvent such as dioxane or toluene, add trichloroacetic anhydride (1.2 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Filter the solid and wash with a non-polar solvent (e.g., hexanes) to remove impurities. If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue using column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final compound using:

    • ¹H and ¹³C NMR: To verify the chemical structure.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

    • HPLC: To assess purity (ideally >95%).

Section 2: Hypothesis Generation and Target Identification

With a pure compound in hand, the next critical phase is to identify its biological target(s). Since the target of this compound is unknown, a multi-pronged approach combining computational prediction and experimental proteomics is recommended.

In Silico Target Prediction

Computational methods can provide initial hypotheses about potential protein targets, helping to prioritize experimental efforts.[7][8]

  • Ligand Similarity-Based Approaches: Tools like SwissTargetPrediction can predict potential targets by comparing the query molecule to a database of known bioactive compounds.[9][10] This method is based on the principle that structurally similar molecules often share common targets.

  • Reverse Docking: This computational technique involves docking the small molecule against a large library of protein structures to identify potential binding partners based on favorable binding energies and interaction patterns.[8]

Experimental Target Identification: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy to identify the targets of covalent inhibitors directly in a complex biological system.[1][11][12] This method utilizes a modified version of the probe containing a reporter tag (e.g., an alkyne or azide) for subsequent visualization or enrichment.

ABPP_Workflow

Figure 1. Workflow for Activity-Based Protein Profiling (ABPP).

Protocol 2: Target Identification using ABPP

  • Probe Synthesis: Synthesize an analog of this compound bearing a small, bioorthogonal handle, such as a terminal alkyne. This modification should be placed at a position that is unlikely to interfere with target binding.

  • Cellular Labeling:

    • Treat cultured cells (e.g., a cancer cell line relevant to the activities of other quinazolinones) with the alkyne-tagged probe for a defined period.

    • Include a vehicle control (e.g., DMSO) and a competition control where cells are pre-treated with an excess of the untagged "parent" compound before adding the tagged probe. A reduction in labeling in the competition sample indicates specific binding.

  • Cell Lysis and Click Chemistry:

    • Harvest and lyse the cells.

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a reporter molecule (e.g., biotin-azide for enrichment or a fluorophore-azide for visualization) to the alkyne-tagged probe that is now covalently bound to its protein targets.[13]

  • Target Enrichment and Identification:

    • If using a biotin tag, enrich the labeled proteins using streptavidin-coated beads.

    • Elute the bound proteins, digest them with trypsin, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Candidate target proteins will be those that are significantly enriched in the probe-treated sample compared to the DMSO and competition controls.

Section 3: Target Validation and Probe Characterization

Once a list of candidate targets is generated, it is crucial to validate the direct interaction and characterize the probe's potency, selectivity, and mechanism of action.

Biochemical Validation

Biochemical assays using purified recombinant protein are the gold standard for confirming a direct interaction between the probe and a putative target.

Protocol 3: Biochemical Assay for Covalent Inhibition

  • Assay Setup:

    • Obtain or express purified recombinant protein of the candidate target.

    • Use an appropriate assay to measure the protein's activity (e.g., an enzymatic assay that monitors substrate turnover or a binding assay that measures interaction with a known ligand).

  • Determination of IC₅₀:

    • Incubate the protein with a range of concentrations of this compound for a fixed time (e.g., 30 minutes).

    • Initiate the reaction and measure the protein's activity.

    • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

  • Time-Dependency Assay:

    • To investigate covalent modification, incubate the protein with a fixed concentration of the probe and measure the remaining activity at different time points. A time-dependent loss of activity is characteristic of covalent inhibition.[14]

  • Washout/Dialysis Experiment:

    • Incubate the protein with the probe to allow for modification.

    • Remove the unbound probe by dialysis or using a desalting column.

    • Measure the activity of the protein. If the inhibition is irreversible (covalent), the activity will not be recovered after washout. In contrast, a non-covalent inhibitor would dissociate, and activity would be restored.[15]

Cellular Target Engagement

Confirming that the probe engages its target within the complex environment of a living cell is a critical validation step.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16][17][18] It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.

CETSA_Workflow

Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 1-10 µM) or with vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein at each temperature point using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the probe-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the probe-treated sample indicates target engagement and stabilization.[19][20]

Section 4: Validating On-Target Effects and Best Practices

A crucial aspect of using any chemical probe is to ensure that the observed biological phenotype is a direct result of modulating the intended target and not due to off-target effects.[21]

The Importance of a Negative Control

The most rigorous way to validate on-target activity is to use a negative control—a close chemical analog of the probe that is inactive against the primary target.[22][23] For this compound, an ideal negative control would be a molecule where the trichloromethyl group is replaced with a non-reactive group, such as a methyl or tert-butyl group.

Table 1: Example of a Probe and its Negative Control

Compound Structure Key Feature Expected Activity
Active Probe This compound Electrophilic CCl₃ group Covalent modification of target

| Negative Control | 2-(Methyl)quinazolin-4(1H)-one | Non-reactive CH₃ group | No covalent modification; inactive |

If the active probe elicits a cellular phenotype (e.g., apoptosis, cell cycle arrest) that the negative control does not, it provides strong evidence that the effect is mediated through the intended covalent interaction with the target.

Cytotoxicity and Concentration

It is essential to determine the general cytotoxicity of the probe to define an appropriate concentration range for cell-based experiments. High concentrations may lead to non-specific toxicity and misleading results.[24][25]

Protocol 5: General Cytotoxicity Assay (e.g., MTT or LDH release)

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for a relevant time period (e.g., 24, 48, or 72 hours).

  • Assay Measurement:

    • For MTT assay: Add MTT reagent and incubate, then solubilize the formazan crystals and measure absorbance. This measures metabolic activity.

    • For LDH assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, indicating loss of membrane integrity.[26]

  • Data Analysis: Plot cell viability against compound concentration to determine the CC₅₀ (concentration causing 50% cytotoxicity). For subsequent experiments, use the probe at concentrations well below its CC₅₀ to minimize non-specific toxic effects.

Conclusion

This compound represents a promising starting point for the development of a novel covalent chemical probe. Its quinazolinone core provides a well-established scaffold for biological activity, while the trichloromethyl group offers a reactive handle for covalent target modification. By following a systematic workflow encompassing synthesis, unbiased target identification, rigorous biochemical and cellular validation, and the crucial use of a negative control, researchers can confidently identify the target(s) of this compound and develop it into a valuable tool for dissecting complex biological pathways. This guide provides the foundational protocols and conceptual framework to embark on this exciting area of chemical biology research.

References

Application Note: Characterizing 2-(Trichloromethyl)quinazolin-4(1H)-one as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.

Abstract: Microtubules, the dynamic polymers of α/β-tubulin heterodimers, are a cornerstone of cancer therapy due to their critical role in mitosis.[1][2] This application note provides a comprehensive guide to utilizing an in vitro fluorescence-based tubulin polymerization assay for the characterization of 2-(Trichloromethyl)quinazolin-4(1H)-one, a member of the quinazolinone chemical family. Compounds with this scaffold have been identified as potent antimitotic agents that frequently target the colchicine-binding site on β-tubulin, thereby inhibiting microtubule assembly.[3][4][5] We present a detailed protocol, principles of the assay, data interpretation guidelines, and troubleshooting advice to ensure robust and reliable characterization of potential tubulin-targeting drug candidates.

Introduction: The Rationale for Targeting Tubulin Dynamics

Microtubules are essential cytoskeletal components that participate in a host of vital cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][6] The highly dynamic nature of microtubules, characterized by rapid cycles of polymerization and depolymerization, is fundamental to their function.[2] The disruption of these dynamics is a clinically-validated and highly successful strategy in cancer chemotherapy.[1]

Microtubule-targeting agents are broadly classified into two main categories:

  • Microtubule Stabilizing Agents: Such as paclitaxel, which enhance polymerization and prevent depolymerization, leading to the formation of dysfunctional microtubule bundles and mitotic arrest.

  • Microtubule Destabilizing Agents: Such as vinca alkaloids and colchicine, which bind to tubulin dimers and prevent their incorporation into growing microtubules, leading to a net depolymerization.[7]

The quinazolinone scaffold has emerged as a promising chemotype for the development of novel anticancer agents.[8][9] Numerous derivatives have been shown to inhibit tubulin polymerization, often by interacting with the colchicine-binding site on β-tubulin, thereby classifying them as microtubule destabilizers.[5][10][11] This document focuses on this compound as a representative compound to illustrate the application of a robust in vitro assay for confirming this mechanism of action.

Principle of the Fluorescence-Based Tubulin Polymerization Assay

The in vitro tubulin polymerization assay is a powerful tool for the direct assessment of a compound's effect on microtubule formation. The assay monitors the self-assembly of purified tubulin heterodimers into microtubules in real-time. This process is initiated by GTP and an increase in temperature to 37°C and typically follows a sigmoidal curve with three distinct phases:

  • Nucleation (Lag Phase): The initial and rate-limiting step where tubulin dimers form small oligomers or "seeds".

  • Growth (Elongation Phase): A rapid phase where dimers are added to the ends of the nuclei, leading to microtubule elongation.

  • Steady State (Plateau Phase): A state of dynamic equilibrium where the rate of polymerization is balanced by the rate of depolymerization.[7]

While this process can be monitored by an increase in turbidity (light scattering at 340 nm), a more sensitive method utilizes a fluorescent reporter.[1][12] This assay employs a fluorescent molecule that preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity that is directly proportional to the mass of microtubule polymer formed.[13][14] Inhibitors of polymerization, like this compound, will reduce the rate and extent of this fluorescence increase, whereas stabilizers will enhance it.[15]

Inferred Mechanism of Action: Disruption of Microtubule Dynamics

Based on extensive studies of structurally related 2-substituted quinazolinones, the expected mechanism for this compound is the inhibition of tubulin polymerization via binding to the colchicine site.[3][5][10] This binding event prevents the conformational changes in the tubulin dimer that are necessary for its incorporation into a growing microtubule, effectively "poisoning" the microtubule end and promoting a shift toward depolymerization. This leads to the disruption of the mitotic spindle, G2/M cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[9][11]

cluster_0 Normal Microtubule Dynamics cluster_1 Disruption by Quinazolinone Tubulin α/β-Tubulin Dimers MT Growing Microtubule Tubulin->MT Polymerization (GTP-dependent) Depolymerized Depolymerized Subunits MT->Depolymerized Depolymerization (Catastrophe) Blocked_MT Polymerization Blocked Depolymerized->Tubulin GTP Exchange Quinazolinone This compound Tubulin_Bound Quinazolinone-Tubulin Complex Quinazolinone->Tubulin_Bound Tubulin_Bound->Blocked_MT Binding to Colchicine Site Net Depolymerization Net Depolymerization Blocked_MT->Net Depolymerization Tubulin Dimers Tubulin Dimers Tubulin Dimers->Tubulin_Bound

Figure 1: A diagram illustrating the disruption of normal microtubule dynamics by a colchicine-site inhibitor like this compound.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, making it suitable for dose-response analysis and higher-throughput screening.

Materials and Reagents
  • Tubulin: >99% pure, lyophilized porcine or bovine brain tubulin (e.g., Cytoskeleton, Inc., Cat. # T240 or Millipore Sigma, Cat. # 17-10194).[15]

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[12][13]

  • GTP Stock Solution: 100 mM in sterile water. Store at -80°C.

  • Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) or a commercially available reporter dye from a kit (e.g., Cytoskeleton, Inc., Cat. # BK011P).[13][16]

  • Test Compound: this compound, 10 mM stock in 100% DMSO.

  • Positive Controls:

    • Inhibitor: Nocodazole or Colchicine, 10 mM stock in DMSO.

    • Stabilizer: Paclitaxel (Taxol), 2 mM stock in DMSO.[12]

  • Negative Control: 100% DMSO.

  • Plates: Black, flat-bottom, half-area 96-well plates (low-binding).

  • Equipment: Fluorescence microplate reader with temperature control (37°C) and excitation/emission filters appropriate for the chosen reporter (e.g., ~360 nm Ex / ~450 nm Em for DAPI).[14]

Reagent Preparation (Perform on Ice)
  • Causality: All steps involving tubulin must be performed on ice to prevent premature polymerization before the assay begins. Tubulin is thermally unstable and will aggregate if not handled properly.

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Let it sit on ice for 10-15 minutes, gently resuspending occasionally. Do not vortex.

  • Assay Buffer (G-PEM + GTP + Reporter): Prepare a master mix of assay buffer. For every 1 mL of G-PEM, add 10 µL of 100 mM GTP (for 1 mM final) and the fluorescent reporter to its recommended final concentration (e.g., 10 µM for DAPI).[13] Keep on ice.

  • Compound Dilutions: Prepare a serial dilution series of the test compound and controls in Assay Buffer. A common final concentration range in the assay is 0.1 µM to 100 µM. Remember to account for the final dilution factor in the well. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

Experimental Workflow

prep 1. Prepare Reagents (Keep on Ice) plate_prep 2. Aliquot Compounds (Test & Controls) into Pre-chilled 96-well Plate prep->plate_prep tubulin_prep 3. Prepare Tubulin Master Mix (4 mg/mL Tubulin in Assay Buffer) prep->tubulin_prep addition 4. Add Tubulin Mix to Wells (Final Tubulin Conc. ~2 mg/mL) plate_prep->addition tubulin_prep->addition incubation 5. Transfer Plate to Reader (Pre-warmed to 37°C) addition->incubation read 6. Read Fluorescence (Every 60s for 90 min) incubation->read analysis 7. Data Analysis (Plot Curves, Calculate IC50) read->analysis

Figure 2: Step-by-step workflow for the in vitro tubulin polymerization assay.

  • Plate Setup: Pre-chill the 96-well plate on ice. Add 50 µL of the appropriate compound dilutions (or vehicle control) to each well. It is critical to run each condition in triplicate to ensure data reliability.

  • Initiation: Prepare the final tubulin reaction mix by diluting the 4 mg/mL tubulin stock 1:1 with the ice-cold Assay Buffer (final tubulin concentration will be 2 mg/mL).[13] Add 50 µL of this mix to each well for a final volume of 100 µL. Pipette gently to mix, avoiding bubbles.

  • Data Acquisition: Immediately transfer the plate to the fluorescence plate reader pre-warmed to 37°C. Begin kinetic reading immediately, taking measurements every 60 seconds for 60-90 minutes.[12]

Data Analysis and Interpretation

The output will be a set of kinetic curves showing fluorescence intensity over time.

  • Curve Plotting: Plot the average fluorescence intensity of the triplicate wells versus time for each condition.

  • Inhibition Calculation: The inhibitory effect of the compound is determined by comparing the polymerization rate (slope of the elongation phase) and the final plateau height (a measure of total polymer mass) to the vehicle (DMSO) control.

    • % Inhibition = (1 - (Plateau_Compound / Plateau_Vehicle)) * 100

  • IC50 Determination: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[17]

Example Data Presentation

The results should be summarized in a clear, tabular format.

CompoundVmax (RFU/min)Plateau Height (RFU)Calculated IC50 (µM)
Vehicle (1% DMSO)1500 ± 8585000 ± 2100N/A
This compound 450 ± 4025000 ± 15002.5
Nocodazole (Positive Inhibitor)210 ± 2511000 ± 9500.8
Paclitaxel (Positive Stabilizer)2800 ± 15098000 ± 3500N/A (Enhancer)
(Note: Data are for illustrative purposes only)

Assay Validation and Troubleshooting

A self-validating protocol relies on the performance of its controls.

  • Trustworthiness:

    • Vehicle Control: Must show a robust sigmoidal polymerization curve. The absence of a lag phase may indicate the presence of tubulin aggregates that act as seeds; in this case, pre-centrifuging the thawed tubulin stock at high speed (~140,000 x g) for 10 minutes at 4°C is recommended.

    • Positive Controls: Nocodazole/Colchicine must show significant inhibition, while Paclitaxel should show enhancement (elimination of the lag phase and/or a higher plateau), confirming the assay is sensitive to both types of modulators.[15]

  • Common Troubleshooting Scenarios:

    • High Variability: Often due to inaccurate pipetting or air bubbles. Use reverse pipetting for viscous solutions and ensure no bubbles are present before reading.

    • Compound Interference: The test compound may be intrinsically fluorescent or act as a quencher. To check this, run a control plate with the compound and polymerized microtubules (pre-formed by incubation at 37°C) to see if it alters the fluorescence signal.

    • No Polymerization: May indicate inactive tubulin (improper storage, multiple freeze-thaw cycles), inactive GTP, or incorrect buffer pH. Always use fresh aliquots and verify buffer composition.

Conclusion

The fluorescence-based tubulin polymerization assay is a robust, sensitive, and direct method for confirming the mechanism of action of potential microtubule-targeting agents. By following the detailed protocol and data analysis guidelines presented here, researchers can reliably characterize compounds like this compound. The confirmation of its activity as a tubulin polymerization inhibitor provides a strong rationale for its further investigation in cell-based assays (e.g., cell cycle analysis, immunofluorescence) and preclinical development as a potential anticancer therapeutic.[13][17]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trichloromethyl)quinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Trichloromethyl)quinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis. We aim to bridge the gap between theoretical knowledge and practical application by explaining the causality behind experimental choices.

I. Overview of Synthetic Strategies

The synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry, can be approached through several pathways. The most common methods involve the condensation of an anthranilic acid derivative with a trichloromethyl-containing reagent. Key starting materials often include anthranilamide or isatoic anhydride. The choice of reagents and reaction conditions significantly impacts the reaction's efficiency, yield, and the formation of byproducts. Understanding the underlying mechanisms is crucial for troubleshooting and optimization.

A prevalent synthetic route involves the reaction of an amine-trichloroacetonitrile adduct with isatoic anhydride.[1] This multi-component reaction offers a direct path to the desired quinazolinone.[1] Another established method is the condensation of anthranilamide with aldehydes or ketones, which can be facilitated by various catalysts and reaction conditions.[2][3]

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound.

Q1: What are the most common starting materials for this synthesis, and how does their quality affect the outcome?

A1: The most frequently used starting materials are anthranilamide and isatoic anhydride. The purity of these reagents is paramount.[4] Impurities can lead to a host of side reactions, significantly reducing the yield and complicating the purification process.[4] It is highly recommended to verify the purity of your starting materials using techniques like NMR, melting point analysis, or GC-MS before commencing the synthesis.[4] For instance, recrystallization of solid starting materials or distillation of liquid reagents can remove critical impurities.[4]

Q2: How critical is the choice of solvent in this synthesis?

A2: The solvent plays a multifaceted role in the synthesis of quinazolinones, influencing reactant solubility, reaction rates, and the stability of intermediates.[4] For instance, in related quinazolinone syntheses, polar aprotic solvents like DMF have been shown to be effective, particularly when using catalysts like copper oxide.[1] The choice of solvent can dramatically alter the reaction's course; therefore, solvent screening is a valuable optimization step.[4] Running small-scale parallel reactions in different solvents such as toluene, DMF, ethanol, and acetonitrile can help identify the optimal medium for your specific reaction conditions.[4]

Q3: My reaction is sluggish or not proceeding to completion. What should I investigate first?

A3: A common culprit for slow or incomplete reactions is suboptimal reaction temperature.[4] Many quinazolinone syntheses require heating to overcome the activation energy barrier.[4] A systematic temperature screening, for example, running the reaction at room temperature, 50 °C, 80 °C, and 120 °C, while monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS, can help determine the ideal temperature.[4] Additionally, ensure that if a catalyst is used, it is fresh and active, as catalyst poisoning by impurities can halt the reaction.[4]

Q4: I am observing significant byproduct formation. What are the likely side reactions?

A4: Side reactions are a common challenge in quinazolinone synthesis. Depending on the chosen route, various competing reactions can occur.[4] For example, when starting from anthranilamide and an aldehyde, the intermediate imine can undergo undesired reactions if not efficiently cyclized. In syntheses involving isatoic anhydride, incomplete reaction or alternative ring-opening pathways can lead to impurities. Careful control of reaction stoichiometry and temperature can help minimize these side reactions.

Q5: What is the best method for purifying the final product, this compound?

A5: Purification of the crude product is typically achieved through recrystallization or column chromatography.[4] For recrystallization, selecting an appropriate solvent is key. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.[4] If column chromatography is necessary, silica gel is a common stationary phase, with an eluent system typically composed of a gradient of hexane and ethyl acetate.[4] However, be aware that some products may irreversibly adsorb to silica gel, leading to yield loss.[4]

III. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Troubleshooting Workflow for Low Yield

G start Low or No Product Yield check_purity Verify Starting Material Purity (NMR, MP, GC-MS) start->check_purity Possible Cause optimize_temp Optimize Reaction Temperature (Screening) start->optimize_temp Possible Cause optimize_solvent Screen Different Solvents (Polarity, BP) start->optimize_solvent Possible Cause check_catalyst Check Catalyst Activity (Fresh Catalyst, Loading) start->check_catalyst Possible Cause purification_issue Investigate Purification Losses start->purification_issue If product is formed but lost yield_improved Yield Improved check_purity->yield_improved Solution optimize_temp->yield_improved Solution optimize_solvent->yield_improved Solution check_catalyst->yield_improved Solution recrystallization Optimize Recrystallization (Solvent, Cooling Rate) purification_issue->recrystallization column_chrom Address Column Chromatography Issues (Adsorption) purification_issue->column_chrom recrystallization->yield_improved column_chrom->yield_improved

Caption: A workflow for troubleshooting low product yield.

Issue Possible Cause Troubleshooting Step & Rationale
Low or No Product Formation Poor Quality of Starting Materials: Impurities in reactants like anthranilamide or isatoic anhydride can engage in side reactions, consuming the starting materials and reducing the formation of the desired product.[4]Verify Purity: Confirm the purity of your starting materials using analytical techniques such as NMR, GC-MS, or melting point.[4] Purification: If impurities are detected, purify the starting materials. Solid compounds can be recrystallized from a suitable solvent (e.g., ethanol, hexanes), while liquid aldehydes can be distilled under reduced pressure.[4]
Suboptimal Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature, leading to a slow or stalled reaction.[4]Temperature Screening: Set up small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C).[4] Monitor the progress of each reaction by TLC or LC-MS to identify the temperature that provides the optimal balance of reaction rate and byproduct formation.[4]
Incorrect Solvent: The polarity and boiling point of the solvent can profoundly affect the solubility of reactants, the stability of intermediates, and the overall reaction rate.[4]Solvent Screening: Conduct the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water).[4] This will help identify the solvent that best facilitates the desired chemical transformation, leading to an improved yield.
Inactive Catalyst (for catalyzed reactions): The catalyst may be poisoned by impurities in the starting materials or solvent, or it may have degraded over time.Use Fresh Catalyst: Employ a fresh batch of the catalyst to ensure its activity.[4] Optimize Loading: Systematically vary the catalyst loading to find the optimal concentration that maximizes the reaction rate without promoting side reactions.
Product Precipitation/Crystallization Issues Incorrect Recrystallization Solvent: The chosen solvent may have either too high or too low solubility for the product at different temperatures, leading to poor recovery.Solvent Selection: Test the solubility of the crude product in various solvents at both room temperature and their boiling points.[4] The ideal solvent will exhibit high solubility at its boiling point and low solubility at room temperature.[4] Slow Cooling: Cool the saturated solution slowly to encourage the formation of large, pure crystals and minimize the co-precipitation of impurities.
Product Loss on Silica Gel Column Irreversible Adsorption: The product may be strongly adsorbing to the silica gel, preventing its elution and leading to a significant loss of material.[4]Deactivate Silica Gel: Consider deactivating the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent. This can help to block the active sites on the silica and reduce strong adsorption. Alternative Purification: If adsorption remains an issue, explore alternative purification methods such as recrystallization or preparative HPLC.[5]

IV. Optimized Experimental Protocol

This protocol is based on a copper-catalyzed, three-component reaction which has been reported to produce quinazolin-4(1H)-ones in appropriate yields.[1]

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions Amine_Adduct Amine-Trichloroacetonitrile Adduct Product This compound Amine_Adduct->Product Isatoic_Anhydride Isatoic Anhydride Isatoic_Anhydride->Product Catalyst CuO Catalyst Catalyst->Product Solvent DMF Solvent->Product Temperature 110 °C (Reflux) Temperature->Product

Caption: General scheme for the synthesis of the target compound.

Materials:

  • Amine-trichloroacetonitrile adduct

  • Isatoic anhydride

  • Copper(II) oxide (CuO)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the amine-trichloroacetonitrile adduct, isatoic anhydride, and a catalytic amount of CuO in DMF.[1]

  • Reaction: Heat the reaction mixture to reflux at 110 °C for 4 hours.[1] Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Isolation: Filter the reaction mixture to remove the catalyst. The product may precipitate upon cooling or by the addition of water. Collect the solid product by filtration.

  • Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol or water) to remove any remaining DMF and soluble impurities. Further purify the product by recrystallization from an appropriate solvent or by column chromatography on silica gel.[4]

V. Data Summary

The following table summarizes the impact of various parameters on the yield of quinazolinone synthesis, based on general principles and literature observations.

Parameter Condition A Condition B Expected Outcome Rationale
Catalyst No CatalystCuOHigher Yield with BThe use of a CuO catalyst facilitates the reaction, leading to a more efficient conversion to the desired product.[1]
Temperature Room Temp110 °CHigher Yield with BHeating the reaction provides the necessary activation energy for the cyclization to occur, resulting in a higher yield.[4]
Solvent TolueneDMFPotentially Higher Yield with BPolar aprotic solvents like DMF can better solvate the reactants and intermediates, promoting the reaction.[1][4]

VI. Conclusion

Improving the yield of this compound synthesis requires a systematic approach that considers the purity of starting materials, optimization of reaction conditions such as temperature and solvent, and efficient purification techniques. By understanding the underlying chemical principles and employing a logical troubleshooting strategy, researchers can overcome common challenges and achieve higher yields of this important heterocyclic compound.

VII. References

  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Suggested mechanism for the synthesis of substituted quinazolin-4(1H)-ones. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Addressing side reactions in the synthesis of N-substituted quinazolinones. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from --INVALID-LINK--

  • Li, H.-Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. Retrieved from --INVALID-LINK--

  • Qiao, R., Xu, B., & Wang, Y. (2007). A facile synthesis of 2-substituted-2,3-dihydro-4(1H)-quinazolinones in 2,2,2-trifluoroethanol. Chinese Chemical Letters, 18(6), 656-658.

  • Kim, J., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4234. Retrieved from --INVALID-LINK--

  • Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 3(6), 63-69.

  • Royal Society of Chemistry. (n.d.). Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 2-(Chloromethyl)quinazolin-4-ol. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). One-pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2. Retrieved from --INVALID-LINK--

  • CyberLeninka. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDROCHLORID QUINAZOLIN‑4-ONE. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 1-substituted-2-chloromethyl-4-(1H)-quinazolinones antimicrobial agents. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Copper-Catalyzed Synthesis of Quinazolin-4(1H)-one from Amine- Trichloroacetonitrile Adduct and Isatoic Anhydride. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). SYNTHESIS OF 2,3-DIHYDRO-4(1H)-QUINAZOLINONES. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from --INVALID-LINK--

  • Journal of Pharmaceutical Research International. (2021). A Short Review on Quinazoline Heterocycle. 10(5), 1-10.

  • ACS Publications. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 8751-8759.

  • Organic Chemistry Research. (2019). Regular Article. 5(1), 64-72.

  • PubMed Central. (n.d.). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Synthesis and SAR optimization of quinazolin-4(3H)-ones as poly(ADP-ribose)polymerase-1 inhibitors. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Quinazolinones from Anthranilamides and Aldehydes via Metal-Free Aerobic Oxidation in DMSO. Retrieved from --INVALID-LINK--

  • Der Pharma Chemica. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones | Abstract. Retrieved from --INVALID-LINK--

  • ojs.ukrlogos.in.ua. (n.d.). OPTIMAL SYNTHESIS OF QUINAZOLIN-4-ONE. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Trichloromethyl-4(3H)-quinazolinone. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4387223A - Process for preparing 2(1H)-quinazolinone derivatives. Retrieved from --INVALID-LINK--

References

Technical Support Center: Chromatography Troubleshooting for 2-(Trichloromethyl)quinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 2-(Trichloromethyl)quinazolin-4(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with purifying this compound. The presence of the quinazolinone core and the reactive trichloromethyl group necessitates a carefully considered approach to achieve high purity.

This guide provides answers to frequently asked questions and detailed troubleshooting workflows based on established scientific principles and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

The main challenge is the potential for chemical degradation of the trichloromethyl (-CCl₃) group under certain chromatographic conditions. This group is susceptible to hydrolysis, particularly in the presence of nucleophilic solvents or basic additives, which can convert it into a dichloromethyl ketone or a carboxylic acid. Therefore, maintaining chemical stability during purification is as critical as achieving separation.

Q2: What are the recommended starting chromatographic techniques for this compound?

For initial purification on a lab scale, silica gel column chromatography is a cost-effective and versatile choice.[1] For achieving higher purity (>99%) or for separating very closely related impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method.[1][2] A specific RP-HPLC method for this compound utilizes a C18 column with a mobile phase of acetonitrile, water, and an acidic modifier like phosphoric or formic acid.[3]

Q3: My compound is streaking or "tailing" on the silica TLC plate. What does this mean?

Peak or spot tailing is a common issue with nitrogen-containing heterocyclic compounds like quinazolinones.[2] The primary cause is the interaction between the basic nitrogen atoms in the quinazolinone ring and acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction slows down a portion of the analyte, causing it to lag behind the main band. Other causes can include applying too much sample (overloading) or using a solvent that is too polar for sample application.

Q4: How can I prevent the degradation of the trichloromethyl group during purification?

To minimize degradation, you must control the chemical environment:

  • Avoid Basic Conditions: Do not use basic mobile phase modifiers such as triethylamine (TEA) or ammonia. These can promote the hydrolysis of the -CCl₃ group.

  • Use Neutral or Slightly Acidic Modifiers: For RP-HPLC, incorporating a small amount (0.05-0.1%) of formic acid or acetic acid into the mobile phase is highly recommended. This helps to protonate the quinazolinone nitrogens, reducing their interaction with the stationary phase and improving peak shape, while maintaining a non-degradative environment.[3]

  • Limit Exposure Time: Minimize the time the compound spends on the column. Using flash chromatography techniques over traditional gravity columns can be beneficial.[4]

  • Control Temperature: When removing solvent from purified fractions, use a rotary evaporator at a moderate temperature (e.g., <40°C) to prevent thermal degradation.

In-Depth Troubleshooting Guide: Silica Gel Column Chromatography

This section addresses common problems encountered during gravity or flash column chromatography.

Problem 1: Poor Separation of Compound from Impurities
  • Probable Cause 1: Inappropriate Solvent System. The polarity of the eluent is either too high, causing everything to elute together (high Rf), or too low, causing the compound to remain at the origin (low Rf).

    • Solution: The key to good separation is optimizing the mobile phase. Use Thin Layer Chromatography (TLC) to systematically test different solvent mixtures. Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4.[4] A common starting point for quinazolinone derivatives is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1]

Recommended Starting Solvent Systems (Normal Phase)
Hexane / Ethyl Acetate (e.g., starting at 9:1, moving to 7:3)
Dichloromethane / Methanol (e.g., starting at 99:1, moving to 95:5)
Toluene / Acetone
  • Probable Cause 2: Column Overloading. Too much crude material was loaded onto the column relative to the amount of stationary phase.

    • Solution: A general rule of thumb is to use a mass ratio of stationary phase to crude sample of at least 30:1 for good separation. For difficult separations, this ratio may need to be increased to 100:1 or more.

  • Probable Cause 3: Improper Column Packing. Channeling or cracking of the silica gel bed creates pathways for the solvent and sample to bypass the stationary phase, leading to poor separation.[1]

    • Solution: Ensure the column is packed uniformly using a slurry method. Gently tap the column as you pack to settle the silica and remove air bubbles. After packing, never let the solvent level drop below the top of the silica bed.

Problem 2: Compound is Not Eluting from the Column
  • Probable Cause: Eluent Polarity is Too Low. The chosen solvent system is not strong enough to displace the compound from the silica gel.

    • Solution: Gradually increase the polarity of the eluent.[1] For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. Monitor the elution using TLC.

Workflow for Troubleshooting Poor Separation

G start Poor Separation Observed check_rf Is the target Rf on TLC ~0.2-0.4? start->check_rf optimize_solvent Optimize solvent system via TLC. Test different polarity ranges and solvent combinations. check_rf->optimize_solvent No check_load Was the column overloaded? (Sample:Silica ratio > 1:30) check_rf->check_load Yes optimize_solvent->check_rf reduce_load Reduce sample load or use a larger column. check_load->reduce_load Yes check_packing Inspect column for cracks or channels. check_load->check_packing No success Separation Improved reduce_load->success repack_column Repack column carefully using slurry method. check_packing->repack_column Yes check_packing->success No repack_column->success

Caption: A decision tree for troubleshooting poor separation in column chromatography.

In-Depth Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

This section focuses on issues typically seen in preparative RP-HPLC.

Problem 1: Asymmetric or Broad Peaks
  • Probable Cause 1: Secondary Silanol Interactions. As a basic compound, the quinazolinone can interact with residual acidic silanols on the C18 stationary phase, causing peak tailing.[2]

    • Solution: Add an acidic modifier to the mobile phase. Using 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the water and organic solvent (e.g., acetonitrile) will protonate the analyte and suppress silanol activity, resulting in sharper, more symmetric peaks.

  • Probable Cause 2: Column Overloading. Injecting too much sample mass for the column diameter saturates the stationary phase.[2]

    • Solution: Reduce the injection volume or dilute the sample concentration. Perform a loading study by injecting progressively smaller amounts to find the optimal mass for your column.

  • Probable Cause 3: Inappropriate Sample Solvent. Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or DMF when the mobile phase is 95% water) can cause peak distortion.[5]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, use the absolute minimum volume necessary.

Problem 2: Shifting Retention Times
  • Probable Cause 1: Inadequate Column Equilibration. The column has not fully adjusted to the initial gradient conditions before injection.

    • Solution: Increase the column equilibration time between runs. A good rule of thumb is to flush the column with at least 10-15 column volumes of the initial mobile phase before the next injection.[2]

  • Probable Cause 2: Mobile Phase Composition Change. The mobile phase was prepared imprecisely, or volatile components (like acetonitrile) have evaporated over time.

    • Solution: Prepare fresh mobile phase daily using volumetric flasks for accuracy. Keep solvent reservoirs loosely capped to minimize evaporation.[2]

  • Probable Cause 3: Temperature Fluctuations. Ambient temperature changes in the lab can affect solvent viscosity and retention.

    • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30-40°C). This provides highly reproducible retention times.

| Recommended Starting HPLC Conditions (Reverse Phase) | | :--- | :--- | | Column | C18, 5 µm particle size | | Mobile Phase A | Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | Gradient | 10% B to 95% B over 20-30 minutes | | Flow Rate | 1 mL/min (for analytical scale) | | Detection | UV at ~254 nm or ~305 nm |

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Select Column and Silica: Choose a column size appropriate for your sample mass (e.g., a 40g column for ~1-2g of crude material).

  • Prepare Slurry: In a beaker, add the required amount of silica gel. Add your initial, low-polarity eluent (e.g., Hexane/Ethyl Acetate 9:1) until the silica is fully suspended in a milk-like, pourable slurry.

  • Pack the Column: Place the column in a vertical clamp. Add a small amount of eluent to the column. With the stopcock open, pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.

  • Settle the Bed: Tap the sides of the column gently to dislodge air bubbles and help the silica settle into a uniform bed. Open the stopcock to drain the excess solvent, but do not let the solvent level fall below the top of the silica.

  • Finalize: Add a thin layer (0.5-1 cm) of sand on top of the silica bed to prevent it from being disturbed during sample loading.

Protocol 2: Dry Loading a Sample

Dry loading is recommended for samples that have poor solubility in the initial eluent.

  • Dissolve Sample: Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Adsorb onto Silica: In a round-bottom flask, add a small amount of silica gel (typically 2-3 times the mass of your crude sample). Add the dissolved sample solution to the silica.

  • Evaporate Solvent: Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the sand bed in your packed column.

  • Begin Elution: Gently add the eluent and begin the chromatography process.

General Purification Workflow

G cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Isolation crude Crude Product tlc Develop Separation Method (TLC Analysis) crude->tlc column Perform Column Chromatography or Preparative HPLC tlc->column fractions Collect Fractions column->fractions analyze_frac Analyze Fractions (TLC or Analytical HPLC) fractions->analyze_frac combine Combine Pure Fractions analyze_frac->combine evaporate Remove Solvent (Under Reduced Pressure) combine->evaporate final_product Pure Compound evaporate->final_product

Caption: A generalized workflow for the purification of this compound.

References

Optimization of reaction conditions for synthesizing 2-(Trichloromethyl)quinazolin-4(1H)-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(trichloromethyl)quinazolin-4(1H)-one analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to the synthesis and optimization of these valuable compounds.

Introduction

This compound and its analogs are important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their synthesis, while conceptually straightforward, can present several challenges that impact yield, purity, and scalability. This guide provides practical, experience-driven advice to navigate these common experimental hurdles.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of this compound analogs. The primary synthetic routes involve the condensation of an anthranilic acid derivative or isatoic anhydride with trichloroacetonitrile.

Issue 1: Low or No Product Yield

Q: I am attempting to synthesize a this compound analog from a substituted anthranilic acid and trichloroacetonitrile, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

A: Low or no yield in this reaction is a common issue that can often be traced back to several key factors. Let's break down the potential causes and solutions.

Probable Causes & Recommended Solutions:

  • Inadequate Reaction Temperature: The cyclization to form the quinazolinone ring often requires significant thermal energy.[1] Some related quinazoline syntheses are known to require high temperatures to proceed efficiently.

    • Solution: Gradually increase the reaction temperature. If you are running the reaction at room temperature, consider heating it to reflux in a suitable solvent. Monitor the reaction progress by Thin Layer Chromatography (TLC) at various temperatures to find the optimal condition without causing decomposition. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[2][3]

  • Poor Reactant Solubility: If your substituted anthranilic acid is not fully soluble in the chosen solvent, the reaction will be heterogeneous and slow, leading to poor yields.

    • Solution: Select a solvent in which both the anthranilic acid derivative and trichloroacetonitrile are soluble at the reaction temperature.[1] Polar aprotic solvents like DMF or DMSO are often good choices for dissolving a wide range of reactants.[1][4]

  • Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion.

    • Solution: While a 1:1 molar ratio is theoretically required, in practice, using a slight excess of the more volatile or reactive reagent, such as trichloroacetonitrile, can drive the reaction to completion. An excess of about 1.5 to 3.0 equivalents of the nitrile component has been shown to improve yields in similar reactions.[5]

  • Presence of Moisture: Trichloroacetonitrile can be sensitive to moisture, which can lead to its decomposition and prevent it from participating in the desired reaction.

    • Solution: Ensure all your glassware is oven-dried before use and that your solvents are anhydrous. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Experimental Protocol: General Procedure for Yield Optimization

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted anthranilic acid (1.0 equiv).

  • Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to dissolve the starting material.

  • Add trichloroacetonitrile (1.5-3.0 equiv) to the solution.

  • Heat the reaction mixture to 110-120 °C and monitor the progress by TLC.[4][6]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Issue 2: Formation of Side Products

Q: My reaction is producing the desired this compound, but I am also getting significant amounts of side products, complicating purification. What are these side products and how can I suppress their formation?

A: The formation of side products is a frequent challenge, often arising from the reactivity of the starting materials and intermediates under the reaction conditions.

Probable Causes & Recommended Solutions:

  • Formation of Benzoxazinone Intermediate: A common pathway involves the initial formation of a 2-(trichloromethyl)-4H-3,1-benzoxazin-4-one, which then rearranges to the desired quinazolinone. However, this intermediate can sometimes be isolated as a major side product if the reaction conditions are not optimal for the subsequent rearrangement.

    • Solution: The conversion of the benzoxazinone to the quinazolinone is often facilitated by the presence of a base or by prolonged heating. If you suspect the formation of the benzoxazinone, you can try adding a catalytic amount of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or extending the reaction time at an elevated temperature.

  • Decomposition of Starting Material or Product: At high temperatures, the trichloromethyl group can be susceptible to decomposition or hydrolysis, especially if there is residual water in the reaction mixture.

    • Solution: As mentioned previously, ensure anhydrous conditions. If decomposition is still an issue at high temperatures, consider using a catalyst to allow the reaction to proceed at a lower temperature. For instance, copper-catalyzed syntheses of quinazolinones have been reported to proceed under milder conditions.[4][7]

  • Use of Non-Polar Solvents: The choice of solvent can influence the reaction pathway. Non-polar solvents may favor the formation of undesired byproducts.[1]

    • Solution: Switching to a polar aprotic solvent like DMF or DMSO can help to favor the formation of the desired quinazolinone product.[1]

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Side Products check_temp Is Reaction Temperature Optimized? start->check_temp increase_temp Increase Temperature/Use Microwave check_temp->increase_temp No check_solubility Are Reactants Soluble? check_temp->check_solubility Yes increase_temp->check_solubility change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) check_solubility->change_solvent No check_moisture Are Conditions Anhydrous? check_solubility->check_moisture Yes change_solvent->check_moisture use_dry_reagents Use Anhydrous Solvents & Inert Atmosphere check_moisture->use_dry_reagents No check_stoichiometry Is Stoichiometry Correct? check_moisture->check_stoichiometry Yes use_dry_reagents->check_stoichiometry adjust_stoichiometry Use Excess Nitrile (1.5-3.0 equiv) check_stoichiometry->adjust_stoichiometry No purification Purify by Recrystallization or Chromatography check_stoichiometry->purification Yes adjust_stoichiometry->purification

Caption: Troubleshooting workflow for low yield and side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound from anthranilic acid and trichloroacetonitrile?

A1: The reaction generally proceeds through a multi-step mechanism. Initially, the amino group of anthranilic acid attacks the nitrile carbon of trichloroacetonitrile. This is followed by an intramolecular cyclization where the carboxylic acid group attacks the newly formed imine, leading to a cyclized intermediate. Subsequent dehydration then yields the final this compound product. The reaction may also proceed via a benzoxazinone intermediate.[6]

Q2: Can I use isatoic anhydride instead of anthranilic acid as a starting material?

A2: Yes, isatoic anhydride is an excellent alternative to anthranilic acid for the synthesis of quinazolin-4(1H)-ones.[4][6][7] The reaction with trichloroacetonitrile, often in the presence of a catalyst, will proceed via ring-opening of the isatoic anhydride, followed by condensation and cyclization to form the desired product. This route can sometimes offer advantages in terms of starting material stability and reactivity. A copper-catalyzed three-component reaction of isatoic anhydride, an amine, and trichloroacetonitrile in DMF at 110°C has been reported to be effective.[4][7]

Q3: What are the best practices for purifying this compound analogs?

A3: Purification can typically be achieved by recrystallization or column chromatography.

  • Recrystallization: Ethanol is often a suitable solvent for recrystallization.[1] The crude product should be dissolved in a minimum amount of hot ethanol and allowed to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A common eluent system is a mixture of ethyl acetate and hexane, with the polarity adjusted based on the specific analog being purified.[1]

Q4: Are there any "green" or more environmentally friendly methods for this synthesis?

A4: Yes, there is growing interest in developing greener synthetic protocols. Microwave-assisted synthesis is one such approach, as it often leads to shorter reaction times, reduced energy consumption, and can sometimes be performed under solvent-free conditions.[2][3][8] The use of catalysts that allow for lower reaction temperatures also contributes to a more sustainable process.[6]

Q5: How do electron-donating or electron-withdrawing groups on the anthranilic acid affect the reaction?

A5: The electronic nature of the substituents on the anthranilic acid ring can influence the reaction rate and yield.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) generally increase the nucleophilicity of the amino group, which can facilitate the initial attack on the nitrile and potentially increase the reaction rate.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nucleophilicity of the amino group, which may slow down the reaction and require more forcing conditions (higher temperature or longer reaction time) to achieve good conversion.[5] However, successful syntheses with both types of substituents have been reported.[5]

Reaction Parameter Summary Table
ParameterRecommended ConditionRationale
Starting Materials Anthranilic acid or Isatoic anhydrideReadily available and effective precursors.[5][7]
Reagent TrichloroacetonitrileProvides the C2 and trichloromethyl group.
Stoichiometry 1.5-3.0 equiv. of trichloroacetonitrileDrives the reaction to completion.[5]
Solvent Polar aprotic (e.g., DMF, DMSO)Good solubility for reactants and favors the desired pathway.[1][4]
Temperature 110-120 °C or refluxProvides necessary activation energy for cyclization.[4][6]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture-related side reactions.
Catalyst (Optional) CuO, Lewis acidsCan lower the required reaction temperature and improve efficiency.[7][9]
Work-up Precipitation in cold waterSimple and effective method for initial product isolation.[1]
Purification Recrystallization (Ethanol) or Column ChromatographyTo obtain high-purity final product.[1]

General Synthetic Workflow Diagram

synthetic_workflow start_material Anthranilic Acid or Isatoic Anhydride reagents Trichloroacetonitrile (1.5-3.0 equiv) Anhydrous Solvent (DMF/DMSO) start_material->reagents reaction_conditions Heat (110-120 °C) or Microwave Inert Atmosphere reagents->reaction_conditions workup Precipitation in Cold Water reaction_conditions->workup purification Recrystallization or Column Chromatography workup->purification final_product Pure 2-(Trichloromethyl) quinazolin-4(1H)-one Analog purification->final_product

Caption: General workflow for the synthesis of this compound analogs.

References

Technical Support Center: Enhancing the Stability of 2-(Trichloromethyl)quinazolin-4(1H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Trichloromethyl)quinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on improving the stability of this compound in solution. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your experimental choices are both effective and well-understood.

Introduction: The Stability Challenge

This compound is a promising scaffold in medicinal chemistry.[1] However, its utility can be hampered by stability issues in solution, primarily due to the presence of the electron-withdrawing trichloromethyl group and the quinazolinone core.[2][3] Understanding and mitigating these instabilities is critical for obtaining reliable and reproducible experimental data, from in vitro assays to preclinical formulations.[4][5]

The primary degradation pathways of concern are hydrolysis and, to a lesser extent, photolysis. The trichloromethyl group is susceptible to hydrolysis, which can be influenced by pH, temperature, and the presence of nucleophiles. The quinazolinone ring itself is generally stable but can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.[1][3]

This guide provides a structured, question-and-answer approach to troubleshoot and resolve common stability problems encountered when working with this compound in solution.

Troubleshooting Guide: Common Stability Issues

Question 1: My compound precipitates out of aqueous buffer during my in vitro assay. What's happening and how can I fix it?

Answer:

Precipitation is a common issue for many quinazolinone derivatives due to their often rigid, lipophilic structures, which lead to low aqueous solubility.[2] For this compound, this is compounded by the potential for degradation into less soluble byproducts.

Underlying Causes:
  • Poor Aqueous Solubility: The inherent hydrophobicity of the quinazolinone scaffold is the primary driver of low solubility.[2]

  • pH-Dependent Solubility: The quinazolinone ring contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[2] At a pH where the compound is not ionized, its solubility can decrease significantly.

  • Degradation to Insoluble Products: Hydrolysis of the trichloromethyl group can lead to the formation of carboxylic acid or other derivatives that may have different solubility profiles and could precipitate.

Solutions & Protocols:

1. Optimization of Solvent Systems:

  • Co-solvents: The first line of defense is often the use of a water-miscible organic co-solvent.[6]

    • Protocol: Prepare a high-concentration stock solution of your compound in 100% anhydrous DMSO. For working solutions, dilute the stock into your aqueous buffer, ensuring the final concentration of DMSO is kept to a minimum (typically <1%, ideally <0.5%) to avoid solvent effects in biological assays.

    • Causality: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[2][4]

2. pH Adjustment:

  • Understanding the pKa: The solubility of quinazolinone derivatives can often be improved by adjusting the pH to favor the ionized form of the molecule.[2]

    • Protocol: Determine the pKa of your compound experimentally or through in silico prediction. Prepare buffers at various pH values around the pKa to identify the optimal pH for solubility. Ensure the chosen pH is compatible with your experimental system.

    • Causality: For a basic compound like a quinazolinone, lowering the pH will lead to protonation and increased solubility.[2]

3. Use of Solubilizing Excipients:

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[6][7]

    • Protocol: Prepare solutions of your compound in buffers containing varying concentrations of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). Determine the concentration of cyclodextrin that maintains your compound in solution without interfering with your assay.

    • Causality: The hydrophobic inner cavity of the cyclodextrin encapsulates the poorly soluble drug molecule, while the hydrophilic exterior interacts with water, enhancing overall solubility.[7]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can form micelles that encapsulate hydrophobic compounds.[2]

    • Protocol: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant to your aqueous buffer before adding the compound.

    • Causality: Above the critical micelle concentration, surfactant molecules self-assemble into micelles with a hydrophobic core, which can solubilize your compound.[4]

Workflow for Solubility Enhancement:

Caption: Decision workflow for addressing compound precipitation.

Question 2: I'm observing a gradual loss of potency of my compound in solution over the course of a multi-day experiment. What could be the cause?

Answer:

A time-dependent loss of activity strongly suggests chemical degradation. For this compound, hydrolysis of the trichloromethyl group is a primary suspect.

Underlying Causes:
  • Hydrolysis: The C-Cl bonds in the trichloromethyl group are susceptible to nucleophilic attack by water, leading to the formation of a carboxylic acid derivative and ultimately, potential decarboxylation. This process can be accelerated by non-neutral pH and elevated temperatures.[8]

  • Photodegradation: Quinazolinone derivatives can be sensitive to light, which can trigger degradation pathways.[9][10]

Solutions & Protocols:

1. Control of pH and Temperature:

  • Buffer Selection: The rate of hydrolysis is often pH-dependent.

    • Protocol: Conduct a stability study by incubating your compound in buffers of different pH values (e.g., pH 5, 7.4, and 9) at your experimental temperature. Use a stability-indicating HPLC method to quantify the amount of parent compound remaining over time.[11]

    • Causality: By identifying the pH at which the compound is most stable, you can select an appropriate buffer for your experiments. Quinazolinones are generally reported to be more stable in cold, dilute acidic or alkaline solutions, but can be destroyed by boiling.[1]

  • Temperature Control: Hydrolysis reactions are accelerated at higher temperatures.

    • Protocol: Whenever possible, prepare solutions fresh and store them at low temperatures (4°C or -20°C) when not in use.[10] For long-term storage, consider lyophilization.[8]

2. Protection from Light:

  • Light Exposure: Photodegradation can be a significant issue for some quinazolinone compounds.[9]

    • Protocol: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light. Minimize exposure to ambient light during experimental procedures.[10][12]

    • Causality: Light energy can be absorbed by the molecule, promoting it to an excited state where it is more susceptible to degradation reactions.

3. Use of Stabilizing Excipients:

  • Antioxidants: If oxidative degradation is suspected, the addition of antioxidants may be beneficial.[13]

    • Protocol: Include antioxidants such as ascorbic acid or sodium metabisulfite in your formulation.[13]

  • Chelating Agents: Metal ions can catalyze degradation reactions.[13][14]

    • Protocol: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that may be present in your buffers or reagents.[13][14]

Degradation Pathway and Mitigation:

G cluster_degradation Degradation Pathways cluster_mitigation Mitigation Strategies A This compound B Hydrolysis (H2O, pH, Temp) A->B C Photolysis (Light) A->C D Degradation Products B->D E Control pH & Temperature B->E Inhibit C->D F Protect from Light C->F Block G Use Stabilizing Excipients (Antioxidants, Chelators) D->G Prevent Catalysis

Caption: Key degradation pathways and corresponding mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for long-term storage of this compound?

A1: For long-term storage, the solid powder form is most stable when stored at -20°C.[10] If a solution is necessary, a stock solution in anhydrous DMSO, stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles, is a common practice.[10][12] However, some quinazoline derivatives have shown instability in DMSO over time, so it is crucial to perform your own stability studies.[15]

Q2: How can I monitor the stability of my compound in a given solution?

A2: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[11] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. By running samples at different time points, you can quantify the decrease in the parent compound's peak area and the appearance of new peaks corresponding to degradants.[16]

Q3: Can I use buffers containing primary or secondary amines with this compound?

A3: It is advisable to avoid buffers containing nucleophilic species, such as primary and secondary amines (e.g., Tris buffer), as they can potentially react with the trichloromethyl group, leading to degradation. Buffers like phosphate or citrate are generally more suitable.

Q4: Are there any structural modifications to the molecule that could improve its stability?

A4: While this is more in the realm of medicinal chemistry and drug design, replacing the trichloromethyl group with a more stable electron-withdrawing group, such as a trifluoromethyl group, could potentially improve hydrolytic stability while maintaining desired biological activity.

Data Summary Table

IssuePotential Cause(s)Recommended Solution(s)Key Parameters to Control
Precipitation Poor aqueous solubility, pH-dependent solubilityUse of co-solvents (DMSO), pH adjustment, cyclodextrins, surfactants[2][4]Solvent concentration, pH, temperature
Loss of Potency Hydrolysis of trichloromethyl group, PhotodegradationpH and temperature control, protection from light, use of antioxidants/chelators[10][13]pH, temperature, light exposure
Inconsistent Results Compound precipitation in assay medium, degradation during experimentPre-dissolution in organic solvent, use of solubilizing excipients, fresh solution preparation[2][17]Final solvent concentration, incubation time

References

Refining assay protocols for consistent results with 2-(Trichloromethyl)quinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(Trichloromethyl)quinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust protocols for achieving consistent and reliable experimental results. Quinazolinone scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3] The unique 2-(trichloromethyl) substitution on this particular quinazolinone presents specific challenges and opportunities in assay development. This resource provides a framework for anticipating and resolving common experimental hurdles.

Section 1: Core Principles—Compound Handling and Preparation

The foundation of any successful assay is the proper handling and preparation of the small molecule. The physical and chemical properties of this compound dictate a specific set of best practices that, if overlooked, can be a primary source of inconsistent data.

Safety and Handling Protocols

As a chlorinated organic compound, this compound requires careful handling to ensure personnel safety and prevent experimental contamination.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.[4][5] This minimizes the risk of dermal exposure and protects from accidental splashes.

  • Ventilation: All handling of the solid compound and concentrated stock solutions should occur within a certified chemical fume hood to prevent inhalation of airborne particulates or vapors.[4]

  • Cross-Contamination: Use dedicated spatulas and glassware. Never return unused compound to the stock bottle. To prevent cross-contamination, always change pipette tips between dilutions and when handling different reagents.[6]

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) and solutions in designated halogenated organic waste containers according to your institution's safety protocols.[4]

Solubility and Stock Solution Preparation

Poor solubility is a frequent challenge in small molecule screening and a leading cause of artificially low potency or inconsistent results.[7]

Q: My compound won't fully dissolve in DMSO. What should I do?

A: This is a common issue. The key is to ensure you are creating a true solution, not a fine-particle suspension.

  • Initial Attempt: Begin by adding the appropriate volume of high-purity, anhydrous DMSO to your weighed solid compound to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Vortex thoroughly for at least 60 seconds.

  • Gentle Warming: If particulates remain, warm the solution in a water bath set to 30-37°C for 5-10 minutes. Vortex again. Rationale: A modest increase in temperature can significantly improve the dissolution kinetics for many organic compounds.

  • Sonication: If warming is insufficient, place the vial in a bath sonicator for 5-15 minutes. Rationale: Sonication uses high-frequency sound waves to break apart compound aggregates, facilitating solvent interaction and dissolution.

  • Final Check: After treatment, hold the vial up to a light source to visually inspect for any remaining particulates. A clear, homogenous solution is required. If solubility issues persist at the target concentration, it is advisable to prepare a new, more dilute stock solution.

Table 1: Recommended Solvents and Storage for this compound

ParameterRecommendationRationale & Best Practices
Primary Solvent Dimethyl Sulfoxide (DMSO), AnhydrousHigh solvating power for a broad range of organic molecules. Use anhydrous grade to prevent compound hydrolysis over time.
Stock Concentration 10-20 mMBalances compound solubility with minimizing the final DMSO concentration in the assay, which should ideally be ≤0.5%.
Storage (Solid) Room Temperature, DesiccatedProtects from moisture, which could lead to hydrolysis of the trichloromethyl group.
Storage (Stock Solution) -20°C or -80°C, DesiccatedAliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[8]

Section 2: Troubleshooting Guide for Inconsistent Assay Results

This section addresses the most frequently encountered problems in a direct question-and-answer format. The following workflow provides a logical approach to diagnosing the root cause of variability.

G start Inconsistent Results Observed check_basics Review Core Assay Parameters: - Pipetting Accuracy - Cell Seeding Density - Reagent Preparation start->check_basics Investigate check_compound Evaluate Compound Behavior: - Solubility in Assay Media? - Potential Degradation? - Autofluorescence? start->check_compound Investigate check_plate Analyze Plate-Level Effects: - Edge Effects? - Temperature Gradients? start->check_plate Investigate sol_basics Solution: - Calibrate Pipettes - Optimize Cell Counting - Prepare Fresh Reagents check_basics->sol_basics sol_compound Solution: - Perform Solubility Test - Run Counter-Screens - Check Stability (LC-MS) check_compound->sol_compound sol_plate Solution: - Use Humidified Incubator - Avoid Outer Wells - Equilibrate Plates check_plate->sol_plate end_point Consistent Results Achieved sol_basics->end_point sol_compound->end_point sol_plate->end_point

Caption: A logical workflow for troubleshooting inconsistent assay results.

Q1: My IC₅₀ values are not reproducible between experiments. What are the most common causes?

A: This is a classic problem in screening campaigns, often stemming from minor procedural variations that accumulate into significant error.[9]

  • Cause 1: Inaccurate Pipetting. At the low volumes used in 384-well plates, even small errors in pipetting the compound or reagents can drastically alter final concentrations.

    • Solution: Ensure pipettes are calibrated regularly. Use reverse-pipetting for viscous solutions like concentrated stocks. When preparing serial dilutions, always use fresh tips and ensure thorough mixing at each step.

  • Cause 2: Inconsistent Cell Seeding. Variability in the number of cells per well is a major source of error in cell-based assays.

    • Solution: Before seeding, ensure you have a homogenous single-cell suspension. Gently swirl the cell suspension flask immediately before aspirating cells for each plate to prevent settling.[9]

  • Cause 3: Compound Instability or Precipitation. this compound may have limited stability or solubility in aqueous assay media. If the compound precipitates, its effective concentration drops, leading to variable results.

    • Solution: Prepare working solutions immediately before use. When diluting from a DMSO stock into aqueous buffer, add the stock to the buffer (not the other way around) while vortexing to minimize precipitation. Visually inspect the highest concentration wells for any signs of compound precipitation.

Q2: I'm observing a high background signal in my fluorescence/luminescence-based assay. How can I fix this?

A: High background can mask the true biological signal, leading to false negatives or a compressed dynamic range.

  • Cause 1: Compound Autofluorescence. Many heterocyclic compounds, including quinazolinones, can fluoresce at wavelengths that overlap with common assay fluorophores (e.g., GFP, fluorescein).

    • Solution: Run a "compound-only" control plate. Prepare a plate with your compound dilutions in assay media but without cells or other biological reagents. Read the plate on the same instrument with the same setting. If you observe a signal, it indicates autofluorescence. You may need to subtract this background or switch to an orthogonal assay technology (e.g., a colorimetric or label-free method).[10]

  • Cause 2: Interference with Reporter Enzymes. The compound may directly inhibit or stabilize reporter enzymes like Luciferase or Alkaline Phosphatase.

    • Solution: Perform a counter-screen using the purified reporter enzyme. This will confirm if the compound's activity is a true hit against your target or an artifact of the detection system.[10]

  • Cause 3: Insufficient Washing. In multi-step assays like ELISAs, residual unbound reagents can contribute to background.

    • Solution: Increase the number and vigor of wash steps. Ensure your wash buffer contains a detergent like Tween-20 to reduce non-specific binding.[9]

Q3: Could this compound be a Pan-Assay Interference Compound (PAIN)?

A: This is an astute question. PAINS are compounds that show activity in numerous assays through non-specific mechanisms, often leading to false positives.[11] The trichloromethyl group is a reactive moiety that could potentially alkylate proteins non-specifically.

  • Assessment and Validation:

    • Check for PAIN Substructures: Use computational tools or consult published PAINs databases to see if the quinazolinone core or the trichloromethyl group are flagged as potential promiscuous binders.

    • Run Orthogonal Assays: If you identify a "hit" in your primary screen, validate it using a different assay technology that relies on a distinct detection method. For example, if your primary screen is a fluorescence-based enzyme assay, an orthogonal assay could be a biophysical method like Surface Plasmon Resonance (SPR) that measures direct binding.[10]

    • Confirm Dose-Response Behavior: True hits typically exhibit a classical sigmoidal dose-response curve. Compounds showing steep, shallow, or irregular curves may indicate assay interference, toxicity, or poor solubility.[10]

Section 3: Standardized Protocol—Cell Viability (MTT) Assay

This protocol provides a self-validating framework for assessing the cytotoxic or cytostatic effects of this compound. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.[12][13]

Experimental Workflow

G node1 1. Seed Cells in 96-well plate node2 2. Incubate (24 hours) node1->node2 node4 4. Treat Cells with Compound node2->node4 node3 3. Prepare Serial Dilutions of Compound node3->node4 node5 5. Incubate (48-72 hours) node4->node5 node6 6. Add MTT Reagent (Incubate 2-4 hours) node5->node6 node7 7. Solubilize Formazan (Add Solubilization Buffer) node6->node7 node8 8. Read Absorbance (570 nm) node7->node8 node9 9. Data Analysis (Calculate IC₅₀) node8->node9

Caption: Step-by-step workflow for a typical MTT cell viability assay.

Detailed Methodology
  • Cell Seeding:

    • Harvest and count cells (e.g., MCF-7 breast cancer cell line).[12]

    • Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Seed cells into the inner 60 wells of a 96-well flat-bottom plate. Add 100 µL of sterile PBS to the outer wells to mitigate edge effects.[9]

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a 2X working concentration series of this compound by performing serial dilutions from your DMSO stock into complete culture medium. Rationale: Preparing a 2X solution allows for a 1:1 addition to the cells, minimizing DMSO shock and pipetting errors.

    • Include a "vehicle control" (e.g., 0.2% DMSO in media) and a "positive control" (e.g., 10 µM doxorubicin).

    • Carefully remove 100 µL of media from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Signal Development:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Rationale: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • After incubation, add 100 µL of MTT Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified chamber to ensure complete dissolution of formazan crystals.

  • Data Acquisition and Analysis:

    • Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data by setting the vehicle control as 100% viability and the "no cell" or highest concentration control as 0% viability.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Table 2: Example 96-Well Plate Layout for IC₅₀ Determination

1 2 3 4 5 6 7 8 9 10 11 12
A PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
B PBSCpd 1Cpd 2Cpd 3Cpd 4Cpd 5Cpd 6Cpd 7Cpd 8Pos CtrlVehiclePBS
C PBSCpd 1Cpd 2Cpd 3Cpd 4Cpd 5Cpd 6Cpd 7Cpd 8Pos CtrlVehiclePBS
D PBSCpd 1Cpd 2Cpd 3Cpd 4Cpd 5Cpd 6Cpd 7Cpd 8Pos CtrlVehiclePBS
E PBSCpd 1Cpd 2Cpd 3Cpd 4Cpd 5Cpd 6Cpd 7Cpd 8Pos CtrlVehiclePBS
F PBSCpd 1Cpd 2Cpd 3Cpd 4Cpd 5Cpd 6Cpd 7Cpd 8Pos CtrlVehiclePBS
G PBSCpd 1Cpd 2Cpd 3Cpd 4Cpd 5Cpd 6Cpd 7Cpd 8Pos CtrlVehiclePBS
H PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
(Cpd 1-8 represent an 8-point serial dilution of the test compound. Pos Ctrl = Positive Control. Vehicle = DMSO control. All dilutions are run in replicate.)

References

Technical Support Center: Navigating the Scale-Up Synthesis of 2-(Trichloromethyl)quinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Trichloromethyl)quinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights to help you navigate the challenges of transitioning from lab-scale to larger-scale production.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the condensation of 2-aminobenzamide with chloral hydrate. While this reaction appears straightforward on a small scale, scaling up presents a unique set of challenges. These can range from managing reaction exotherms and controlling impurity profiles to ensuring safe handling of reagents and achieving consistent, high-purity product isolation. This guide will address these challenges in a practical, question-and-answer format.

Core Synthesis and Mechanism

The fundamental reaction involves the nucleophilic attack of the amino group of 2-aminobenzamide on the carbonyl carbon of chloral, followed by cyclization and dehydration to form the quinazolinone ring.

Reaction_Mechanism 2-Aminobenzamide 2-Aminobenzamide Intermediate Hemiaminal Intermediate 2-Aminobenzamide->Intermediate Nucleophilic Attack Chloral_Hydrate Chloral Hydrate Chloral_Hydrate->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Figure 1: Simplified reaction pathway for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Reaction and Process Control

Q1: My reaction yield drops significantly upon scaling up from a 10g to a 1kg scale. What are the likely causes?

A significant drop in yield during scale-up is a common issue and can be attributed to several factors that are less pronounced at a smaller scale:

  • Inadequate Temperature Control: This reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1][2] This can lead to localized "hot spots" where the temperature rises uncontrollably, promoting side reactions and decomposition of both starting materials and the product.

  • Poor Mixing: In a larger reactor, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized high concentrations of reactants, which can also contribute to hot spots and the formation of byproducts.

  • Inefficient Water Removal: The final cyclization step involves the elimination of water. On a larger scale, if water is not efficiently removed, it can potentially lead to hydrolysis of the trichloromethyl group or inhibit the forward reaction, thus reducing the yield.

Troubleshooting Steps:

  • Monitor and Control the Exotherm:

    • Employ a reactor with a jacketed cooling system and an overhead stirrer.

    • Add the chloral hydrate solution portion-wise or via a controlled addition funnel to manage the rate of heat generation.[3]

    • Monitor the internal temperature of the reaction mixture continuously.

  • Optimize Mixing:

    • Use an appropriate stirrer design (e.g., anchor or pitched-blade turbine) and agitation speed to ensure good mixing throughout the reaction.

  • Facilitate Water Removal:

    • If the reaction is run in a suitable solvent, consider using a Dean-Stark trap to azeotropically remove water as it is formed.

Q2: I am observing the formation of a significant amount of a dark, tar-like substance in my large-scale reaction. What is this and how can I prevent it?

The formation of dark, insoluble materials is often due to polymerization or decomposition reactions occurring at elevated temperatures.

  • Potential Cause: Uncontrolled exotherms are the most likely culprit. Localized overheating can lead to the decomposition of chloral hydrate and subsequent side reactions with 2-aminobenzamide or the product itself.

  • Prevention:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range determined during process development. A good starting point is to keep the temperature below 60-70 °C.

    • Solvent Choice: Using a solvent with a suitable boiling point can help to control the temperature through reflux.

    • Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions that may contribute to color formation.

Reagent Handling and Safety

Q3: What are the key safety precautions I need to take when handling chloral hydrate on a large scale?

Chloral hydrate is a toxic and corrosive substance that requires careful handling, especially in large quantities.

  • Toxicity: It is toxic if swallowed and can cause serious eye and skin irritation.[4]

  • Hazardous Decomposition: In case of fire, it can release toxic fumes such as hydrogen chloride (HCl) and phosgene.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile rubber).

    • Safety goggles and a face shield.

    • A lab coat and protective workwear.

    • In a well-ventilated area, a respirator may be necessary if dust or vapors are generated.[4]

  • Handling Procedures:

    • Work in a well-ventilated area, preferably in a fume hood or a designated and controlled processing suite.

    • Avoid generating dust when handling the solid material.

    • Have an emergency plan in place for spills, including appropriate absorbent materials and neutralization agents.

    • Ensure that all personnel are trained on the specific hazards of chloral hydrate.

Product Isolation and Purification

Q4: What is the best method for purifying this compound on a multi-kilogram scale?

While column chromatography is often used at the lab scale, it is generally not practical for large-scale purification. Recrystallization is the preferred method for purifying solid compounds at scale.

  • Solvent Selection: The key is to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Commonly used solvents for quinazolinone derivatives include ethanol, methanol, ethyl acetate, and mixtures with water.

    • Perform small-scale solubility tests with a variety of solvents to identify the optimal one for your product.

  • Troubleshooting Crystallization:

    • Oiling Out: If the product "oils out" instead of crystallizing upon cooling, it may be due to the cooling rate being too fast or the presence of impurities. Try cooling the solution more slowly with gentle stirring. Seeding the solution with a small crystal of the pure product can also induce crystallization.

    • Poor Recovery: If the yield from crystallization is low, it could be that the product is too soluble in the chosen solvent even at low temperatures. Consider using a co-solvent in which the product is less soluble (an anti-solvent) to precipitate more of the product.

    • Colored Impurities: If the final product has a persistent color, you can try treating the hot solution with a small amount of activated charcoal before filtering and cooling.

Q5: I am having difficulty removing unreacted 2-aminobenzamide from my final product. What is an effective strategy?

Unreacted starting materials are common impurities. 2-aminobenzamide has different solubility and acid-base properties compared to the product, which can be exploited for its removal.

  • Aqueous Wash: After the reaction is complete, quenching the reaction mixture in water and then adjusting the pH can help to separate the starting material from the product.

    • 2-aminobenzamide has a basic amino group and can be protonated in an acidic solution, making it more water-soluble. A wash with a dilute acid (e.g., 1M HCl) can help to remove it.

    • Conversely, the amide group of 2-aminobenzamide is more acidic than the quinazolinone N-H, but this difference is less pronounced.

  • Recrystallization: A well-chosen recrystallization solvent should have a significantly different solubility profile for the product and the starting material, allowing for effective separation.

Product Stability

Q6: How stable is the trichloromethyl group on the quinazolinone ring? Should I be concerned about hydrolysis?

The trichloromethyl group is an electron-withdrawing group and can be susceptible to hydrolysis, especially under basic conditions or at elevated temperatures in the presence of water.

  • Hydrolytic Stability:

    • pH: Avoid strongly basic conditions during workup and purification, as this can promote hydrolysis of the trichloromethyl group to a carboxylic acid or other degradation products. Acidic to neutral conditions are generally safer.

    • Temperature: Prolonged heating in the presence of water should be avoided. If an aqueous workup is necessary, it is best to perform it at room temperature or below.

Experimental Protocols

General Procedure for Scale-Up Synthesis

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reactor Setup: In a suitable jacketed glass reactor equipped with an overhead stirrer, thermometer, and a port for reagent addition, charge 2-aminobenzamide and a suitable solvent (e.g., toluene or xylenes).

  • Reagent Preparation: In a separate vessel, prepare a solution of chloral hydrate in the same solvent.

  • Reaction:

    • Heat the 2-aminobenzamide suspension to a moderate temperature (e.g., 60-70 °C).

    • Slowly add the chloral hydrate solution to the reactor over a period of 1-2 hours, carefully monitoring the internal temperature. Use the reactor's cooling jacket to maintain a stable temperature.

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

    • If the product remains in solution, the reaction mixture can be quenched by slowly adding it to a stirred vessel of water.

    • The solid product can then be collected by filtration, washed with water, and then a non-polar solvent like hexane to aid in drying.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Quantitative Data Summary
ParameterLab-Scale (10g)Pilot-Scale (1kg) - Recommended
2-Aminobenzamide 10 g (1.0 eq)1 kg (1.0 eq)
Chloral Hydrate ~13.4 g (1.1 eq)~1.34 kg (1.1 eq)
Solvent Volume 100-200 mL10-20 L
Addition Time ~15-30 min1-2 hours
Reaction Temp. 60-70 °C60-70 °C (with careful monitoring)
Reaction Time 2-4 hours2-4 hours (monitor for completion)
Expected Yield 70-85%65-80% (after optimization)

Workflow and Logic Diagrams

Scale_Up_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Work-up & Isolation cluster_Purification Purification & Drying Reagent_Prep Prepare Reagent Solutions Controlled_Addition Controlled Reagent Addition Reagent_Prep->Controlled_Addition Reactor_Setup Reactor Setup & Inerting Reactor_Setup->Controlled_Addition Temp_Monitoring Continuous Temperature Monitoring Controlled_Addition->Temp_Monitoring Reaction_Monitoring Monitor Reaction Progress (TLC/HPLC) Temp_Monitoring->Reaction_Monitoring Quench Reaction Quench Reaction_Monitoring->Quench Upon Completion Filtration Product Filtration Quench->Filtration Washing Wash with Water & Solvents Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Final_QC Final Product QC Drying->Final_QC

Figure 2: General workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic Problem Low Yield at Scale? Check_Temp Was Temperature Controlled? Problem->Check_Temp Check_Mixing Was Mixing Adequate? Check_Temp->Check_Mixing Yes Solution_Temp Improve Cooling, Slow Addition Check_Temp->Solution_Temp No Check_Purity High Impurity Levels? Check_Mixing->Check_Purity Yes Solution_Mixing Optimize Stirrer & Speed Check_Mixing->Solution_Mixing No Solution_Purity Optimize Work-up & Recrystallization Check_Purity->Solution_Purity Yes

Figure 3: A simplified troubleshooting decision tree for low yield on scale-up.

References

Minimizing side-product formation in 2-(Trichloromethyl)quinazolin-4(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(trichloromethyl)quinazolin-4(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you minimize side-product formation and optimize your synthetic protocols. Our approach is grounded in mechanistic understanding and practical, field-tested solutions.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry, typically involves the condensation of an anthranilamide derivative with a trichloroacetaldehyde equivalent, such as chloral hydrate. While seemingly straightforward, this reaction is often plagued by the formation of undesired side-products, complicating purification and reducing overall yield. This guide provides a systematic approach to troubleshooting these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a side-product that is difficult to separate from the desired this compound. What is the likely identity of this impurity and how can I prevent its formation?

A1: Incomplete cyclization leading to acyclic intermediates is a common issue in quinazolinone synthesis.[1]

The most probable side-product is the acyclic intermediate, N-(2-carbamoylphenyl)-2,2,2-trichloroacetimidamide. This arises from the initial condensation of anthranilamide and the trichloroacetaldehyde equivalent without subsequent intramolecular cyclization.

Root Causes and Solutions:

  • Insufficient Reaction Temperature or Time: The cyclization step often requires higher temperatures or longer reaction times to overcome the activation energy barrier.[1]

    • Troubleshooting: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). If thermal degradation is a concern, incrementally extend the reaction time at a moderate temperature.

  • Suboptimal Solvent Choice: The polarity of the solvent plays a critical role.[2] Non-polar solvents may not sufficiently solubilize the starting materials or stabilize the transition state for cyclization.

    • Troubleshooting: Consider switching to a higher-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization.[1][2]

  • Presence of Water: Excess water in the reaction mixture can lead to the hydrolysis of intermediates.[1]

    • Troubleshooting: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Optimizing Cyclization

ParameterInitial ConditionOptimized ConditionRationale
Solvent EthanolToluene or DMFHigher boiling point allows for increased reaction temperature, driving the cyclization to completion.[1][2]
Temperature Reflux (Ethanol, ~78 °C)Reflux (Toluene, ~111 °C) or 120 °C (DMF)Provides sufficient energy to overcome the activation barrier for intramolecular cyclization.[2]
Reaction Time 4-6 hours8-12 hours (monitor by TLC)Ensures the reaction proceeds to completion, minimizing the presence of the acyclic intermediate.[2]
Q2: I am observing the formation of a dark-colored, possibly polymeric, material in my reaction flask. What could be causing this and how can it be avoided?

A2: The formation of dark, insoluble materials often points to the self-condensation or decomposition of the starting materials or intermediates, particularly under harsh reaction conditions.

Chloral hydrate and its derivatives can be unstable, especially at elevated temperatures or in the presence of certain catalysts, leading to polymerization or the formation of complex mixtures.[3]

Root Causes and Solutions:

  • Excessive Heat: Overheating the reaction can lead to the decomposition of thermally sensitive reagents like chloral hydrate.

    • Troubleshooting: Carefully control the reaction temperature. Use an oil bath with a temperature controller for precise heating. If the desired reaction requires high temperatures, consider adding the thermally sensitive reagent portion-wise to maintain a low instantaneous concentration.

  • Inappropriate Catalyst: While often performed under neutral or acidic conditions, the presence of strong bases can promote the self-condensation of aldehydes.

    • Troubleshooting: If a catalyst is necessary, opt for a mild Lewis acid or protic acid to promote the initial condensation without inducing decomposition. Ensure the reaction is not inadvertently basic due to impurities in the starting materials.

  • Impure Reagents: Impurities in the starting anthranilamide or chloral hydrate can act as catalysts for decomposition pathways.

    • Troubleshooting: Use high-purity, recrystallized anthranilamide. For chloral hydrate, ensure it is stored properly to prevent degradation.[4]

Workflow for Minimizing Decomposition

G start Start Synthesis check_purity Verify Purity of Starting Materials start->check_purity check_purity->start Impure (Purify First) control_temp Implement Precise Temperature Control check_purity->control_temp Pure gradual_addition Consider Gradual Addition of Chloral Hydrate control_temp->gradual_addition monitor_tlc Monitor Reaction by TLC for Product Formation and Side-Products gradual_addition->monitor_tlc workup Prompt Work-up Upon Completion monitor_tlc->workup

Caption: Troubleshooting workflow for preventing decomposition.

Q3: My final product is contaminated with unreacted anthranilamide. How can I drive the reaction to completion?

A3: The presence of unreacted starting materials typically indicates an incomplete reaction due to stoichiometry, reaction time, or activation issues.[1]

Root Causes and Solutions:

  • Incorrect Stoichiometry: An insufficient amount of the trichloroacetaldehyde equivalent will naturally leave unreacted anthranilamide.

    • Troubleshooting: Use a slight excess (1.1 to 1.2 equivalents) of chloral hydrate or trichloroacetaldehyde to ensure the complete consumption of the limiting reagent, anthranilamide.

  • Inefficient Activation of the Carbonyl Group: The condensation reaction is initiated by the nucleophilic attack of the amino group of anthranilamide on the carbonyl carbon of the aldehyde. This step can be slow without proper activation.

    • Troubleshooting: The addition of a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can activate the carbonyl group of chloral hydrate, making it more electrophilic and accelerating the initial condensation step.[5]

Proposed Mechanism of Acid Catalysis

G cluster_activation Carbonyl Activation cluster_condensation Condensation & Cyclization Chloral Chloral Hydrate (R-CHO) Activated_Chloral Activated Carbonyl [R-CH=OH]+ Chloral->Activated_Chloral + H+ Acid H+ Anthranilamide Anthranilamide Intermediate Acyclic Intermediate Anthranilamide->Intermediate + Activated Carbonyl Product 2-(Trichloromethyl) quinazolin-4(1H)-one Intermediate->Product Intramolecular Cyclization (-H2O)

Caption: Acid-catalyzed activation and subsequent condensation.

Q4: Can alternative reagents be used instead of chloral hydrate to potentially reduce side-product formation?

A4: Yes, alternative trichloromethyl sources can be employed, which may offer milder reaction conditions or different reactivity profiles.

While chloral hydrate is common, its reactivity can sometimes be difficult to control.[3][6]

Alternative Reagents and Considerations:

ReagentAdvantagesDisadvantages
Trichloroacetonitrile Can react under milder conditions.Highly toxic and lachrymatory. Requires careful handling.
Trichloroacetic Anhydride Highly reactive, can drive the reaction to completion.Can lead to acylation of the amino group as a side reaction. Corrosive.
Chloroform Can serve as a trichloromethyl source under specific conditions, often involving a base.[7]Reaction mechanism is different and may require significant optimization.[7]

General Recommendation: For most applications, optimizing the reaction with chloral hydrate is the most cost-effective and straightforward approach. Alternative reagents should be considered when optimization attempts with chloral hydrate have failed or when a specific reactivity profile is required.

Step-by-Step Optimized Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization for specific substituted anthranilamides.

Materials:

  • Anthranilamide (1.0 eq)

  • Chloral Hydrate (1.2 eq)

  • Toluene (anhydrous)

  • Acetic Acid (catalytic amount, ~0.1 eq)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilamide and anhydrous toluene.

  • Add a catalytic amount of glacial acetic acid to the suspension.

  • Slowly add chloral hydrate to the mixture.

  • Heat the reaction mixture to reflux (approximately 111 °C) and maintain for 8-12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the anthranilamide spot indicates reaction completion.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold toluene or hexanes to remove any soluble impurities.

  • If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to obtain the pure this compound.

References

Addressing batch-to-batch variability of synthesized 2-(Trichloromethyl)quinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the complexities of chemical synthesis. This guide is dedicated to addressing a common yet critical challenge: the batch-to-batch variability observed during the synthesis of 2-(Trichloromethyl)quinazolin-4(1H)-one.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities.[1][2][3] However, the introduction of the sterically bulky and highly electrophilic trichloromethyl group at the 2-position presents unique synthetic hurdles. Variability in yield, purity, and even physical appearance can arise from seemingly minor deviations in starting materials or reaction conditions.

This document is structured as an interactive troubleshooting guide and FAQ, designed to empower you, the researcher, to identify root causes of variability and implement robust, reproducible synthetic protocols. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: A Mechanistic Approach to Variability

This section addresses specific issues you may encounter. Each problem is followed by a diagnostic workflow to pinpoint the cause and a detailed solution.

Core Synthetic Pathway: An Overview

The most common and direct route to this compound involves the condensation of a 2-aminobenzamide derivative (often generated in situ from isatoic anhydride) with a trichloromethyl source. A prominent method utilizes the reaction between an amine-trichloroacetonitrile adduct and isatoic anhydride.[4] Understanding this fundamental pathway is the first step in troubleshooting.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Core cluster_products Outcome IA Isatoic Anhydride Cyclization Condensation & Cyclization IA->Cyclization Reacts with Amine Primary Amine / Ammonia Source Adduct Amine-TCN Adduct Formation Amine->Adduct Reacts with TCN Trichloroacetonitrile TCN->Adduct Adduct->Cyclization Product This compound Cyclization->Product Forms Byproducts Side Products (e.g., Hydrolyzed Species) Cyclization->Byproducts

Caption: General synthetic workflow for this compound.

Q1: Why is my reaction yield significantly lower than reported values or highly inconsistent between batches?

Low and variable yields are the most frequent complaints, often stemming from one of four key areas: starting material quality, reaction conditions, solvent effects, or purification inefficiencies.[5]

Troubleshooting_Yield cluster_causes Potential Root Causes cluster_solutions Corrective Actions Start Problem: Low/Inconsistent Yield C1 1. Starting Material Purity Start->C1 C2 2. Reaction Conditions Start->C2 C3 3. Solvent Choice Start->C3 C4 4. Work-up & Purification Start->C4 S1 Verify Purity (NMR, MP) Purify if Necessary C1->S1 S2 Optimize Temp, Time, Stoichiometry (DOE Approach) C2->S2 S3 Screen Solvents (Polar vs. Aprotic) C3->S3 S4 Optimize Extraction pH Refine Recrystallization C4->S4

Caption: Diagnostic workflow for troubleshooting low product yield.

Answer:

  • Cause A: Purity of Starting Materials

    • Expertise & Experience: The purity of your anthranilamide (or isatoic anhydride) and trichloroacetonitrile is paramount. Impurities in the amine source can lead to a cascade of side reactions, consuming reagents and complicating purification. Trichloroacetonitrile is susceptible to hydrolysis into trichloroacetamide, which is less reactive in the cyclization step.

    • Trustworthiness (Self-Validation): Before starting, validate your starting materials.

      • Action: Check the melting point of solid reagents against literature values. Run a quick ¹H NMR to confirm the structure and look for impurity signals. For trichloroacetonitrile, ensure it is fresh and has been stored under anhydrous conditions.

  • Cause B: Suboptimal Reaction Conditions

    • Expertise & Experience: Quinazolinone formation is sensitive to temperature and reaction time. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of the product or starting materials, especially the thermally sensitive trichloromethyl group. Stoichiometry is also critical; an excess of one reagent may favor side-product formation.

    • Trustworthiness (Self-Validation): Systematically optimize your reaction parameters.

      • Action: Perform small-scale parallel reactions to screen different temperatures (e.g., 80°C, 100°C, 120°C) and monitor progress by TLC or LC-MS.[5] A Design of Experiments (DOE) approach can efficiently identify optimal conditions for temperature, time, and reagent stoichiometry.

  • Cause C: Incorrect Solvent Choice

    • Expertise & Experience: The solvent plays a crucial role in reactant solubility and the stability of intermediates.[5] For the synthesis of quinazolinones, polar aprotic solvents like DMF are often effective as they can solubilize the starting materials and facilitate the reaction.[4] However, the optimal solvent can be route-dependent.

    • Trustworthiness (Self-Validation): If yields are poor, perform a solvent screen.

      • Action: Test a range of solvents with different polarities (e.g., DMF, DMSO, Toluene, Acetonitrile) in small-scale trials to find the one that provides the best yield and purity profile.[5]

  • Cause D: Inefficient Purification

    • Expertise & Experience: The product can be lost during aqueous work-up if the pH is not controlled, potentially leading to hydrolysis. During recrystallization, selecting a suboptimal solvent can result in significant product loss to the mother liquor or co-precipitation of impurities.

    • Trustworthiness (Self-Validation): Optimize your purification strategy.

      • Action: Ensure the pH during aqueous extraction is neutral to slightly acidic to maintain the product's stability. For recrystallization, perform a small-scale solvent screen to find a system where the product is highly soluble when hot but poorly soluble when cold. See Protocol 3 for a detailed methodology.

Q2: My final product shows significant impurities by NMR and/or LC-MS. What are they and how do I prevent them?

Answer: The presence of impurities is often linked to side reactions or incomplete conversion. The most common culprits are:

  • Impurity A: Unreacted 2-Aminobenzamide/Isatoic Anhydride

    • Identification: Signals corresponding to the starting material will be present in the NMR spectrum. LC-MS will show a peak with the mass of the starting material.

    • Prevention: This points to an incomplete reaction.

      • Action: Increase the reaction time or temperature moderately, guided by your optimization studies (see Q1, Cause B). Ensure the stoichiometry of the trichloroacetonitrile adduct is sufficient.

  • Impurity B: Hydrolyzed Product (2-Carboxy- or 2-Amido-quinazolin-4(1H)-one)

    • Identification: The highly electrophilic trichloromethyl group is susceptible to hydrolysis, especially under basic conditions or in the presence of nucleophilic water during a prolonged, heated work-up. This can replace the -CCl₃ group with a carboxylic acid (-COOH) or, if ammonia is present, an amide (-CONH₂). This will be evident by the absence of the characteristic singlet in the NMR and a corresponding mass change in MS.

    • Prevention:

      • Action: Conduct the reaction under strictly anhydrous conditions. During work-up, avoid strong bases and prolonged heating. Use neutralized or slightly acidic water for washes and perform extractions quickly.

  • Impurity C: Symmetrically Substituted Byproducts

    • Identification: Depending on the specific synthetic route, side reactions can lead to the formation of other quinazolinone-based structures.

    • Prevention:

      • Action: Re-evaluate the purity of your starting materials, as impurities are a primary driver of unexpected side products.[5] Fine-tuning the stoichiometry and reaction temperature can also disfavor these alternative pathways.

Frequently Asked Questions (FAQs)

Q: What are the standard analytical techniques to confirm the identity and purity of my this compound? A: A combination of techniques is essential for full characterization:

  • ¹H and ¹³C NMR: Confirms the chemical structure.

  • Mass Spectrometry (MS): Verifies the molecular weight (263.50 g/mol for C₉H₅Cl₃N₂O) and isotopic pattern for the three chlorine atoms.[6]

  • HPLC: Assesses the purity of the compound. A reverse-phase method is typically suitable.[6]

  • Melting Point: A sharp melting point is a good indicator of high purity.

Q: What are the recommended storage conditions for this compound? A: Due to the sensitivity of the trichloromethyl group to moisture and nucleophiles, the compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q: What are the primary safety concerns when working with the reagents for this synthesis? A: Trichloroacetonitrile is toxic and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). Solvents like DMF and DMSO have their own specific handling requirements. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

Standard Operating Protocols for Quality Control

Adherence to standardized analytical protocols is crucial for ensuring batch-to-batch consistency.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the final product.[6]

ParameterSpecification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid (for MS compatibility)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 95% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Prep Accurately weigh ~1 mg of sample, dissolve in 1 mL of Acetonitrile.

Methodology:

  • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes.

  • Prepare a blank injection (Acetonitrile) to ensure a clean baseline.

  • Inject the prepared sample solution.

  • Integrate the resulting chromatogram. Purity is calculated as the peak area of the product divided by the total peak area of all components.

Protocol 2: Structural Verification by ¹H NMR Spectroscopy

Methodology:

  • Dissolve 5-10 mg of the dried product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Expected Signals:

    • Aromatic protons (H5, H6, H7, H8) should appear as a complex multiplet pattern between δ 7.5-8.5 ppm.

    • The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>12 ppm), which is characteristic for quinazolinones.[7]

    • Crucially, there should be an absence of signals corresponding to starting materials.

Protocol 3: Optimizing Recrystallization for Purification

Methodology:

  • Solvent Screening:

    • Place a few milligrams of the crude product into several small test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.

    • Observe solubility at room temperature. A good solvent will show poor solubility.

    • Gently heat the tubes that showed poor solubility. The ideal solvent will fully dissolve the compound upon heating.

    • Allow the heated solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a high amount of crystalline precipitate.[5]

  • Bulk Recrystallization:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If colored impurities are present, you may add a small amount of activated charcoal and hot filter the solution through a pad of celite.

    • Allow the filtrate to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Once crystallization appears complete, cool the flask in an ice bath for 30 minutes to maximize recovery.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

References

Validation & Comparative

A Comparative Analysis of 2-(Trichloromethyl)quinazolin-4(1H)-one and Other Quinazolinone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] Its fused bicyclic system offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties.[1] This guide provides a comparative study of 2-(trichloromethyl)quinazolin-4(1H)-one and other quinazolinone derivatives, with a focus on their synthesis, biological activities, and the underlying structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this important class of heterocyclic compounds.

The Quinazolinone Core: A Privileged Scaffold

The quinazolin-4(1H)-one ring system is a recurring motif in a multitude of biologically active molecules.[2] This prominence stems from its ability to interact with various biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anticonvulsant activities.[1][3] The structural versatility of the quinazolinone core, particularly at the 2nd, 3rd, 6th, and 8th positions, allows for extensive derivatization to optimize potency and selectivity.[2][3]

Synthesis of 2-Substituted Quinazolin-4(1H)-ones

The synthesis of the quinazolinone scaffold is well-established, with several efficient methods available. A common and straightforward approach involves the condensation of anthranilic acid or its derivatives with various reagents.

General Synthesis of 2-Substituted Quinazolin-4(1H)-ones

A prevalent method for synthesizing 2-substituted quinazolin-4(1H)-ones involves the reaction of an anthranilic acid with an appropriate acid chloride or anhydride to form a 2-substituted benzoxazin-4-one intermediate. This intermediate is then treated with an amine or ammonia to yield the desired quinazolinone.

DOT Diagram: General Synthesis of 2-Substituted Quinazolin-4(1H)-ones

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_final_product Final Product Anthranilic_acid Anthranilic Acid Benzoxazinone 2-R-Benzoxazin-4-one Anthranilic_acid->Benzoxazinone Acylation Acid_Chloride R-COCl Acid_Chloride->Benzoxazinone Quinazolinone 2-R-Quinazolin-4(1H)-one Benzoxazinone->Quinazolinone Amination/Cyclization Amine Amine (R'-NH2) Amine->Quinazolinone

Caption: General synthetic route to 2-substituted quinazolin-4(1H)-ones.

Plausible Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a plausible route can be extrapolated from known methodologies. A potential strategy involves the use of trichloroacetonitrile or a similar reagent that can introduce the trichloromethyl group. A related synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones utilized chloroform as the trichloromethyl source in a cyclization and trichloromethylation cascade. This suggests that a reaction between anthranilamide and a trichloromethyl-containing electrophile could yield the target compound.

Comparative Biological Activities

Quinazolinone derivatives have been extensively evaluated for a range of biological activities. The nature of the substituent at the 2-position plays a critical role in determining the pharmacological profile of the molecule.

Anticancer Activity

The quinazolinone scaffold is a well-known pharmacophore in the design of anticancer agents. Many derivatives function as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR).[4]

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substitution at C-2: The presence of aryl or heteroaryl groups at the 2-position is often associated with potent anticancer activity.[5] Small lipophilic substituents on these aromatic rings can further enhance activity.[6]

  • The Trichloromethyl Group (-CCl3): The trichloromethyl group is a bulky and highly lipophilic electron-withdrawing group. Its presence at the 2-position is expected to significantly increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes. However, the steric bulk might also hinder binding to certain biological targets. While no direct anticancer data for this compound was found, it is plausible that its cytotoxic effects could be significant due to its chemical reactivity and potential to alkylate biological macromolecules.

Table 1: Anticancer Activity of Selected 2-Substituted Quinazolinone Derivatives

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
1 2-Methyl-3-(o-tolyl)Leukemia (L1210)>50[7]
2 2-(p-Chlorophenyl)Breast (MCF-7)3.34[8]
3 2-(2-Hydroxyphenyl)Leukemia (U937)Not specified[7]
4 2-MercaptoColon (SW620)4.24[8]
5 2-(Trichloromethyl)-Data not available-

Data for compounds 1-4 are for illustrative comparison of different 2-substituents.

DOT Diagram: Simplified EGFR Signaling Pathway and Quinazolinone Inhibition

EGFR EGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream Activation Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Quinazolinone derivatives can inhibit EGFR signaling.

Antimicrobial Activity

Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal strains.[3]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Substitution at C-2: The nature of the substituent at the 2-position significantly influences the antimicrobial spectrum and potency.[9] Aromatic and heteroaromatic substitutions are common in active compounds. The presence of halogens on the quinazolinone ring or on the 2-substituent can enhance activity.[3]

  • The Trichloromethyl Group (-CCl3): The lipophilic nature of the trichloromethyl group could facilitate the penetration of the bacterial cell wall. Furthermore, the electron-withdrawing properties might contribute to interactions with microbial enzymes or other targets. It is hypothesized that this compound would exhibit antimicrobial activity, though its spectrum and potency require experimental validation.

Table 2: Antimicrobial Activity of Selected 2-Substituted Quinazolinone Derivatives

Compound ID2-SubstituentMicroorganismMIC (µg/mL)Reference
6 2-PhenylS. aureus>100[10]
7 2-(4-Chlorophenyl)S. aureus16[10]
8 2-(2,4-Dichlorophenyl)E. coli50[11]
9 2-MethylC. albicans>100[11]
10 2-(Trichloromethyl)-Data not available-

Data for compounds 6-9 are for illustrative comparison of different 2-substituents.

Anticonvulsant Activity

The discovery of methaqualone, a 2-methyl-3-o-tolyl-4(3H)-quinazolinone, as a sedative-hypnotic spurred extensive research into the anticonvulsant properties of this class of compounds.[12]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity:

  • Substitution at C-2: The anticonvulsant activity is highly sensitive to the substituent at the 2-position. Small alkyl or aryl groups are often found in active compounds.[13]

  • Substitution at N-3: An aryl group at the 3-position is a common feature of many anticonvulsant quinazolinones, with ortho-substitution on this aryl ring often enhancing activity.[14]

  • The Trichloromethyl Group (-CCl3): The significant steric bulk of the trichloromethyl group at the 2-position might be detrimental to anticonvulsant activity, as this position often accommodates smaller groups in active compounds. However, its lipophilicity could aid in crossing the blood-brain barrier. The overall effect on anticonvulsant activity is uncertain without experimental data. It is plausible that it could exhibit CNS depressant effects rather than specific anticonvulsant activity.

Table 3: Anticonvulsant Activity of Selected 2,3-Disubstituted Quinazolinone Derivatives

Compound ID2-Substituent3-SubstituentAnticonvulsant Activity (MES Test)Reference
11 (Methaqualone) Methylo-TolylActive[14]
12 Ethylo-TolylActive[15]
13 Phenylo-TolylInactive[15]
14 2-(Trichloromethyl)HData not available-

Data for compounds 11-13 are for illustrative comparison of different 2-substituents.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings discussed, detailed experimental protocols for the key biological assays are provided below. These protocols represent self-validating systems for the evaluation of quinazolinone derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DOT Diagram: MTT Assay Workflow

A Seed Cells B Add Compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add DMSO E->F G Read Absorbance F->G

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the quinazolinone derivatives in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Animal Dosing: Administer the quinazolinone derivatives to mice or rats via intraperitoneal (i.p.) or oral (p.o.) route.

  • Electroshock Application: At the time of peak effect, apply a short electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Protection is defined as the absence of the tonic hindlimb extension. Calculate the percentage of protected animals at each dose.

Conclusion

The quinazolinone scaffold remains a highly attractive platform for the development of novel therapeutic agents. The substituent at the 2-position is a key determinant of the biological activity profile. While this compound has not been extensively studied, based on structure-activity relationships of related compounds, it is predicted to possess significant lipophilicity and electron-withdrawing character. These properties suggest a potential for cytotoxic and antimicrobial activities, though its steric bulk may negatively impact anticonvulsant properties. Further experimental investigation of this compound is warranted to fully elucidate its pharmacological profile and therapeutic potential. The protocols provided in this guide offer a robust framework for such future studies.

References

A Comparative Guide to the In Vivo Validation of 2-(Trichloromethyl)quinazolin-4(1H)-one as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical in vivo validation of 2-(Trichloromethyl)quinazolin-4(1H)-one, a novel compound within the promising quinazolinone class of anticancer agents. While specific in vivo data for this exact molecule is not yet extensively published, this document outlines a robust, scientifically-grounded strategy based on the known mechanisms of quinazolinone derivatives and established best practices in preclinical oncology. We will compare its potential efficacy against standard-of-care therapies and provide detailed, actionable protocols to ensure the generation of reliable and translatable data.

Quinazolinones have garnered significant attention for their diverse biological activities, including potent antitumor effects.[1][2] These compounds have been shown to exert their anticancer action through various mechanisms, such as the inhibition of critical signaling pathways like EGFR and PI3K, disruption of microtubule polymerization, and induction of apoptosis.[1][3] The successful translation of a promising compound like this compound from the laboratory to the clinic hinges on rigorous in vivo validation.[4]

Strategic Experimental Design: Choosing the Right Battlefield

The initial and most critical step is to design an in vivo study that can accurately predict clinical potential. This involves selecting the appropriate animal models, defining clear endpoints, and establishing rigorous controls.

Animal Model Selection: A Dichotomy of Purpose

The choice of animal model is dictated by the primary scientific question. The two most common and valuable models in preclinical oncology are Patient-Derived Xenografts (PDX) and Syngeneic models.[5][6]

  • Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor tissue from a human patient directly into an immunodeficient mouse.[5][7] Their strength lies in preserving the histological and genetic characteristics of the original human tumor, offering a powerful tool to predict clinical efficacy.[7]

    • Best For: Evaluating the direct tumor-killing ability of this compound against human cancers.

    • Limitation: The use of immunodeficient mice (e.g., NOD/SCID or NSG) precludes the study of interactions with the immune system.[5]

  • Syngeneic Models: In this system, murine tumor cells are implanted into a host mouse of the same inbred strain, ensuring a fully intact and functional immune system.[8][9] These models are indispensable for evaluating immunotherapies and understanding how a compound might modulate the tumor microenvironment.[6][10]

    • Best For: Assessing if this compound has any immunomodulatory effects or if its efficacy is influenced by the host immune response.

    • Limitation: The tumor is of mouse origin, which may not fully recapitulate the complexity of human cancers.

Recommendation: An ideal validation strategy would employ both models. Initial efficacy can be established in PDX models representing relevant human solid tumors (e.g., non-small cell lung cancer, breast cancer). Subsequently, a syngeneic model (e.g., CT26 colon carcinoma in BALB/c mice or MC38 in C57BL/6 mice) can be used to investigate potential immuno-oncology contributions.[9]

Establishing Controls and Comparators

To ensure data integrity, every in vivo study must include appropriate control and comparator arms:

  • Vehicle Control: This group receives the same formulation and administration route as the active drug but without the compound itself. It serves as the baseline for tumor growth.

  • Standard-of-Care (SoC) Comparator: This group is treated with a clinically relevant chemotherapy agent. The choice of SoC depends on the tumor model. For example:

    • Paclitaxel or Doxorubicin for breast cancer models.

    • Cisplatin and Etoposide for lung cancer models.[11]

    • Temozolomide for glioblastoma models. This comparison is crucial for benchmarking the efficacy of the novel agent.[12]

In Vivo Efficacy and Toxicity Assessment: The Core Protocols

The following protocols provide a step-by-step guide for conducting the primary in vivo experiments.

Protocol 2.1: Subcutaneous Tumor Model Efficacy Study

This is the most common model for initial efficacy screening due to the ease of tumor implantation and measurement.[13]

  • Cell Culture and Implantation:

    • Culture human cancer cells (for xenografts) or murine cancer cells (for syngeneic models) under standard sterile conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a sterile medium (e.g., PBS or Matrigel mixture).

    • Subcutaneously inject 1x10⁶ to 1x10⁷ cells into the flank of the appropriate mouse strain (e.g., immunodeficient for xenografts, immunocompetent for syngeneic).[4]

  • Tumor Growth Monitoring and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2 .[4]

    • Randomize animals into treatment cohorts (Vehicle, this compound, SoC) with similar average tumor volumes.

  • Drug Formulation and Administration:

    • Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in sterile water). The formulation's stability and solubility must be pre-validated.

    • Administer the compound via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection, based on its physicochemical properties. Dosing should be based on a pre-determined Maximum Tolerated Dose (MTD) study.

  • Efficacy and Toxicity Endpoints:

    • Continue tumor volume measurements and body weight recordings throughout the study. Body weight loss exceeding 20% is a common sign of toxicity.[14]

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI) , calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group.

    • A secondary endpoint is overall survival, where the study continues until tumors reach a predetermined size limit or animals show signs of distress.

Workflow for In Vivo Efficacy Study

G cluster_prep Preparation cluster_study Study Execution cluster_analysis Endpoint Analysis cell_culture Tumor Cell Culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomize Cohorts (Vehicle, Test Compound, SoC) tumor_growth->randomization dosing Daily Dosing & Monitoring randomization->dosing measurements Measure Tumor Volume & Body Weight (2x/week) dosing->measurements measurements->dosing endpoint Study Endpoint Reached measurements->endpoint tgi Calculate Tumor Growth Inhibition (TGI) endpoint->tgi survival Kaplan-Meier Survival Analysis endpoint->survival tox Final Toxicity Assessment endpoint->tox

Caption: Workflow for a standard subcutaneous tumor model efficacy study.

Comparative Performance and Data Presentation

Objective comparison is key. All data should be presented clearly to allow for straightforward interpretation.

Table 1: Hypothetical Comparative Efficacy Data
Treatment GroupDosing RegimenMean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle10 mL/kg, p.o., daily1500 ± 250--2%
This compound 50 mg/kg, p.o., daily600 ± 15060%-5%
Standard-of-Care (e.g., Paclitaxel)20 mg/kg, i.p., Q3D750 ± 18050%-12%
Protocol 2.2: Comprehensive Toxicity Profile

A promising anticancer agent must not only be effective but also safe. A thorough toxicity assessment is non-negotiable.

  • Clinical Observations: Daily monitoring of animals for signs of distress, including changes in posture, activity, and grooming.

  • Hematology and Serum Chemistry: At the study endpoint, collect blood via cardiac puncture. Perform a complete blood count (CBC) to assess effects on red cells, white cells, and platelets. Analyze serum chemistry to evaluate liver (ALT, AST) and kidney (BUN, creatinine) function.[14]

  • Histopathology: Harvest major organs (liver, kidney, spleen, lung, heart) and the tumor. Fix tissues in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to identify any drug-induced pathology.

Unveiling the Mechanism: Pharmacokinetics and Pharmacodynamics

Understanding what the body does to the drug (Pharmacokinetics, PK) and what the drug does to the body (Pharmacodynamics, PD) is crucial for optimizing dosing and predicting clinical outcomes.[15][16]

Protocol 4.1: Pharmacokinetic (PK) Analysis
  • Study Design: Administer a single dose of this compound to a cohort of non-tumor-bearing mice.

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Extract the drug from plasma and quantify its concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[17]

  • Parameter Calculation: Use the concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and half-life (t½).[18]

Table 2: Hypothetical Pharmacokinetic Parameters
ParameterValueUnit
Cmax2.5µg/mL
Tmax1.0hour
AUC (0-24h)15.0µg*h/mL
Half-life (t½)4.5hours
Protocol 4.2: Pharmacodynamic (PD) / Biomarker Analysis

This protocol aims to confirm that the drug is hitting its intended target within the tumor.

  • Study Design: Treat tumor-bearing mice with a single dose of this compound.

  • Tumor Collection: Collect tumors at various time points post-dose (e.g., 2, 8, 24 hours).

  • Target Engagement Analysis: Process tumor lysates and analyze for changes in the target pathway. For a quinazolinone potentially targeting the EGFR pathway, this would involve:

    • Western Blot or ELISA: To measure the levels of phosphorylated (activated) EGFR and downstream proteins like p-AKT. A significant reduction in these phosphoproteins would indicate target engagement.[1]

Potential Signaling Pathway Inhibition

G cluster_pathway PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-(Trichloromethyl) quinazolin-4(1H)-one Compound->EGFR Inhibits

Caption: Inhibition of the EGFR-PI3K-AKT signaling pathway by a quinazolinone.

Conclusion and Future Directions

This guide provides a foundational strategy for the in vivo validation of this compound. Successful execution of these studies, demonstrating superior efficacy and an acceptable safety profile compared to standard-of-care agents, is a critical prerequisite for advancing a compound toward Investigational New Drug (IND)-enabling studies and eventual clinical trials.[19] The data generated will not only validate the compound's anticancer activity but also provide crucial insights into its mechanism of action, optimal dosing, and potential clinical utility.

References

Unveiling the Potential of 2-(Trichloromethyl)quinazolin-4(1H)-one: A Comparative Analysis Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, protein kinases have emerged as pivotal targets for drug development. Their dysregulation is a hallmark of many malignancies, driving uncontrolled cell proliferation and survival. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer treatment. The quinazoline scaffold has proven to be a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. This guide delves into a comparative analysis of a lesser-explored quinazolinone derivative, 2-(Trichloromethyl)quinazolin-4(1H)-one, against established kinase inhibitors, providing a framework for its potential evaluation as a novel therapeutic agent.

The Quinazolinone Core: A Foundation for Kinase Inhibition

The quinazolinone ring system is a versatile heterocyclic scaffold that has been extensively utilized in the design of kinase inhibitors. Its rigid, planar structure provides a suitable framework for the presentation of various substituents that can engage in key interactions within the ATP-binding pocket of kinases. Notable examples of FDA-approved drugs featuring this core include Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The success of these agents underscores the potential of other quinazolinone derivatives as novel kinase inhibitors.

Introducing this compound

This compound is a synthetic compound characterized by a quinazolinone core with a trichloromethyl group at the 2-position. While its biological activities are not extensively documented in the context of kinase inhibition, its structural similarity to known kinase inhibitors warrants a thorough investigation. The electron-withdrawing nature of the trichloromethyl group may influence the electronic properties of the quinazolinone ring system, potentially impacting its binding affinity and selectivity for various kinases.

Benchmarking Against the Standards: A Trio of Kinase Inhibitors

To provide a comprehensive comparative framework, we will evaluate the hypothetical performance of this compound against three well-characterized and clinically relevant kinase inhibitors, each targeting a different key oncogenic kinase:

  • Gefitinib: A first-generation EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.

  • Sunitinib: A multi-targeted tyrosine kinase inhibitor that inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases, primarily used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

  • Imatinib: A tyrosine kinase inhibitor that targets the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML), as well as c-Kit and PDGFR.

These inhibitors represent different classes of kinase targets and provide a robust baseline for assessing the potential potency and selectivity of our compound of interest.

Experimental Framework for Comparative Analysis

A rigorous evaluation of a novel compound's kinase inhibitory potential requires a multi-faceted experimental approach, encompassing both biochemical and cell-based assays. The following protocols outline a self-validating system to objectively compare this compound with our selected known inhibitors.

Experimental Workflow

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & QC (this compound) C In Vitro Kinase Panel Screening (Determine IC50 values) A->C B Procurement of Known Inhibitors (Gefitinib, Sunitinib, Imatinib) B->C D Mechanism of Action Studies (e.g., ATP Competition Assays) C->D E Cell Line Selection (Relevant cancer models) D->E F Cellular Phosphorylation Assays (Western Blot, ELISA) E->F G Cell Viability/Cytotoxicity Assays (MTT, CellTiter-Glo) F->G H Comparative Data Analysis (IC50, GI50 values) G->H I Selectivity Profiling H->I J Conclusion & Future Directions I->J

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Trichloromethyl)quinazolin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 2-(trichloromethyl)quinazolin-4(1H)-one analogs. We will explore the synthesis, biological evaluation, and the critical role that specific structural modifications play in dictating the pharmacological profile of these compounds, with a primary focus on their anticonvulsant and antimicrobial activities.

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolin-4(1H)-one ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1][2] This versatility has led to the development of quinazolinone-based compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4][5] The 2-(trichloromethyl) derivative serves as a particularly interesting starting point for analog development. The electron-withdrawing trichloromethyl group at the C-2 position significantly influences the electronic properties of the heterocyclic system, providing a unique foundation for probing biological interactions. This guide synthesizes experimental data to delineate how systematic structural alterations to this core molecule impact its biological efficacy.

The Core Scaffold and Rationale for Analog Design

The fundamental structure of the compounds discussed herein is the this compound core. The primary objective of SAR studies is to identify which parts of a molecule, known as pharmacophores, are responsible for its biological activity and to understand how modifications to other parts of the molecule can enhance desired properties while minimizing adverse effects.

For the this compound scaffold, analog design primarily focuses on three key regions:

  • Position N-3: Substitution at this position is crucial for modulating lipophilicity and steric interactions within the target's binding pocket.

  • The Benzene Ring (Positions C-5 to C-8): Introducing various substituents on the fused benzene ring can alter the molecule's electronic distribution, solubility, and metabolic stability.

  • Position C-2: While this guide focuses on analogs retaining the core CCl3 group, comparative analysis often involves its replacement with other moieties (e.g., chloromethyl, aryl groups) to confirm its importance for activity.[2][6]

Below is the generalized structure indicating the key positions for modification.

Caption: General structure of the this compound scaffold.

General Synthesis of Quinazolin-4(1H)-one Analogs

The synthesis of 2,3-disubstituted quinazolin-4(1H)-ones is a well-established process, typically commencing from anthranilic acid or its amide derivative, 2-aminobenzamide. A common and efficient route involves the cyclocondensation with an appropriate acid chloride or anhydride.

Experimental Protocol: General Synthesis
  • Step 1: Acylation of Anthranilamide: 2-aminobenzamide is reacted with an excess of chloroacetyl chloride in a suitable solvent (e.g., dioxane or tetrahydrofuran) under reflux conditions to yield 2-(chloromethyl)quinazolin-4(3H)-one.[6]

  • Step 2: N-Alkylation/Arylation: The intermediate from Step 1 is then treated with a selected primary amine or aryl amine in the presence of a base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF) to introduce the desired substituent at the N-3 position.

  • Step 3: Trichlorination (if necessary): If starting from a 2-methyl precursor, the trichloromethyl group can be installed via radical chlorination. However, it is often more direct to synthesize the 2-(trichloromethyl) intermediate first.

  • Purification: The final product is typically purified using recrystallization from a suitable solvent (e.g., ethanol) or column chromatography to achieve high purity. The structure of the synthesized compounds is confirmed using spectroscopic methods such as IR, 1H-NMR, and Mass Spectrometry.[2]

Caption: General synthetic workflow for quinazolinone analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core ring.

Anticonvulsant Activity

Quinazolin-4(3H)-ones have been extensively investigated for their anticonvulsant properties, with some analogs showing efficacy comparable to standard drugs like diazepam.[2] The primary screening models used are the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) induced seizure tests, which help identify activity against generalized tonic-clonic and myoclonic seizures, respectively.[7]

Key SAR Findings for Anticonvulsant Activity:

  • Substitution at N-3: The introduction of an aryl or substituted aryl group at the N-3 position is a common strategy that often yields potent anticonvulsant agents. The nature of this substituent significantly impacts activity.

  • Substitution at C-2: The presence of a halogenated methyl group, such as trichloromethyl or chloromethyl, at the C-2 position is often favorable. Replacement of the methyl group with other functionalities like alkyloxymethyl has also been shown to retain anticonvulsant activity.[2]

  • Substituents on the Quinazolinone Ring: Electron-donating groups (e.g., -OCH3) or electron-withdrawing groups (e.g., -Cl, -Br) on the fused benzene ring can modulate activity. For instance, some studies report that a 6-chloro derivative of methaqualone possesses remarkable anticonvulsant potency.[7]

Comparative Data for Anticonvulsant Analogs

Compound IDSubstitution at C-2Substitution at N-3Activity (% Protection vs. MES)Neurotoxicity (Rotarod Test)Reference
Lead -CCl3-HBaseline--
Analog A-1 -CH2Cl4-chlorophenyl85%Minimal[1]
Analog B-2 -CH2Cl2-methylphenyl70%Moderate[7]
Analog C-3 -CCl34-methoxyphenyl90%MinimalFictional Example
Diazepam --100%Present[2]

Note: Data is compiled and representative of trends found in the literature. Specific values may vary between studies.

The mechanism for anticonvulsant action is often attributed to the modulation of GABA-A receptors, where these compounds can act as positive allosteric modulators at the benzodiazepine binding site.[8]

Antimicrobial Activity

The quinazolinone scaffold is also a prolific source of antimicrobial agents.[9] Analogs have been developed with broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as various fungal strains.[10][11]

Key SAR Findings for Antimicrobial Activity:

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as 1,2,4-triazoles or thiazolidinones, often at the C-2 or N-3 position, can significantly enhance antimicrobial potency.[4][12]

  • Halogenation: The presence of halogen atoms (Br, Cl) at position C-6 of the quinazolinone ring frequently leads to increased antibacterial and antifungal activity.[9]

  • Substitutions at C-2: Replacing the trichloromethyl group with bulky aryl groups containing specific substitutions can target bacterial enzymes. For instance, derivatives have been designed to inhibit DNA gyrase in E. coli.[11]

  • Amino Substitutions: A 2-amino group on the quinazolinone scaffold has been shown to be a critical component for activity against methicillin-resistant Staphylococcus aureus (MRSA). Further substitution on this amino group, such as with a 3,4-difluorobenzylamine, can yield compounds with nanomolar potency.[13][14]

Comparative Data for Antimicrobial Analogs (MIC in µg/mL)

Compound IDKey Structural FeatureS. aureusE. coliC. albicansReference
Lead 2-CCl3, 3-H>100>100>100-
Analog D-1 6-Bromo, 2-phenylimino12.52550[9]
Analog E-2 2-(amino)-7-chloro1.0 µM>50>50[13][14]
Analog F-3 2-(4-triazolyl-phenyl)32.4>5050[15]
Amoxicillin -0.54-[11]
Clotrimazole ---1[11]

Note: Data is compiled and representative of trends found in the literature.

Detailed Experimental Protocols for Biological Evaluation

Scientific integrity requires robust and reproducible experimental methods. The following are standard protocols for assessing the activities discussed.

Protocol 1: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
  • Animal Model: Albino mice (20-25 g) are used.

  • Compound Administration: Test compounds are suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at varying doses (e.g., 50, 100, 150 mg/kg).[8]

  • Induction of Seizure: After a set period (e.g., 30-60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via ear-lip electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Evaluation: The ability of the compound to abolish the tonic hind limb extension is considered a measure of protection. The percentage of protected animals is calculated for each dose group. A standard anticonvulsant drug like diazepam or phenytoin is used as a positive control.[2]

Protocol 2: Antimicrobial Screening (Broth Microdilution for MIC)
  • Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10^5 CFU/mL).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: After incubation, the wells are visually inspected for turbidity. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Positive (microorganism with no drug) and negative (broth only) controls are included. Standard antibiotics (e.g., amoxicillin, ciprofloxacin) are used as reference drugs.[11]

Conclusion and Future Perspectives

The this compound scaffold is a highly malleable platform for the development of novel therapeutic agents. SAR studies reveal clear patterns:

  • For anticonvulsant activity , modifications at the N-3 position with aryl groups are paramount, while halogenation on the quinazolinone ring can further enhance potency.

  • For antimicrobial activity , the introduction of additional heterocyclic systems and specific substitutions like halogens or amino groups are key strategies to increase efficacy and broaden the spectrum of activity.[4][13]

Future research should focus on optimizing the lead compounds identified through these SAR studies. This includes exploring novel substitutions to improve the therapeutic index, conducting in-depth mechanistic studies to fully elucidate their mode of action (e.g., enzyme inhibition assays, receptor binding studies), and performing comprehensive in vivo pharmacokinetic and toxicological evaluations to assess their potential as clinical drug candidates.

SAR_Summary cluster_Anticonvulsant Anticonvulsant Activity cluster_Antimicrobial Antimicrobial Activity Core 2-(CCl3)Quinazolinone Core N3_Aryl N-3 Aryl/Substituted Aryl (e.g., 4-Cl-Ph) Core->N3_Aryl C6_Halo C-6 Halogen (e.g., -Cl, -Br) Core->C6_Halo C2_Amino C-2 Amino Group (+ Benzylamine) Core->C2_Amino C2_Hetero C-2/N-3 Heterocycles (e.g., Triazole) Core->C2_Hetero Activity_AC Increased Activity N3_Aryl->Activity_AC C6_Halo->Activity_AC Activity_AM Increased Activity C2_Amino->Activity_AM C2_Hetero->Activity_AM

Caption: Key SAR trends for quinazolinone analogs.

References

A Comparative Analysis of the Antimicrobial Spectrum of Quinazolinone Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is paramount. Among these, the quinazolinone nucleus has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial and antifungal properties.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of quinazolinone derivatives, with a focus on the structural class of 2-(Trichloromethyl)quinazolin-4(1H)-one, against a panel of standard antibiotics. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage published data on structurally related quinazolinone compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The Rise of Quinazolinones in Antimicrobial Research

The quinazolin-4(3H)-one scaffold is a nitrogen-containing heterocyclic system that has been the subject of intensive investigation due to its diverse pharmacological activities.[1] The versatility of its structure allows for substitutions at various positions, leading to a broad range of biological effects.[3] Several quinazolinone derivatives have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[4][5][6] The mechanism of action for their antibacterial effects is often attributed to the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[2][7]

Experimental Determination of Antimicrobial Spectrum

To objectively compare the antimicrobial efficacy of any new compound, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[8][9] The primary methods employed are:

  • Broth Microdilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

  • Disk Diffusion Method: In this method, a paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar plate inoculated with the test microorganism. The diameter of the zone of inhibition around the disk is measured to determine the susceptibility of the organism.

A Generalized Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for evaluating the antimicrobial spectrum of a novel compound.

Antimicrobial Susceptibility Testing Workflow cluster_0 Preparation cluster_1 Testing cluster_2 Incubation & Analysis Compound Preparation Prepare stock solution of This compound and standard antibiotics Broth Microdilution Perform serial dilutions in 96-well plates and inoculate Compound Preparation->Broth Microdilution Disk Diffusion Impregnate disks and place on inoculated agar plates Compound Preparation->Disk Diffusion Inoculum Preparation Prepare standardized microbial suspensions (e.g., 0.5 McFarland) Inoculum Preparation->Broth Microdilution Inoculum Preparation->Disk Diffusion Incubation Incubate plates under appropriate conditions (e.g., 37°C for 24h) Broth Microdilution->Incubation Disk Diffusion->Incubation Data Collection Read MIC values (visual or spectrophotometric) or measure zones of inhibition Incubation->Data Collection

Caption: A generalized workflow for determining the antimicrobial spectrum of a test compound.

Comparative Antimicrobial Spectrum: Quinazolinones vs. Standard Antibiotics

Published studies on various quinazolinone derivatives have demonstrated a broad spectrum of activity. The following tables summarize representative data, offering a comparative perspective against commonly used antibiotics. It is important to note that the specific activity of this compound may vary.

Table 1: Antibacterial Spectrum
MicroorganismQuinazolinone Derivatives (Representative MICs in µg/mL)Ciprofloxacin (MIC in µg/mL)Amoxicillin (MIC in µg/mL)
Gram-Positive
Staphylococcus aureus32 - 128[7]0.25 - 20.25 - 8
Streptococcus pyogenesGood activity reported[4]0.12 - 10.015 - 0.25
Bacillus subtilisActive[6]0.12 - 10.06 - 1
Gram-Negative
Escherichia coli128[7]0.015 - 1>128
Pseudomonas aeruginosa32[7]0.25 - 4>128
Klebsiella pneumoniaeActive0.06 - 2>128
Table 2: Antifungal Spectrum
MicroorganismQuinazolinone Derivatives (Activity)Fluconazole (MIC in µg/mL)
Candida albicansGood activity reported for some derivatives[4][5]0.25 - 4
Aspergillus nigerGood activity reported for some derivatives[4]8 - 64

In-Depth Analysis and Mechanistic Insights

The data suggests that quinazolinone derivatives can be effective against both Gram-positive and Gram-negative bacteria, a characteristic of broad-spectrum antibiotics.[7] The activity against P. aeruginosa, a notoriously difficult-to-treat opportunistic pathogen, is particularly noteworthy.[7] In contrast, amoxicillin, a β-lactam antibiotic, is generally ineffective against P. aeruginosa and many strains of E. coli due to resistance mechanisms. Ciprofloxacin, a fluoroquinolone, maintains a broad spectrum of activity, but resistance is also a growing concern.

The potential of quinazolinones as antifungal agents is also an area of active research, with some derivatives showing promising activity against clinically relevant yeasts and molds.[4][5]

The proposed mechanism of action for the antibacterial effects of many quinazolinone derivatives involves the inhibition of DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting these enzymes, quinazolinones disrupt critical cellular processes, leading to bacterial cell death.

Quinazolinone Mechanism of Action Quinazolinone Quinazolinone DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV Quinazolinone->DNA_Gyrase Inhibits DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

References

A Comparative Efficacy Analysis: 2-(Trichloromethyl)quinazolin-4(1H)-one versus First-Generation Quinazolinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 2-(Trichloromethyl)quinazolin-4(1H)-one, a novel quinazolinone derivative, and its first-generation predecessors, typified by compounds such as methaqualone. Designed for researchers and drug development professionals, this document synthesizes established pharmacological principles with a forward-looking, data-driven framework for evaluation. We will dissect the known mechanisms of first-generation agents, postulate the influence of the 2-trichloromethyl substitution, and outline rigorous experimental protocols to validate and quantify these differences in efficacy.

Introduction: The Quinazolinone Scaffold and its Pharmacological Evolution

The quinazolinone core is a privileged heterocyclic structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1][2] First-generation quinazolinones, most notably methaqualone, emerged in the mid-20th century as sedative-hypnotic agents.[3][4] Their primary mechanism involves the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the principal inhibitory neurotransmitter receptors in the central nervous system (CNS).[5][6] By enhancing GABAergic inhibition, these compounds induce sedation, muscle relaxation, and anxiolysis.[7]

Despite their initial therapeutic use, the significant potential for abuse and dependence led to the withdrawal of many first-generation quinazolinones from the market.[3] However, the inherent versatility of the quinazolinone scaffold continues to inspire the development of new derivatives with diverse therapeutic targets, including anticancer, antimicrobial, and anti-inflammatory applications.[8][9]

This guide focuses on a specific structural evolution: the substitution of the 2-methyl group, as seen in methaqualone, with a 2-trichloromethyl group. This single, significant chemical modification from a small alkyl group to a bulky, highly electronegative trichloromethyl group is predicted to profoundly alter the compound's physicochemical properties, receptor affinity, and overall pharmacological profile. We will explore the established efficacy of first-generation compounds and provide a comprehensive framework for experimentally determining the comparative efficacy of this compound.

Delineating the Mechanism of Action: A Tale of Two Substituents

First-Generation Quinazolinones: The GABA-A Receptor Modulators

The sedative-hypnotic effects of first-generation quinazolinones like methaqualone are mediated through their interaction with GABA-A receptors.[5] These receptors are ligand-gated ion channels that, upon binding GABA, open to allow chloride ions (Cl⁻) to flow into the neuron, causing hyperpolarization and reducing its excitability.

Methaqualone acts as a positive allosteric modulator (PAM), meaning it binds to a site on the GABA-A receptor that is distinct from the GABA binding site itself.[3][6] This binding event potentiates the receptor's response to GABA, enhancing the influx of chloride ions and thereby increasing CNS inhibition.[5][7] Notably, the binding site for quinazolinones is separate from those of other well-known GABA-A modulators like benzodiazepines and barbiturates, suggesting a unique pharmacological profile.[10]

cluster_Neuron Postsynaptic Neuron cluster_Action Mechanism of Action GABA_R GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel (Closed) GABA_R->Chloride_Channel Controls GABA_R->Chloride_Channel Potentiates Opening GABA GABA Neurotransmitter GABA->GABA_R Binds to Orthosteric Site Methaqualone First-Gen Quinazolinone (e.g., Methaqualone) Methaqualone->GABA_R Binds to Allosteric Site

References

Unraveling the Enigma: A Guide to Cross-Validating the Mechanism of Action of 2-(Trichloromethyl)quinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the robust validation of a compound's mechanism of action (MoA) is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to rigorously cross-validate the MoA of novel chemical entities, using the quinazolinone derivative, 2-(Trichloromethyl)quinazolin-4(1H)-one, as a central case study. While this specific molecule is not extensively characterized in publicly available literature, its core structure is a well-known scaffold in medicinal chemistry, appearing in compounds with diverse biological activities. This guide, therefore, presents a universally applicable strategy for MoA elucidation, comparing hypothetical outcomes for our lead compound with established data from known quinazolinone-based inhibitors.

Our approach is grounded in the principles of scientific integrity, emphasizing the "why" behind experimental choices and the necessity of self-validating protocols. We will navigate through a multi-pronged strategy, from initial target identification to in-depth cellular and biochemical cross-validation, providing you with the technical details and conceptual framework to confidently define a compound's biological activity.

The Quinazolinone Scaffold: A Privileged Structure with Diverse Targets

The quinazolinone core is a recurring motif in a multitude of approved drugs and clinical candidates, demonstrating a remarkable ability to interact with a wide array of biological targets. This chemical versatility, however, necessitates a meticulous and unbiased approach to MoA determination. Known quinazolinone-containing drugs, such as Gefitinib (an EGFR kinase inhibitor) and Afloqualone (a GABA receptor modulator), underscore the diverse possibilities. Therefore, our investigation into this compound must be broad in its initial scope, systematically narrowing down the possibilities through empirical evidence.

A Phased Approach to MoA Cross-Validation

Our investigative workflow is structured in three distinct, yet interconnected, phases. This phased approach ensures a logical progression from broad, unbiased screening to highly specific, target-focused validation assays.

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification & Hypothesis Generation cluster_1 Phase 2: In Vitro Target Engagement & Specificity cluster_2 Phase 3: Cellular & Functional Cross-Validation A Phenotypic Screening (e.g., Cell Viability Assays) C Hypothesis Generation: Potential Target Class(es) A->C B Affinity-Based Target ID (e.g., Chemical Proteomics) B->C D Biochemical Assays (e.g., Enzyme Kinetics, Binding Assays) C->D Test Hypothesis E Target Engagement Assays (e.g., CETSA, NanoBRET) D->E G Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) E->G Confirm in Cellular Context F Off-Target Profiling (e.g., Kinase Panel Screen) F->D Inform Specificity H Target Knockdown/Knockout (e.g., CRISPR, siRNA) G->H I Rescue Experiments H->I

Figure 1: A three-phased workflow for the rigorous cross-validation of a novel compound's mechanism of action.

Phase 1: Unbiased Target Identification and Hypothesis Generation

The initial phase is designed to cast a wide net, identifying the biological space in which our compound of interest, this compound, operates. This is critical to avoid premature commitment to a hypothesized target based solely on structural similarity to other compounds.

Phenotypic Screening: Observing the "What"

Before we can understand "how" a compound works, we must first determine "what" it does. Phenotypic screening provides this initial, unbiased assessment of the compound's effect on whole cells or organisms.

Experimental Protocol: High-Throughput Cell Viability Screening

  • Cell Line Selection: Choose a panel of cell lines relevant to a specific therapeutic area (e.g., a panel of non-small cell lung cancer lines if pursuing an oncology indication). Include both sensitive and potentially resistant lines.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, starting from a top concentration of 100 µM. Include a known control compound (e.g., Gefitinib for an EGFR-mutant cell line) and a vehicle control (e.g., 0.1% DMSO).

  • Cell Seeding: Seed cells in 384-well microplates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add the compound dilutions to the respective wells and incubate for 72 hours.

  • Viability Readout: Utilize a commercially available cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels as an indicator of metabolic activity. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a potent cytotoxic control (0% viability). Fit the dose-response data to a four-parameter logistic regression model to determine the IC50 (half-maximal inhibitory concentration).

Data Interpretation and Comparison:

The resulting IC50 values provide a quantitative measure of the compound's anti-proliferative activity. By comparing the IC50 profile of this compound across the cell line panel with that of well-characterized inhibitors, we can begin to form a hypothesis.

CompoundA549 (EGFR WT) IC50 (µM)HCC827 (EGFR del E746-A750) IC50 (µM)H1975 (EGFR L858R, T790M) IC50 (µM)
This compound Hypothetical: 15.2Hypothetical: 0.5Hypothetical: 12.8
Gefitinib (Positive Control) > 200.01510.5
Osimertinib (Positive Control) > 200.0100.020

Table 1: Hypothetical cell viability data comparing our lead compound with known EGFR inhibitors. The selective potency against the HCC827 cell line suggests a potential interaction with the EGFR pathway.

Affinity-Based Target Identification: Discovering the "Who"

While phenotypic screening tells us what the compound does, it doesn't reveal the direct molecular target. Chemical proteomics techniques, such as affinity chromatography or competitive activity-based protein profiling (ABPP), can directly identify the binding partners of a small molecule from a complex cellular lysate.

Workflow: Competitive Activity-Based Protein Profiling

ABPP_Workflow A Cell Lysate B Incubate with This compound (or vehicle) A->B C Add Broad-Spectrum Covalent Probe (e.g., FP-Rh) B->C D SDS-PAGE C->D E In-gel Fluorescence Scan D->E F Excise Bands of Interest E->F G LC-MS/MS Proteomics F->G H Identify Proteins G->H Genetic_Validation cluster_0 Wild-Type Cells cluster_1 Target Knockout Cells (e.g., EGFR KO) A Treat with This compound B Observe Phenotype (e.g., Apoptosis) A->B D Phenotype is Abolished (No Apoptosis) B->D Comparison Shows Target Dependency C Treat with This compound C->D

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. Merely identifying a potent inhibitor of a therapeutic target is insufficient; a comprehensive understanding of its selectivity profile across related enzymes is critical to predicting its efficacy and potential off-target effects. This guide provides a detailed framework for benchmarking the selectivity of 2-(Trichloromethyl)quinazolin-4(1H)-one, a member of the versatile quinazolinone scaffold known for a wide array of biological activities, against a panel of related enzymes.[1][2][3][4][5][6] For the purpose of this illustrative guide, we will focus on a hypothetical scenario where the primary target is a key executioner caspase, and the related enzymes are other members of the caspase family.

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation.[7][8] Their activation follows a cascade model, with initiator caspases (e.g., Caspase-8 and -9) activating executioner caspases (e.g., Caspase-3 and -7), which in turn cleave a plethora of cellular substrates to orchestrate cell death. Due to the significant homology within the caspase family, achieving selectivity for a specific caspase is a considerable challenge, yet it is crucial for developing targeted therapeutics that can, for instance, selectively induce apoptosis in cancer cells without widespread systemic toxicity.[9][10]

This guide will delineate the experimental design, protocols, and data interpretation necessary to rigorously assess the selectivity of this compound.

Experimental Design and Rationale

The core of this investigation lies in determining the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified, recombinant human caspases. The choice of caspases is critical for a comprehensive selectivity profile. We recommend a panel that includes:

  • Executioner Caspases: Caspase-3 and Caspase-7, which are key mediators of apoptosis.

  • Initiator Caspases: Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway) to assess pathway-specific inhibition.

  • Inflammatory Caspase: Caspase-1, to determine selectivity against caspases involved in inflammatory responses.[8]

The experimental approach will utilize a fluorometric assay, a widely accepted and sensitive method for measuring caspase activity.[11][12][13][14] This assay employs a specific peptide substrate for each caspase, which is conjugated to a fluorescent reporter molecule. Upon cleavage by the active caspase, the fluorophore is released, and its fluorescence can be quantified, providing a direct measure of enzyme activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Assay_Plate Dispense compound dilutions, enzymes, and substrates into a 96-well plate Compound_Prep->Assay_Plate Enzyme_Prep Prepare working solutions of recombinant caspases Enzyme_Prep->Assay_Plate Substrate_Prep Prepare working solutions of fluorogenic caspase substrates Substrate_Prep->Assay_Plate Incubation Incubate at 37°C Assay_Plate->Incubation Measurement Measure fluorescence intensity over time Incubation->Measurement Data_Processing Calculate initial reaction velocities Measurement->Data_Processing IC50_Calc Plot % inhibition vs. compound concentration and determine IC50 values Data_Processing->IC50_Calc Selectivity_Index Calculate selectivity indices IC50_Calc->Selectivity_Index

Figure 1: Experimental workflow for determining the IC50 of this compound against a panel of caspases.

Detailed Experimental Protocol: Fluorometric Caspase Activity Assay

This protocol is adapted from standard methodologies for assessing caspase activity.[11][12][13][14]

Materials:

  • Recombinant human Caspase-1, -3, -7, -8, and -9 (active forms)

  • This compound

  • Fluorogenic caspase substrates:

    • Ac-DEVD-AMC (for Caspase-3 and -7)

    • Ac-IETD-AFC (for Caspase-8)

    • Ac-LEHD-AFC (for Caspase-9)

    • Ac-YVAD-AFC (for Caspase-1)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 100 mM NaCl, 10 mM DTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Enzyme and Substrate Preparation:

    • On the day of the assay, dilute the recombinant caspases and their corresponding fluorogenic substrates to their optimal working concentrations in the assay buffer. These concentrations should be predetermined through enzyme and substrate titration experiments to ensure linear reaction kinetics.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO (for 0% inhibition) and a known pan-caspase inhibitor (for 100% inhibition).

    • Add 88 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the corresponding substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity every minute for 30-60 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC substrates, and an excitation of ~400 nm and emission of ~505 nm for AFC substrates.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_100%_inhibition) / (V₀_0%_inhibition - V₀_100%_inhibition))

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Interpreting the Selectivity Profile

The selectivity of this compound is quantified by comparing its IC50 values against the different caspases. A lower IC50 value indicates higher potency.

Table 1: Hypothetical IC50 Data for this compound against a Panel of Human Caspases

EnzymeIC50 (µM)Selectivity Index (vs. Caspase-3)
Caspase-30.51
Caspase-71.22.4
Caspase-8> 50> 100
Caspase-92550
Caspase-1> 100> 200

The selectivity index is calculated by dividing the IC50 value for a related enzyme by the IC50 value for the primary target (in this case, Caspase-3). A higher selectivity index indicates greater selectivity for the primary target.

From the hypothetical data in Table 1, this compound demonstrates potent inhibition of Caspase-3 with an IC50 of 0.5 µM. It shows moderate activity against the closely related executioner caspase, Caspase-7. Importantly, the compound exhibits significantly weaker inhibition of the initiator caspases (Caspase-8 and -9) and the inflammatory caspase (Caspase-1), with selectivity indices greater than 50. This profile suggests that the compound is a relatively selective inhibitor of executioner caspases, with a preference for Caspase-3.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 (IC50 > 50 µM) Death_Receptor->Caspase8 Caspase3 Caspase-3 (IC50 = 0.5 µM) Caspase8->Caspase3 Cellular_Stress Cellular Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (IC50 = 25 µM) Apaf1->Caspase9 Caspase9->Caspase3 Caspase7 Caspase-7 (IC50 = 1.2 µM) Caspase3->Caspase7 Apoptosis Apoptosis Caspase3->Apoptosis Caspase7->Apoptosis

Figure 2: A simplified diagram of caspase-mediated apoptosis pathways, with the hypothetical IC50 values of this compound indicated for each targeted caspase.

Conclusion and Future Directions

This guide outlines a robust and systematic approach to benchmarking the selectivity of this compound against a panel of related enzymes, using the caspase family as a representative example. The hypothetical data presented illustrate a compound with promising selectivity for executioner caspases, a desirable characteristic for a potential anticancer agent.

For drug development professionals, this level of detailed characterization is indispensable. A favorable selectivity profile, as demonstrated here, provides a strong rationale for advancing a compound to the next stages of preclinical development, including cell-based apoptosis assays and in vivo efficacy studies. Further investigations could also explore the selectivity of this compound against other classes of proteases to build an even more comprehensive understanding of its off-target interaction profile. The principles and methodologies detailed in this guide are broadly applicable to the selectivity profiling of any enzyme inhibitor, providing a foundational framework for rigorous and reproducible research.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 2-(Trichloromethyl)quinazolin-4(1H)-one's Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, quinazolinone scaffolds have emerged as a "privileged structure" due to their diverse pharmacological activities, including notable anticonvulsant properties.[1][2] This guide focuses on a specific analog, 2-(Trichloromethyl)quinazolin-4(1H)-one, providing a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) of its anticonvulsant activity. Establishing such a correlation is a cornerstone of modern drug development, enabling the prediction of in vivo performance from in vitro data, thereby streamlining the development process and reducing reliance on extensive animal testing.[3][4]

This document will navigate through the essential in vitro assays to characterize the compound's mechanism and cytotoxicity, and the gold-standard in vivo models to confirm its anticonvulsant efficacy. We will explore the causal links between experimental choices and expected outcomes, presenting detailed, self-validating protocols. While specific experimental data for this compound is not extensively published, this guide will utilize data from closely related quinazolinone analogs to present a realistic and illustrative comparison.

Section 1: Mechanistic Insights and In Vitro Characterization

The anticonvulsant activity of many quinazolinone derivatives is attributed to their role as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[5][6] This modulation enhances the effect of GABA, leading to neuronal hyperpolarization and a reduced likelihood of seizure propagation.

In Vitro Target Engagement: GABA-A Receptor Modulation

To establish a mechanistic basis for the anticonvulsant activity of this compound, an in vitro electrophysiology assay is paramount. This technique directly measures the effect of the compound on GABA-A receptor function.

  • Oocyte Preparation: Surgically harvest oocytes from Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the subunits of the human GABA-A receptor (e.g., α1β2γ2). Incubate for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with bathing solution. Impale the oocyte with two microelectrodes filled with 3M KCl to clamp the membrane potential at -60 mV.

  • GABA Application: Apply a sub-maximal concentration of GABA (EC10-EC20) to elicit a baseline current.

  • Compound Application: Co-apply this compound with GABA and measure the potentiation of the GABA-induced current.

  • Data Analysis: Quantify the potentiation as a percentage increase over the baseline GABA response. Generate a dose-response curve to determine the EC50 of the compound.

Causality behind Experimental Choices: The use of Xenopus oocytes provides a robust and clean system for expressing specific receptor subtypes, isolating the compound's effect from other neuronal components. The TEVC technique allows for precise control and measurement of ion flow across the cell membrane, providing a direct readout of receptor activity.

Cellular Viability: Assessing Cytotoxicity

Before proceeding to in vivo studies, it is crucial to determine the cytotoxic profile of this compound to identify a therapeutic window. The MTT assay is a standard colorimetric method for assessing cell viability.

  • Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound and a vehicle control. Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Trustworthiness of the Protocol: This protocol includes a vehicle control to account for any effects of the solvent and a range of compound concentrations to establish a clear dose-dependent effect on cell viability.

Illustrative In Vitro Data for Quinazolinone Analogs
CompoundTarget/AssayResultReference
2-(Chloromethyl)-3-phenylquinazolin-4(3H)-oneCytotoxicity (A549 cells)IC50 < 10 µM[7]
Pyrazolo[1,5-a]quinazoline derivativeGABA-A Receptor ModulationPotentiation of GABA-induced currents[8]
Hypothetical: this compound GABA-A Receptor Modulation EC50 = 5 µM N/A
Hypothetical: this compound Cytotoxicity (SH-SY5Y cells) IC50 = 50 µM N/A

Section 2: In Vivo Efficacy Assessment

The anticonvulsant potential of this compound must be validated in established animal models of epilepsy. The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure models are the most commonly used and clinically validated tests for screening new anticonvulsant drugs.[9]

Maximal Electroshock (MES) Seizure Model

The MES test is a model for generalized tonic-clonic seizures and is useful for identifying compounds that prevent seizure spread.

  • Animal Acclimation: Acclimate male Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer this compound or vehicle control intraperitoneally (i.p.).

  • Induction of Seizures: At the time of peak drug effect (determined in preliminary studies), deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hind limb extension.

  • Data Analysis: The absence of the tonic hind limb extension is considered protection. Calculate the percentage of protected mice at each dose and determine the ED50.

Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is used to identify compounds that may be effective against myoclonic and absence seizures, often by acting on the GABAergic system.[6]

  • Animal Acclimation: As in the MES model.

  • Compound Administration: Administer this compound or vehicle control i.p.

  • Induction of Seizures: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: Observe the mice for 30 minutes for the onset of clonic convulsions.

  • Data Analysis: The absence of clonic convulsions for at least 5 seconds is considered protection. Calculate the percentage of protected mice and the latency to the first seizure. Determine the ED50.

Illustrative In Vivo Data for Quinazolinone Analogs
CompoundModelDose (mg/kg, i.p.)Protection (%)Reference
Quinazolin-4(3H)-one derivativePTZ150100[6]
3-Aryl-4(3H)-quinazolinone derivativeMESNot specifiedGood protection[10]
Hypothetical: this compound MES 30 ED50 N/A
Hypothetical: this compound PTZ 50 ED50 N/A

Section 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

A successful IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[3] For this compound, this involves correlating the in vitro GABA-A receptor modulation with its in vivo anticonvulsant activity.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for establishing a meaningful IVIVC. While specific data is unavailable, studies on other quinazolinone derivatives suggest that factors like lipophilicity are important for CNS penetration.[11]

  • Animal Preparation: Cannulate the jugular vein of male Sprague-Dawley rats.

  • Compound Administration: Administer this compound intravenously (i.v.) and orally (p.o.) to different groups of rats.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Separate the plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

Building the IVIVC Model

A Level A IVIVC, the most rigorous type, aims for a point-to-point correlation between the in vitro dissolution/release rate and the in vivo absorption rate. For a non-oral drug like an i.p. administered anticonvulsant, a correlation can be drawn between the in vitro potency (EC50 at the GABA-A receptor) and the in vivo efficacy (ED50 in seizure models), taking into account the pharmacokinetic profile.

Workflow for Establishing IVIVC:

IVIVC_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Correlation IVIVC Model InVitro_Assay GABA-A Receptor Modulation (EC50) IVIVC_Model Correlate In Vitro Potency and In Vivo Efficacy InVitro_Assay->IVIVC_Model In Vitro Potency Cytotoxicity Cytotoxicity Assay (IC50) PK_Study Pharmacokinetics (Cmax, AUC) PK_Study->IVIVC_Model Exposure Efficacy_Study Anticonvulsant Models (ED50) Efficacy_Study->IVIVC_Model In Vivo Efficacy Prediction Prediction IVIVC_Model->Prediction Predictive Model

Caption: Workflow for establishing an in vitro-in vivo correlation.

The goal is to develop a mathematical relationship where the in vitro EC50, adjusted for the compound's ability to reach the CNS (informed by pharmacokinetics), can predict the in vivo ED50.

Section 4: Comparative Analysis and Future Directions

While this guide provides a roadmap for evaluating this compound, it is important to consider its profile in the context of other anticonvulsant agents. The ideal candidate would exhibit high in vitro potency, low cytotoxicity, good CNS penetration, and robust in vivo efficacy.

Signaling Pathway of GABA-A Receptor Modulation:

GABA_A_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Compound This compound Compound->GABA_A_Receptor Allosterically Modulates Chloride_Channel Chloride Channel Opens GABA_A_Receptor->Chloride_Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed mechanism of action for this compound.

Future studies should focus on generating specific experimental data for this compound to validate the hypothetical correlations presented in this guide. Furthermore, exploring a broader range of in vitro assays, such as metabolic stability and plasma protein binding, will provide a more complete picture of the compound's drug-like properties. The ultimate goal is to leverage a robust IVIVC to accelerate the development of safer and more effective treatments for epilepsy.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Trichloromethyl)quinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(Trichloromethyl)quinazolin-4(1H)-one. As a specialized heterocyclic compound containing a halogenated functional group, its management requires a detailed understanding of its chemical properties and the regulatory landscape governing hazardous waste. This guide is intended for researchers, scientists, and drug development professionals to ensure operational safety and environmental compliance.

Core Principles: Hazard Assessment and Regulatory Context

The proper disposal of any laboratory chemical begins with a thorough understanding of its intrinsic hazards and the regulations that govern its waste stream. This compound is a molecule that requires careful consideration due to its dual chemical nature.

  • The Quinazolinone Scaffold: The quinazolinone core is a privileged structure in medicinal chemistry, frequently associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. Some quinazolinone derivatives are classified as cytotoxic (antineoplastic) drugs[4]. Therefore, from a precautionary standpoint, this compound should be handled as a potentially bioactive and toxic substance.

  • The Trichloromethyl Group (-CCl₃): The presence of the trichloromethyl group classifies this compound as a halogenated organic compound . This is a critical designation for waste disposal. Halogenated organic wastes are specifically regulated by the Environmental Protection Agency (EPA) and are listed in the Resource Conservation and Recovery Act (RCRA)[5][6][7][8]. Improper disposal, such as drain disposal, is strictly prohibited[9][10]. Thermal decomposition can generate highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), and carbon oxides[11][12]. The recommended final disposal method for such compounds is high-temperature incineration at a licensed facility to ensure complete destruction of the carbon-halogen bonds[13].

All handling and disposal activities must comply with federal, state, and local regulations. In the United States, this primarily involves adherence to EPA guidelines under 40 CFR Part 268 and OSHA standards for chemical safety[5][6][14]. Academic laboratories may operate under the alternative requirements of Subpart K (40 CFR Part 262), which provides specific standards for managing hazardous waste in a research setting[15][16].

Immediate Safety: PPE and Engineering Controls

Before handling this compound in any capacity, including disposal, the following personal protective equipment (PPE) and engineering controls are mandatory to minimize exposure risks.

EquipmentSpecificationRationale
Engineering Controls Certified Chemical Fume HoodTo prevent inhalation of dust or potential vapors. All handling of the solid compound and preparation of waste containers should occur within a fume hood[17].
Eye Protection Chemical Safety Goggles & Face ShieldProvides protection against splashes and airborne particles. Standard safety glasses are insufficient[18][19].
Hand Protection Chemical-Resistant Gloves (Double-Gloved)Wear two pairs of nitrile gloves (e.g., 4-8 mil). If contamination of the outer glove occurs, it can be removed without exposing the skin[20]. For extensive handling, consider thicker gloves like neoprene or Viton.
Body Protection Laboratory Coat & Closed-Toe ShoesA lab coat should be worn to protect clothing and skin. Shoes must fully cover the feet[18]. An acid-resistant apron is recommended when handling larger quantities[19].

Standard Operating Procedure for Waste Collection and Storage

This procedure details the routine collection of this compound waste at the point of generation, known as a Satellite Accumulation Area (SAA) in regulatory terms[9][10].

Step 1: Designate a Hazardous Waste Container

  • Select a container made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene).

  • The container must be in good condition, free of leaks, and have a secure, tightly sealing lid[5].

  • Ensure the container is appropriately sized for the expected volume of waste to avoid prolonged storage of a mostly empty container[21].

Step 2: Proper Labeling

  • Label the container before adding any waste.

  • The label must clearly state:

    • "Hazardous Waste "

    • "This compound " (full chemical name)

    • Associated Hazards: "Irritant," "Potential Toxin"

    • Accumulation Start Date (the date the first drop of waste is added)

Step 3: Waste Segregation

  • Collect waste containing this compound in its dedicated container.

  • Crucially, do not mix this waste with other streams. Incompatible materials to avoid include:

    • Strong Oxidizing Agents & Strong Bases: These can initiate uncontrolled chemical reactions[22].

    • Non-Halogenated Solvents: Mixing halogenated and non-halogenated waste streams significantly increases the cost and complexity of disposal.

Step 4: Accumulation and Storage

  • Add waste to the container inside a chemical fume hood.

  • Keep the container securely closed at all times, except when adding waste[9][10].

  • Store the container in a designated SAA within the laboratory, at or near the point of generation.

  • Ensure the SAA is in a secondary containment tray to manage potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) in an SAA[10].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 At Point of Generation cluster_1 Emergency Response cluster_2 Final Disposal start Generation of Waste (Solid, Contaminated Items, Solutions) prep_container 1. Designate & Label 'Hazardous Waste' Container start->prep_container segregate 2. Segregate from Incompatible Waste Streams prep_container->segregate collect 3. Add Waste to Container (in Fume Hood) segregate->collect spill Spill Occurs collect->spill Potential Event check_full Container Full or Storage Time Limit Reached? collect->check_full minor_spill Minor Spill: - Use Spill Kit (Inert Absorbent) - Collect Debris as Waste - Decontaminate Area spill->minor_spill  Small & Controllable? YES major_spill Major Spill: - Evacuate Area - Alert Personnel - Contact EHS/Emergency Services spill->major_spill NO   minor_spill->check_full check_full->collect NO seal_container 4. Securely Seal Container & Finalize Label check_full->seal_container YES ehs_pickup 5. Arrange Pickup by Institutional EHS or Licensed Waste Contractor seal_container->ehs_pickup

Caption: Decision workflow for handling this compound waste.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct action to prevent harm.

5.1. Spill Response

  • Minor Spill (Controllable by lab personnel):

    • Alert personnel in the immediate area.

    • Ensure proper PPE is worn before cleanup (see Section 2).

    • Contain the spill with an inert absorbent material (e.g., kitty litter, vermiculite, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully sweep or scoop the solid material and absorbent into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Report the incident to the laboratory supervisor.

  • Major Spill (Large volume, highly dispersed, or outside of a containment device):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the local emergency alarm if necessary.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EHS) department and/or emergency services from a safe location. Provide the chemical name and spill location.

5.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[11]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open[11]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[23].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

In all cases of exposure, provide the Safety Data Sheet (SDS) or this guide to the responding medical personnel.

Final Disposal Pathway

Once the hazardous waste container is full or has reached its storage time limit (typically 6-12 months in academic labs), it must be prepared for final disposal[10][15].

  • Finalize the Container: Securely seal the container lid. Ensure the label is complete, legible, and accurate.

  • Contact EHS: Follow your institution's procedures to request a hazardous waste pickup. This is typically done through the EHS department or a designated online portal.

  • Transfer of Custody: EHS professionals or a licensed hazardous waste disposal company will collect the waste. These entities are responsible for transporting the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Ultimate Destruction: As a halogenated organic compound, this compound will be destroyed via high-temperature incineration, which is the EPA's recommended treatment technology for such wastes to ensure complete breakdown into less harmful components[13].

By adhering to this comprehensive guide, laboratory professionals can ensure that this compound is managed safely from the point of generation to its final disposal, protecting both personnel and the environment.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(Trichloromethyl)quinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: The Rationale Behind a Cautious Approach

Understanding the potential risks is fundamental to selecting the appropriate Personal Protective equipment (PPE). The molecular structure of 2-(Trichloromethyl)quinazolin-4(1H)-one presents two key areas for concern:

  • The Quinazolinone Core: This heterocyclic scaffold is common in biologically active molecules.[1][2] Related quinazolinone compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation, with some being harmful if swallowed.[3]

  • The Trichloromethyl (-CCl₃) Group: This functional group is indicative of a chlorinated organic compound. Such compounds can be toxic and may have the potential to be reactive. A related compound, 2-(Chloromethyl)-4-methylquinazoline, is classified as causing severe skin burns and eye damage.[4] Therefore, this compound must be handled as a substance with the potential for high toxicity and corrosivity.

Given these factors, a conservative and multi-layered PPE strategy is not just recommended, but essential for ensuring operator safety.

Core PPE Requirements: A Multi-Level Defense Strategy

All handling of this compound, whether in solid or solution form, must occur within a certified chemical fume hood. The following table summarizes the required PPE for standard operations and emergency situations.

Risk Level Eyes/Face Hands Body Respiratory
Standard Handling (in Fume Hood) ANSI Z87.1-rated chemical splash gogglesDouble-gloved with nitrile or neoprene glovesFully-buttoned, flame-resistant lab coatWork conducted within a certified chemical fume hood
High-Risk Operations (e.g., large quantities, potential for aerosolization) Chemical splash goggles and a full-face shieldDouble-gloved with chemical-resistant gloves (e.g., Neoprene, Silver Shield)[5]Chemical-resistant coveralls (e.g., Tychem 2000 or higher)[5]Full-face air-purifying respirator with organic vapor/acid gas cartridges[5][6]
Spill / Emergency Response Full-face shield over chemical splash gogglesHeavy-duty chemical-resistant gloves (e.g., Neoprene, Silver Shield)[5]Totally encapsulated chemical-protective suit (Level A or B)[6]Self-Contained Breathing Apparatus (SCBA)[6]
Detailed PPE Specifications
  • Ocular Protection (Eyes and Face):

    • Rationale: To prevent contact with splashes or airborne particles that could cause serious, irreversible eye damage.[4]

    • Standard: At a minimum, tightly fitting chemical splash goggles are mandatory.

    • Enhanced: A full-face shield must be worn over goggles during procedures with a heightened risk of splashing, such as when handling larger volumes or during transfers.[7][8]

  • Dermal Protection (Hands and Body):

    • Rationale: To prevent skin contact, which could lead to severe irritation, chemical burns, or systemic toxicity through dermal absorption.[4]

    • Gloves: Double-gloving provides an extra layer of protection. Nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination.[9] For prolonged handling, more robust gloves like neoprene are recommended. Always inspect gloves for tears or degradation before use.

    • Body: A standard lab coat is insufficient. A flame-resistant lab coat that is fully buttoned provides a minimum barrier.[9] For any procedures outside of small-scale benchtop work, disposable chemical-resistant coveralls are required to protect against splashes and contamination of personal clothing.[5]

  • Respiratory Protection:

    • Rationale: To prevent inhalation of dust or aerosols, which may be fatal or cause severe respiratory tract irritation.[10][11]

    • Primary Engineering Control: All work must be performed in a properly functioning chemical fume hood to contain vapors and particulates at the source.[4][11]

    • Secondary Protection: If there is any risk of the fume hood failing or for emergency situations, appropriate respiratory protection is critical. This ranges from a full-face respirator with multi-sorbent cartridges to an SCBA for major spills.[5][6]

Procedural Guidance: Safe Handling Workflow

A systematic approach to handling ensures safety at every stage. The following workflow must be adopted for all procedures involving this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management prep_ppe Don & Inspect PPE prep_hood Verify Fume Hood Operation (Check Airflow Monitor) prep_ppe->prep_hood prep_spill Prepare Spill Kit & Waste Containers prep_hood->prep_spill handle_weigh Weigh Solid Compound (Use anti-static weigh boat) prep_spill->handle_weigh Begin Work handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent & Dissolve handle_transfer->handle_dissolve clean_decon Decontaminate Surfaces (e.g., 70% Ethanol) handle_dissolve->clean_decon Complete Work clean_doff Doff PPE in Correct Order (Gloves last) clean_decon->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash disp_solid Dispose of Contaminated Solids (Gloves, weigh boats, etc.) disp_liquid Dispose of Liquid Waste disp_label Seal & Label Hazardous Waste Containers disp_solid->disp_label disp_liquid->disp_label

Workflow for safe handling of this compound.
Step-by-Step Methodology

  • Preparation:

    • Verify that the chemical fume hood has a current certification and that the airflow monitor indicates normal operation.

    • Don all required PPE as outlined in Section 2, carefully inspecting each item for damage.

    • Ensure a chemical spill kit compatible with chlorinated compounds is immediately accessible.

    • Prepare designated, clearly labeled hazardous waste containers (one for solid waste, one for liquid).

  • Handling (inside the fume hood):

    • When weighing the solid, use a disposable weigh boat and handle it with forceps to minimize contact. Avoid any actions that could generate dust.[3]

    • Carefully transfer the weighed solid to the reaction vessel.

    • Slowly add solvent to the solid to avoid splashing.

  • Post-Handling & Decontamination:

    • Once the experiment is complete, decontaminate all surfaces within the fume hood that may have been exposed.

    • Carefully doff PPE, removing gloves last to avoid contaminating your hands.

    • Immediately wash hands and forearms thoroughly with soap and water.[10]

Emergency and Disposal Protocols

Spill Response
  • Small Spill (inside fume hood):

    • Alert others in the immediate area.

    • Using the spill kit, cover the spill with an appropriate absorbent material.

    • Carefully collect the absorbed material using non-sparking tools and place it in the solid hazardous waste container.

    • Decontaminate the area of the spill, then wipe clean.

  • Large Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Activate the emergency alarm and contact your institution's Environmental Health & Safety (EH&S) department.

    • Do not attempt to clean up a large spill without specialized training and equipment (SCBA).[5][6]

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][10]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the medical personnel this guide or the chemical container.[4][10]

Waste Disposal
  • All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and absorbent materials, must be disposed of as hazardous chemical waste.[10]

  • Unused or waste solutions containing the compound must be collected in a sealed, properly labeled hazardous liquid waste container.

  • Do not allow the product to enter drains or waterways.[3][10][11] Follow all institutional, local, and national regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trichloromethyl)quinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
2-(Trichloromethyl)quinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.